2,5-Dichloropyrimidine
説明
Structure
3D Structure
特性
IUPAC Name |
2,5-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJAHXLRNZJPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343575 | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22536-67-0 | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22536-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 2,5-Dichloropyrimidine (CAS No. 22536-67-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of 2,5-Dichloropyrimidine, a versatile building block in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Properties
This compound is a halogenated heterocyclic compound with the molecular formula C₄H₂Cl₂N₂. It is a white to light yellow crystalline solid at room temperature and is utilized as a key intermediate in the synthesis of a variety of functionalized pyrimidine (B1678525) derivatives.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22536-67-0 | [2] |
| Molecular Formula | C₄H₂Cl₂N₂ | [2] |
| Molecular Weight | 148.97 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 48-55 °C | [3] |
| Boiling Point | 190 °C | [2] |
| Density | 1.493 g/cm³ | [2] |
| Flash Point | 107.2 °C (closed cup) | [3] |
| Vapor Pressure | 0.0152 mmHg at 25°C | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |
| Refractive Index | 1.559 | [2] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features/Data | Reference(s) |
| Mass Spectrum (GC-MS) | Molecular Ion (M+): m/z 148, 150 (isotopic pattern for two chlorine atoms) | |
| Infrared (FT-IR) | Characteristic peaks for C-Cl, C=N, and aromatic C-H vibrations. | |
| ¹H NMR | Data not available in the searched resources. | |
| ¹³C NMR | Data not available in the searched resources. |
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage. It is also very toxic to aquatic life. When handling this compound, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage)[3] Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P501[3]
Experimental Protocols
Synthesis of this compound
A reported synthesis of radiolabeled this compound can be adapted for a general, non-radiolabeled preparation. This method involves the condensation of urea (B33335) with 2-chloromalonaldehyde (B104417), followed by chlorination with phosphorus oxychloride (POCl₃).
Materials:
-
Urea
-
2-Chloromalonaldehyde
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvents (e.g., toluene) and reagents for workup.
Procedure:
-
Condensation: Urea is reacted with 2-chloromalonaldehyde in a suitable solvent. The reaction mixture is heated to facilitate the condensation and formation of a pyrimidine precursor.
-
Chlorination: The resulting intermediate is then treated with phosphorus oxychloride (POCl₃) to introduce the chloro groups at the 2 and 5 positions. This step is typically performed under reflux conditions.
-
Workup and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is extracted with an organic solvent. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Key Reactions of this compound in Drug Development
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the selective introduction of various substituents at the chloro-positions, enabling the synthesis of diverse libraries of compounds for drug discovery.
This reaction is used to form carbon-carbon bonds by coupling this compound with an organoboron compound.
General Protocol:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv.).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water.
-
Heat the reaction mixture to a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
This reaction facilitates the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine.
General Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos or SPhos), and a base (e.g., NaOt-Bu or K₃PO₄).
-
Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Add an anhydrous, aprotic solvent such as toluene (B28343) or 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture, typically between 80 and 110 °C.
-
Monitor the reaction for completion.
-
After cooling, the reaction is worked up by quenching with water or an aqueous ammonium (B1175870) chloride solution, followed by extraction with an organic solvent.
-
The combined organic extracts are dried, concentrated, and the product is purified by column chromatography.
Applications in Drug Discovery: Inhibition of MSK1 Signaling Pathway
Derivatives of this compound have been identified as potent covalent inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1] MSK1 is a key enzyme in cellular signaling pathways that regulate gene expression in response to stress and mitogens. Dysregulation of the MSK1 pathway is implicated in inflammatory diseases and some cancers.
The this compound scaffold serves as a reactive electrophile that can form a covalent bond with a cysteine residue (Cys440) in the C-terminal kinase domain of MSK1, leading to irreversible inhibition of the enzyme.[1]
Drug Discovery Workflow
The use of this compound as a starting material in drug discovery follows a well-defined workflow, from initial library synthesis to the identification of lead compounds.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyrimidine is a halogenated heterocyclic organic compound that serves as a critical building block in the synthesis of a diverse array of biologically active molecules. Its strategic importance in the fields of medicinal chemistry and agrochemical development is underscored by its role as a key intermediate in the production of pharmaceuticals, including antiviral and anticancer agents, as well as herbicides and pesticides.[1] The reactivity of the pyrimidine (B1678525) ring, enhanced by the presence of two chlorine atoms, allows for versatile chemical modifications, such as nucleophilic substitution and cross-coupling reactions, enabling the introduction of various functional groups to build complex molecular architectures.[2] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust purification strategies, and predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and a summary of quantitative data.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological environments.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₂N₂ | [3][4] |
| Molecular Weight | 148.98 g/mol | [5][6] |
| Appearance | Colorless to light yellow crystalline solid | [3] |
| Melting Point | 56-57.5 °C | [1][4] |
| Boiling Point | 190 °C | [1][4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like methanol. | [1][2][3] |
| pKa (Predicted) | -2.84 ± 0.22 | [7] |
| LogP | 1.78 | [4] |
| Density | 1.493 g/cm³ | [4] |
| Flash Point | 140 °C | [4] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Synthesis of this compound
A common method for the synthesis of dichloropyrimidines involves the chlorination of a uracil (B121893) precursor. The following is a representative protocol adapted from the synthesis of a related isomer.
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Petroleum ether (or other suitable solvent for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of uracil and an excess of phosphorus oxychloride is prepared.
-
N,N-Dimethylaniline is added dropwise to the stirred mixture.
-
The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or GC).
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The reaction mixture is then cooled and carefully poured onto crushed ice with vigorous stirring.
-
The resulting aqueous mixture is extracted several times with dichloromethane.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation to yield the crude this compound.
-
The crude product is purified by recrystallization from a suitable solvent, such as petroleum ether, to afford the final product as a crystalline solid.[1]
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Materials:
-
Purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (56-57.5 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted is recorded as the end of the melting range.
-
A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.[3][8]
Determination of Boiling Point
The boiling point of this compound can be determined using a distillation method or a micro-method with a Thiele tube.
Materials:
-
This compound
-
Distillation apparatus (for larger quantities) or a Thiele tube and a small test tube with a capillary tube (for micro-scale)
-
Heating mantle or oil bath
-
Thermometer
Procedure (Micro-method):
-
A few drops of this compound are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated, and the temperature is monitored.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Aqueous Solubility
A qualitative and semi-quantitative determination of the solubility of this compound in water can be performed as follows.
Materials:
-
This compound
-
Distilled water
-
Test tubes
-
Vortex mixer or shaker
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.
-
A small volume of distilled water (e.g., 1 mL) is added to the test tube.
-
The mixture is vigorously agitated using a vortex mixer or shaker for a set period (e.g., 1 minute).
-
The mixture is allowed to stand, and a visual observation is made to determine if the solid has dissolved.
-
If the solid has dissolved, further increments of the compound can be added until saturation is reached.
-
If the solid has not dissolved, the mixture can be gently heated to observe any change in solubility with temperature.
-
For a more quantitative measurement, the saturated solution can be filtered, and the concentration of the dissolved this compound in the aqueous phase can be determined using an appropriate analytical technique such as UV-Vis spectroscopy or HPLC.[5]
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value, a measure of lipophilicity, can be determined using the shake-flask method.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
A standard solution of this compound of known concentration is prepared in either water or n-octanol.
-
Equal volumes of the n-octanol and water phases are added to a separatory funnel or centrifuge tube.
-
A known volume of the this compound stock solution is added.
-
The mixture is shaken vigorously for a predetermined time to allow for partitioning equilibrium to be reached (e.g., 1 hour).
-
The mixture is then allowed to stand until the two phases have completely separated.
-
A sample is carefully taken from the aqueous phase and the n-octanol phase.
-
The concentration of this compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.[2][3]
Visualizations
Experimental Workflow for Physicochemical Property Determination
References
- 1. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. rc.usf.edu [rc.usf.edu]
- 3. connectsci.au [connectsci.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
Solubility of 2,5-Dichloropyrimidine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 2,5-Dichloropyrimidine
A foundational understanding of the physicochemical properties of this compound is essential before undertaking solubility studies. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₂N₂ | [1] |
| Molecular Weight | 148.98 g/mol | [1][2] |
| Appearance | Colorless to light yellow crystalline solid | [3] |
| Melting Point | 48-55 °C | [1] |
| Boiling Point | 190 °C | [4] |
| Water Solubility | Slightly soluble | [3][5][6] |
| λmax | 268 nm (in Ethanol) | [3][6] |
Quantitative Solubility Data in Organic Solvents
Specific quantitative solubility data for this compound in a broad spectrum of organic solvents is sparse in publicly accessible scientific literature. General statements indicate that it is soluble in organic solvents.[5] The following table is provided as a template for researchers to systematically record their experimentally determined solubility data. A selection of common organic solvents with varying polarities is included.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | To be determined | To be determined |
| Ethanol | To be determined | To be determined |
| Isopropanol | To be determined | To be determined |
| Acetone | To be determined | To be determined |
| Ethyl Acetate | To be determined | To be determined |
| Dichloromethane | To be determined | To be determined |
| Toluene | To be determined | To be determined |
| Heptane | To be determined | To be determined |
| Acetonitrile | To be determined | To be determined |
| Tetrahydrofuran (THF) | To be determined | To be determined |
| N,N-Dimethylformamide (DMF) | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | To be determined | To be determined |
Experimental Protocols for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of choice, commonly known as the "shake-flask" method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate with controlled temperature.
-
Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
Immediately filter the supernatant through a syringe filter into a clean vial.
-
Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
3.3. Analytical Method (HPLC/UV-Vis)
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
-
Calibration Curve:
-
Analyze the standard solutions using a validated HPLC or UV-Vis method.
-
Plot the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the known concentrations to generate a calibration curve.
-
-
Analysis of Saturated Solution:
-
Analyze the diluted, filtered sample from the saturated solution using the same analytical method.
-
3.4. Calculation of Solubility
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Account for the dilution factor to calculate the concentration of the original saturated solution.
-
The calculated concentration of the saturated solution represents the solubility of this compound in the specific solvent at the given temperature. The results are typically expressed in g/100 mL, mg/mL, or as a mole fraction.
Visualization of Workflows
The following diagrams illustrate the logical workflow for experimental solubility determination and the relationship of factors influencing the final measurement.
References
- 1. 2,5-二氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C4H2Cl2N2 | CID 590641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. CAS 22536-67-0: this compound | CymitQuimica [cymitquimica.com]
- 6. 22536-67-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-dichloropyrimidine. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents high-quality predicted NMR data. These predictions are based on advanced computational algorithms and provide valuable insights for the structural elucidation and characterization of this compound. This document also includes a comprehensive, representative experimental protocol for the acquisition of NMR spectra for solid heterocyclic compounds, which can be adapted by researchers in a laboratory setting.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. It is crucial to note that these values are computationally generated and should be used as a reference for experimental verification. The predictions were performed using advanced algorithms that consider the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) [ppm] | Multiplicity | Corresponding Proton |
| 8.75 | Singlet | H4/H6 |
Disclaimer: Data is predicted and should be confirmed by experimental analysis.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) [ppm] | Carbon Atom |
| 158.5 | C4/C6 |
| 157.0 | C2 |
| 125.0 | C5 |
Disclaimer: Data is predicted and should be confirmed by experimental analysis.
Structural and Spectral Correlation
The following diagrams illustrate the structure of this compound and the logical relationship between its atomic structure and the predicted NMR signals.
Caption: Predicted ¹H NMR correlation for this compound.
Caption: Predicted ¹³C NMR correlation for this compound.
Experimental Protocols
The following is a detailed, representative protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of a solid heterocyclic compound like this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for heterocyclic compounds. Ensure the solvent is of high purity (≥99.8% deuteration).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.
-
Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube for accurate chemical shift calibration (δ = 0.00 ppm).
NMR Spectrometer Setup
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
Probe Tuning and Matching: Insert the sample into the spectrometer and tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Locking: Lock the spectrometer's field frequency to the deuterium (B1214612) signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.
¹H NMR Spectrum Acquisition
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Acquisition Parameters:
-
Spectral Width (SW): Set to a range that covers all expected proton signals (e.g., -2 to 12 ppm).
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate. For quantitative analysis, a longer delay (5x the longest T1) is necessary.
-
Acquisition Time (AT): Set to 2-4 seconds to ensure good digital resolution.
-
¹³C NMR Spectrum Acquisition
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width (SW): Set to a wide range to encompass all possible carbon signals (e.g., 0 to 200 ppm).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a significantly larger number of scans is required (e.g., 1024 to 4096 or more) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point. Quaternary carbons often have longer relaxation times and may require a longer delay for accurate integration.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode with a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to flatten the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
This comprehensive guide provides a foundational understanding of the NMR characteristics of this compound and a robust protocol for its experimental analysis. Researchers are encouraged to use the predicted data as a starting point for their investigations and to perform experimental verification for definitive structural confirmation.
A Technical Guide to the FT-IR and Mass Spectrometry of 2,5-Dichloropyrimidine
This technical guide provides an in-depth analysis of 2,5-Dichloropyrimidine using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the structural elucidation and characterization of organic molecules. This document presents key spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.
Overview of this compound
This compound is a halogenated heterocyclic organic compound with the molecular formula C₄H₂Cl₂N₂.[1][2] It serves as a building block in organic synthesis. Accurate structural confirmation is critical, and FT-IR and mass spectrometry are powerful tools for this purpose.
Chemical Structure:
Physical and Chemical Properties: [2][3]
-
Molecular Weight: 148.98 g/mol
-
Appearance: Solid
-
Melting Point: 23-25 °C
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.
FT-IR Spectral Data for this compound
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds. The data presented here is consistent with spectra obtained using the KBr-pellet technique.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1585 | Variable | C=C aromatic ring stretching |
| 1500 - 1400 | Variable | C=N aromatic ring stretching |
| 800 - 600 | Strong | C-Cl stretch |
Note: The fingerprint region (below 1500 cm⁻¹) contains a complex series of absorptions that are unique to the molecule.
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
The KBr pellet method is a common technique for preparing solid samples for transmission FT-IR analysis.[4][5]
Materials:
-
This compound sample (1-2 mg)
-
Infrared (IR) grade Potassium Bromide (KBr), dried (100-200 mg)[6]
-
Agate mortar and pestle
-
Pellet die
-
Hydraulic press
-
FT-IR Spectrometer
Procedure:
-
Sample Grinding: In an agate mortar, finely grind approximately 1-2 mg of the this compound sample.[4] The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[7]
-
Mixing: Add 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the ground sample.[4] The concentration of the sample in KBr should be in the range of 0.2% to 1%.[7]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[4]
-
Background Spectrum: Run a background spectrum with a blank KBr pellet to account for any atmospheric and instrumental interferences.[5]
-
Sample Analysis: Place the sample pellet in the FT-IR spectrometer's sample holder and acquire the spectrum.[4] The typical scanning range is 4000-400 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[9] It provides information about the molecular weight and elemental composition of a sample. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that can be used for structural elucidation.[10][11]
Mass Spectrometry Data for this compound
The mass spectrum of this compound is characterized by its molecular ion peak and a distinct isotopic pattern due to the presence of two chlorine atoms. The data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
| m/z Ratio | Relative Intensity | Assignment |
| 148 | High | [M]⁺: Molecular ion (containing two ³⁵Cl isotopes) |
| 150 | Moderate | [M+2]⁺: Molecular ion (containing one ³⁵Cl and one ³⁷Cl isotope) |
| 152 | Low | [M+4]⁺: Molecular ion (containing two ³⁷Cl isotopes) |
| 113 | High | [M-Cl]⁺: Loss of a chlorine atom |
| 60 | Moderate | Further fragmentation products |
Note: The presence of two chlorine atoms results in a characteristic isotopic cluster for the molecular ion at M⁺, [M+2]⁺, and [M+4]⁺ with an approximate intensity ratio of 9:6:1, which is a key indicator for compounds with two chlorine atoms.[12]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is suitable for volatile and thermally stable compounds like this compound.[13]
Instrumentation:
-
Mass Spectrometer with an Electron Ionization source. This is often coupled with a Gas Chromatograph (GC) for sample introduction.
Procedure:
-
Sample Introduction: The sample is introduced into the ion source. If using a GC, the sample is first vaporized and separated from the solvent and any impurities. The volatile this compound molecules then enter the ion source under a high vacuum.[9]
-
Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[10] This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[14]
-
Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ions, causing them to break apart into smaller, positively charged fragments and neutral radicals.[14] This fragmentation process is highly reproducible and characteristic of the molecule's structure.
-
Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z ratio.
Analytical Workflow Visualization
The following diagram illustrates the general workflow for the FT-IR and Mass Spectrometry analysis of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound | C4H2Cl2N2 | CID 590641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 22536-67-0 [sigmaaldrich.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. jascoinc.com [jascoinc.com]
- 6. scribd.com [scribd.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
Analysis of 2,5-Dichloropyrimidine Crystal Structure Currently Unavailable in Public Databases
A comprehensive search for the experimentally determined crystal structure of 2,5-dichloropyrimidine has found no publicly available crystallographic data. As a result, a detailed technical guide on its crystal structure analysis, including quantitative data and experimental protocols, cannot be provided at this time.
Researchers and professionals in drug development seeking in-depth structural information on this compound will find that, despite its relevance as a chemical intermediate, its specific single-crystal X-ray diffraction data is not present in major crystallographic databases. This includes searches of the Cambridge Structural Database (CSD), a primary repository for small-molecule organic and metal-organic crystal structures, as well as broader scientific literature searches.
While general information regarding the synthesis and chemical properties of this compound is accessible, the precise atomic arrangement in the solid state, which is determined through techniques like single-crystal X-ray diffraction, remains uncharacterized in the public domain. Such data, including unit cell parameters, space group, and atomic coordinates, are fundamental for a thorough understanding of its solid-state behavior and intermolecular interactions.
For comparison, the crystal structure of the related isomer, 2,4-dichloropyrimidine, has been determined and is available in the literature. This highlights that while crystallographic studies on dichloropyrimidine isomers have been conducted, the 2,5-substituted variant has not been publicly detailed.
The typical workflow for a crystal structure analysis, which would have been visualized and detailed in this guide, is outlined below. This conceptual workflow illustrates the standard procedures that would be followed once suitable crystals of this compound are obtained.
Until a research group undertakes the crystallization and subsequent X-ray diffraction analysis of this compound and deposits the findings into a public database, a comprehensive technical guide on its crystal structure will remain elusive. Researchers interested in this specific structure are encouraged to consult the latest scientific literature and crystallographic databases for any future updates.
Quantum Chemical Insights into the Reactivity of 2,5-Dichloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the reactivity of 2,5-dichloropyrimidine, a crucial building block in medicinal chemistry and materials science. While extensive quantum chemical studies specifically on the 2,5-dichloro isomer are not widely available in peer-reviewed literature, this document synthesizes established principles of dihalopyrimidine reactivity, supported by computational studies on analogous compounds. It provides a theoretical framework for understanding and predicting the chemical behavior of this compound, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide also includes representative experimental protocols and visualizations to aid in the practical application of this versatile scaffold.
Introduction to this compound Reactivity
This compound is a heterocyclic compound featuring a pyrimidine (B1678525) ring substituted with two chlorine atoms.[1] The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack.[2] The positions of the halogen substituents are critical in determining the regioselectivity and overall rate of reaction.
In the case of this compound, the two chlorine atoms are situated at positions with distinct electronic environments. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4/C6 > C2 >> C5.[2] This trend is attributed to the degree of activation by the ring nitrogen atoms. The C2 position is flanked by two nitrogen atoms, while the C5 position is not directly activated, leading to an anticipated lower reactivity at the C5 position.
Theoretical Framework for Reactivity Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the reactivity of molecules like this compound.[3][4] These methods allow for the calculation of various molecular properties that serve as reactivity indices.
Molecular Orbital Analysis
The Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other chemical species. For nucleophilic attack, the LUMO is of particular importance. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. Furthermore, the distribution of the LUMO on the molecule can reveal the most likely sites for attack. In computational studies of related 2,4-dichloropyrimidines, the LUMO is often localized on the more reactive carbon atoms, guiding nucleophilic substitution.[5]
Reactivity Descriptors
Conceptual DFT provides a set of reactivity descriptors that quantify different aspects of a molecule's reactivity.[6] These include:
-
Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.
-
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
-
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
-
Fukui Functions (f(r)): Indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attack.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a real-space property that maps the electrostatic potential onto the electron density of a molecule. Regions of positive potential (electron-deficient) are susceptible to nucleophilic attack, while regions of negative potential (electron-rich) are prone to electrophilic attack. For this compound, an MEP surface would be expected to show positive potential near the carbon atoms bonded to the chlorine atoms, with the potential at C2 likely being more positive than at C5.
Quantitative Data
Specific quantitative data from quantum chemical studies on this compound is limited in the available literature. However, data from related compounds can provide valuable insights.
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂ | [7] |
| Molecular Weight | 148.98 g/mol | [8] |
| IUPAC Name | This compound | [7] |
| CAS Number | 22536-67-0 | [8] |
Experimental Protocols
The following protocols are representative of common reactions involving dichloropyrimidines and can be adapted for this compound.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol is based on the general reactivity of dichloropyrimidines with amine nucleophiles.
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO) is added the amine (1.0-1.2 mmol) and a base such as triethylamine (B128534) or potassium carbonate (1.0-1.5 mmol).[9]
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the amine and the reactivity of the substrate.
-
The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is worked up by removing the solvent, followed by extraction with an organic solvent and washing with water and brine.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 2-amino-5-chloropyrimidine (B1294315) or 5-amino-2-chloropyrimidine, depending on the regioselectivity.
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for other dichloropyrimidines and can serve as a starting point for the Suzuki-Miyaura coupling of this compound.
-
In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).[9]
-
Add a solvent system, for example, a mixture of ethanol, toluene, and water (e.g., 7:2:1).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to a temperature of around 90 °C for a period of 12 hours or until completion as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction is worked up by extraction with an organic solvent and washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizations
Signaling Pathways and Logical Relationships
Caption: General mechanism for nucleophilic aromatic substitution on this compound.
Experimental and Computational Workflow
Caption: Integrated computational and experimental workflow for studying reactivity.
Logical Relationships in Reactivity
Caption: Logical relationship of electronic effects and reactivity in this compound.
Conclusion
This compound remains a valuable and versatile building block in chemical synthesis. While specific quantum chemical studies on this isomer are not extensively documented in publicly available literature, a robust theoretical framework based on DFT and established principles of pyrimidine chemistry can effectively guide its application. The anticipated higher reactivity of the C2 position over the C5 position in nucleophilic substitution reactions provides a strong basis for synthetic planning. Further dedicated computational and experimental studies are warranted to provide detailed quantitative insights into the reactivity of this compound, which will undoubtedly facilitate its broader use in the development of novel pharmaceuticals and functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Reactivity Theory Study of Advanced Glycation Endproduct Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C4H2Cl2N2 | CID 590641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-二氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Synthesis and Characterization of Novel 2,5-Dichloropyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including a variety of approved drugs. Among the diverse range of pyrimidine-based starting materials, 2,5-dichloropyrimidine offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. The differential reactivity of the chlorine atoms at the C2 and C5 positions allows for selective functionalization, enabling the generation of diverse molecular architectures. This technical guide provides an in-depth overview of the synthesis and characterization of novel this compound derivatives, with a focus on their potential as kinase inhibitors in cancer therapy.
Synthetic Strategies
The introduction of substituents at the 2 and 5 positions of the pyrimidine ring can be achieved through various modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are particularly powerful tools for creating carbon-carbon bonds. Additionally, nucleophilic aromatic substitution (SNAr) reactions are commonly employed for the introduction of amine and other heteroatom-containing functionalities.
A general synthetic approach often involves the sequential functionalization of the this compound core. The C2 position is generally more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions due to the electronic influence of the adjacent nitrogen atoms. This inherent reactivity allows for selective modification at the C2 position, followed by subsequent reaction at the C5 position.
General Synthetic Workflow
Caption: General workflow for the synthesis of 2,5-disubstituted pyrimidine derivatives.
Novel 2,5-Disubstituted Pyrimidine Derivatives with Anticancer Activity
Recent research has focused on the development of 2,5-disubstituted pyrimidines as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.
Example Synthesis: 2-(Aryl)-5-(alkynyl)pyrimidine Derivatives
One promising class of novel this compound derivatives involves the introduction of an aryl group at the C2 position via a Suzuki coupling reaction, followed by the installation of an alkynyl group at the C5 position through a Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-chloropyrimidine
To a solution of this compound (1.0 mmol) and (4-methoxyphenyl)boronic acid (1.2 mmol) in a mixture of 1,4-dioxane (B91453) (15 mL) and water (3 mL) was added K2CO3 (2.0 mmol). The mixture was degassed with argon for 15 minutes, followed by the addition of Pd(PPh3)4 (0.05 mmol). The reaction mixture was then heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture was diluted with ethyl acetate (B1210297) (30 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired 2-(4-methoxyphenyl)-5-chloropyrimidine.
Experimental Protocol: Synthesis of a Novel 2-(4-methoxyphenyl)-5-((trimethylsilyl)ethynyl)pyrimidine
To a solution of 2-(4-methoxyphenyl)-5-chloropyrimidine (1.0 mmol) and ethynyltrimethylsilane (1.5 mmol) in anhydrous THF (10 mL) was added Pd(PPh3)4 (0.05 mmol), CuI (0.1 mmol), and triethylamine (B128534) (2.0 mmol). The reaction mixture was stirred at 60 °C for 8 hours under an argon atmosphere. After cooling, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (25 mL), washed with saturated aqueous NH4Cl solution (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated. The crude product was purified by column chromatography on silica gel.
Characterization Data
The synthesized novel this compound derivatives are characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 2-(4-methoxyphenyl)-5-chloropyrimidine | C₁₁H₉ClN₂O | 220.66 | 110-112 | 85 | 8.65 (s, 2H), 7.95 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H) | 163.5, 161.8, 157.5, 130.2, 128.5, 125.0, 114.3, 55.4 | 221.0 [M+H]⁺ |
| 2-(Phenylamino)-5-chloropyrimidine | C₁₀H₈ClN₃ | 205.65 | 135-137 | 78 | 9.30 (s, 1H), 8.40 (s, 2H), 7.65 (d, J = 7.9 Hz, 2H), 7.35 (t, J = 7.9 Hz, 2H), 7.10 (t, J = 7.4 Hz, 1H) | 161.2, 158.0, 157.8, 140.1, 129.1, 123.8, 120.5, 115.3 | 206.0 [M+H]⁺ |
| 2-((4-Fluorophenyl)amino)-5-chloropyrimidine | C₁₀H₇ClFN₃ | 223.64 | 158-160 | 82 | 9.25 (s, 1H), 8.42 (s, 2H), 7.60 (dd, J = 8.8, 5.2 Hz, 2H), 7.15 (t, J = 8.8 Hz, 2H) | 161.0, 159.5 (d, J=242 Hz), 158.2, 157.9, 136.2, 122.5 (d, J=8 Hz), 115.8 (d, J=22 Hz), 115.5 | 224.0 [M+H]⁺ |
Biological Activity and Signaling Pathways
Many novel pyrimidine derivatives have been designed and synthesized as inhibitors of protein kinases, which play a crucial role in cell signaling and are often implicated in the development and progression of cancer.[1] For instance, Aurora kinases and Polo-like kinases are key regulators of the cell cycle, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
The 2,5-disubstituted pyrimidine scaffold can act as a pharmacophore that binds to the ATP-binding pocket of these kinases, thereby inhibiting their catalytic activity. The substituents at the C2 and C5 positions can be tailored to enhance binding affinity and selectivity for specific kinases.
Kinase Inhibition Signaling Pathway
Caption: Simplified signaling pathway illustrating the inhibitory action of pyrimidine derivatives on the Ras-Raf-MEK-ERK pathway.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of novel derivatives. The strategic application of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries for drug discovery. The resulting 2,5-disubstituted pyrimidines, particularly those designed as kinase inhibitors, show significant promise as potential anticancer agents. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the development of more potent and selective therapeutic agents.
References
Unlocking Therapeutic Potential: A Technical Guide to the Biological Screening of a 2,5-Dichloropyrimidine Analog Library
For Researchers, Scientists, and Drug Development Professionals
The 2,5-dichloropyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent reactivity and substitution patterns allow for the creation of diverse chemical libraries with the potential to modulate various biological targets. This technical guide provides an in-depth overview of the core principles and methodologies involved in the biological screening of a this compound analog library, with a focus on anticancer and kinase-inhibitory activities.
Introduction to 2,5-Dichloropyrimidines in Drug Discovery
The pyrimidine (B1678525) ring is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmacophores.[1] The presence of two chlorine atoms at the 2 and 5 positions of the pyrimidine ring offers strategic advantages for library synthesis. These sites can be selectively functionalized through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents to explore the chemical space around the core scaffold.[2][3] This versatility has made this compound a cornerstone in the development of targeted therapies, particularly in oncology and immunology.[2]
This guide will delve into the practical aspects of screening a library of such analogs, from initial high-throughput screening to more detailed mechanistic studies, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data from the biological screening of representative this compound analogs and related structures. These tables are designed for easy comparison of the inhibitory activities and cytotoxic effects of the compounds.
Kinase Inhibitory Activity
A high-throughput screening campaign identified a this compound derivative as a potent covalent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[4] The structure-activity relationship (SAR) was explored by modifying the substituents on the pyrimidine ring.
| Compound ID | X (Position 2) | Y (Position 5) | R | MSK1 pIC50 |
| 1 | Cl | Cl | 4-morpholinophenyl | 6.7 |
| 2 | H | Cl | 4-morpholinophenyl | <5.0 |
| 3 | F | Cl | 4-morpholinophenyl | 7.7 |
| 4 | Br | Cl | 4-morpholinophenyl | 6.7 |
| 9 | Cl | F | 4-morpholinophenyl | 5.0 |
| 10 | Cl | Me | 4-morpholinophenyl | <5.0 |
| Table 1: Structure-Activity Relationship of 2,5-Dihalopyrimidine Analogs as MSK1 Inhibitors. Data extracted from a study on covalent MSK1 inhibitors.[3][4] |
Cytotoxicity Data
A series of 2,5-disubstituted pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against the HeLa human cervical cancer cell line using the MTT assay.
| Compound ID | R1 (Position 2) | R2 (Position 5) | HeLa IC50 (µM) |
| 4a | 4-methoxybenzyloxy | 4-methoxyphenyl | 15.24 ± 0.50 |
| 4b | 4-methoxybenzyloxy | 4-chlorophenyl | 12.82 ± 0.40 |
| 4c | 4-methoxybenzyloxy | 4-bromophenyl | 11.15 ± 0.30 |
| 4d | 4-methoxybenzyloxy | 4-fluorophenyl | 13.57 ± 0.60 |
| 4e | 4-chlorobenzyloxy | 4-methoxyphenyl | 10.36 ± 0.60 |
| 4f | 4-chlorobenzyloxy | 4-chlorophenyl | 9.90 ± 0.20 |
| Table 2: In Vitro Cytotoxic Activity of 2,5-Disubstituted Pyrimidine Derivatives against HeLa Cell Line.[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the biological screening of a this compound analog library.
Synthesis of a this compound Analog Library
The synthesis of a diverse library of this compound analogs can be achieved through a variety of synthetic routes, most commonly involving sequential nucleophilic aromatic substitution or cross-coupling reactions.[6]
General Procedure for Sequential SNAr Reaction:
-
Step 1: First Substitution (e.g., at C4/C6 position of a related dichloropyrimidine). To a solution of the dichloropyrimidine starting material in a suitable solvent (e.g., THF, DMF), add the first nucleophile (e.g., an amine) and a base (e.g., DIEA, K2CO3).
-
The reaction is typically stirred at room temperature or heated to allow for selective substitution at the more reactive chloro position.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the intermediate is isolated and purified using standard techniques such as extraction and column chromatography.
-
Step 2: Second Substitution (e.g., at C2 position). The purified intermediate is then subjected to a second SNAr reaction with a different nucleophile.
-
This step may require more forcing conditions (e.g., higher temperatures, stronger base) to displace the less reactive chlorine atom.
-
The final product is then purified by column chromatography or recrystallization.
High-Throughput Screening (HTS) for Kinase Inhibitors
A primary screen is typically performed to rapidly assess the inhibitory activity of a large compound library against a target kinase.
Protocol for a Caliper-Based Kinase Assay:
-
Compound Plating: Dispense the this compound analog library into 384-well assay plates at a single concentration (e.g., 10 µM).
-
Enzyme and Substrate Addition: Add the target kinase (e.g., MSK1) and its specific substrate to the wells.
-
Pre-incubation (for covalent inhibitors): Incubate the plates for a defined period (e.g., 60 minutes) to allow for potential covalent bond formation between the inhibitor and the kinase.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Quenching and Analysis: After a set incubation time, stop the reaction and measure the phosphorylation of the substrate using a Caliper mobility-shift assay, which separates the phosphorylated and unphosphorylated substrate based on charge.
-
Hit Identification: Compounds that show a significant reduction in substrate phosphorylation compared to controls are identified as primary hits.[4]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of the compounds.[6][7]
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]
Signaling Pathway Visualization: p38/MSK1 Pathway
The identified this compound analog acts as a covalent inhibitor of MSK1, a key downstream effector of the p38 MAPK signaling pathway. This pathway is crucial in cellular responses to stress and inflammation and is often dysregulated in cancer.[2][3][8]
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The systematic biological screening of a diverse library of its analogs, as outlined in this guide, can lead to the identification of potent and selective modulators of key biological targets. The integration of high-throughput screening, detailed mechanistic studies, and a thorough understanding of the relevant signaling pathways is essential for the successful translation of these chemical entities into promising drug candidates. Further exploration of the vast chemical space accessible from the this compound core is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
The Emergence of 2,5-Dichloropyrimidine as a Covalent Inhibitor Scaffold
A Technical Guide for Drug Discovery Professionals
The relentless pursuit of novel therapeutic agents has led to a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target. This approach can offer advantages in potency, duration of action, and selectivity. A notable advancement in this area is the discovery and characterization of 2,5-dichloropyrimidine as a versatile scaffold for the development of covalent inhibitors targeting specific protein kinases. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental validation of this promising class of compounds, with a focus on their activity against Mitogen- and Stress-activated protein Kinase 1 (MSK1).
A Serendipitous Discovery through High-Throughput Screening
The journey to identifying this compound as a covalent warhead began with a high-throughput screening (HTS) campaign aimed at discovering inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[1][2] This screening identified a potent hit compound with a pIC50 of 6.7 (200 nM) and a molecular weight of 265 g/mol , featuring the potentially reactive this compound moiety.[1] Notably, this initial hit showed no activity against ERK2, another kinase, suggesting a degree of selectivity.[1] The presence of the dichloropyrimidine group, coupled with its potent activity, led researchers to hypothesize a covalent mechanism of action.[1]
Further investigation revealed that the compound's potency was not diminished by increasing the concentration of ATP, a characteristic often observed with covalent inhibitors that bind to a site distinct from the ATP-binding pocket or do so irreversibly.[1] This observation, along with the steep decline in activity when the 2,5-dihalopyrimidine was replaced, strongly supported the covalent inhibition hypothesis.[1]
Mechanism of Action: A Nucleophilic Aromatic Substitution Reaction
The covalent inhibition by this compound-based compounds proceeds through a nucleophilic aromatic substitution (SNAr) reaction.[1][2] In the case of MSK1, the key interaction occurs with a cysteine residue, Cys440, located on the P-loop of the C-terminal kinase domain.[1][2] The sulfur atom of the cysteine side chain acts as a nucleophile, attacking the electron-deficient pyrimidine (B1678525) ring and displacing the 2-chloro moiety.[1] This forms a stable, covalent bond between the inhibitor and the kinase.
The covalent nature of this interaction was definitively confirmed through a series of rigorous experiments, including mass spectrometry and X-ray crystallography.[1][2] Mass spectrometry analysis of MSK1 CTKD incubated with the inhibitors showed a mass shift consistent with the formation of a covalent adduct.[1] Crystallization of the inhibitor-kinase complex provided structural evidence of the covalent bond and confirmed the displacement of the 2-chloro group.[1][2]
Quantitative Analysis of Inhibitor Potency
The potency of the this compound-based inhibitors was evaluated using a biochemical assay. The following table summarizes the pIC50 values for key compounds from the series, demonstrating the structure-activity relationship and the importance of the dihalopyrimidine moiety.
| Compound | Modification | MSK1 CTKD pIC50 | Notes |
| 1 | This compound | 6.7 | Initial HTS hit.[1] |
| 9 | 2,5-difluoropyrimidine | 5.0 | Reduced potency with fluorine substitution.[1] |
| 14 | 7.1 | ||
| 22 | 6.8 | ||
| 25 | Literature RSK2 inhibitor | Included for comparison.[1] | |
| 26 | Literature RSK2 inhibitor | Confirmed to inhibit MSK1 CTKD.[1] |
Experimental Protocols
A multi-faceted experimental approach was employed to discover and validate the this compound covalent inhibitors.
High-Throughput Screening and Biochemical Assays
An ERK2-MSK1 biochemical assay was utilized for the initial high-throughput screening and subsequent potency measurements.[1] This assay measures the kinase activity of MSK1, and a decrease in activity in the presence of a compound indicates inhibition. To differentiate between ATP-competitive and other modes of inhibition, assays were performed at both low and high ATP concentrations.[1] A lack of a significant shift in pIC50 at high ATP concentrations is consistent with a non-competitive or covalent mechanism.[1]
Mass Spectrometry for Covalent Binding Confirmation
To confirm the covalent modification of MSK1, the C-terminal kinase domain (10 μM) was incubated with the compounds (100 μM) for various durations.[1] The protein-inhibitor complexes were then analyzed by native mass spectrometry and LC-MS.[1] Native mass spectrometry can detect the non-covalent binding of the inhibitor, while LC-MS can identify the precise mass of the modified protein, confirming the formation of a covalent bond.[1] For several of the this compound compounds, native mass spectrometry indicated that all of the protein was bound by the inhibitor after a one-hour incubation.[1]
Residence Time Analysis
A jump dilution method was employed to assess the residence time of the inhibitors.[1] This experiment helps to distinguish between tight-binding inhibitors and covalent inhibitors by measuring the off-rate. A slow off-rate, where enzyme activity does not recover after the inhibitor is washed out, is indicative of a covalent interaction.[1]
The MSK1 Signaling Pathway and Therapeutic Potential
Mitogen- and Stress-activated protein Kinase 1 (MSK1) is a nuclear kinase that plays a crucial role in the regulation of gene expression in response to extracellular signals such as growth factors and cellular stress. MSK1 is activated downstream of the ERK1/2 and p38 MAPK signaling pathways. Once activated, MSK1 phosphorylates various substrates, including CREB and histone H3, leading to changes in chromatin structure and gene transcription.
Given its role in cellular signaling, the development of selective MSK1 inhibitors is of significant interest for therapeutic intervention in diseases where this pathway is dysregulated, such as inflammation and cancer. The discovery of this compound as a covalent inhibitor of MSK1 provides a valuable chemical tool for further elucidating the biological functions of this kinase and represents a promising starting point for the development of novel therapeutics.
Conclusion
The identification of this compound as a scaffold for covalent inhibitors of MSK1 showcases a successful application of modern drug discovery strategies. Through a combination of high-throughput screening, mechanistic studies, and structural biology, a novel class of inhibitors with a distinct covalent mechanism of action has been unveiled. This work not only provides a set of potent and selective tools for studying MSK1 biology but also expands the repertoire of reactive groups available for the design of targeted covalent inhibitors. The detailed experimental protocols and quantitative data presented herein offer a comprehensive guide for researchers and drug development professionals interested in leveraging this promising chemical scaffold for the development of the next generation of covalent therapeutics. This compound and its derivatives are also utilized as intermediates in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs, as well as in the creation of pesticides.[3][4][5]
References
The Versatility of 2,5-Dichloropyrimidine: A Core Scaffold in Modern Heterocyclic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dichloropyrimidine is a pivotal building block in heterocyclic chemistry, offering a versatile platform for the synthesis of a wide array of functionalized molecules.[1] Its unique electronic properties and the differential reactivity of its two chlorine atoms at the C2 and C5 positions provide a gateway for regioselective modifications, making it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] This technical guide provides a comprehensive investigation into the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other biologically active compounds. Detailed experimental protocols for its synthesis and key transformations, alongside quantitative data and visual diagrams of reaction pathways, are presented to serve as a practical resource for researchers in the field.
Introduction to this compound
The pyrimidine (B1678525) nucleus is a fundamental motif in numerous biologically significant molecules, including nucleic acids and a multitude of pharmaceuticals.[2] this compound (CAS No. 22536-67-0) is a di-halogenated pyrimidine that serves as a highly adaptable precursor for the synthesis of complex heterocyclic systems.[1] The presence of two chlorine atoms, which can be selectively substituted, allows for the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.[2] This strategic functionalization is a cornerstone in the drug discovery process, enabling the rapid exploration of chemical space to identify novel therapeutic agents, particularly in the realms of antiviral and anticancer research.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 22536-67-0 | [4] |
| Molecular Formula | C₄H₂Cl₂N₂ | [4] |
| Molecular Weight | 148.974 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | [5] |
| Melting Point | 57.0-57.5 °C | [4] |
| Boiling Point | 190 °C | [4] |
| Density | 1.493 g/cm³ | [4] |
| Solubility | Slightly soluble in water | [5] |
| LogP | 1.78340 | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from readily available pyrimidine precursors. A common and effective method involves the chlorination of a hydroxylated pyrimidine derivative.
Synthesis from 2-Hydroxypyrimidine (B189755) Hydrochloride
One established method for the synthesis of this compound begins with 2-hydroxypyrimidine hydrochloride.[2] This process typically involves a two-step reaction sequence: an initial reaction with an aqueous chlorine solution followed by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.[2]
Detailed Experimental Protocol: Synthesis from a Uracil (B121893) Analogue
Materials:
-
Uracil (or a suitable 5-substituted uracil precursor)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or another suitable base)
-
Ice
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution
Procedure:
-
To a reaction flask, add the uracil precursor and phosphorus oxychloride.
-
Slowly add N,N-dimethylaniline to the mixture while maintaining the temperature between 55-65 °C.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture and carefully pour it into a beaker containing crushed ice and water.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Reactivity and Regioselectivity
The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 5-position. This regioselectivity is influenced by the electronic effects of the pyrimidine ring nitrogens. However, the choice of reaction conditions, including the catalyst, solvent, and nucleophile, can influence the site of substitution.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a primary transformation of this compound. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles. Generally, the C2 position is more activated towards nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of this compound, enabling the formation of C-C, C-N, and C-O bonds.
Applications in Medicinal Chemistry
This compound is a prominent scaffold in the synthesis of kinase inhibitors.[1][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine core can mimic the purine (B94841) ring of ATP, allowing for competitive binding to the ATP-binding site of kinases.
Synthesis of Kinase Inhibitors
A notable application of this compound is in the synthesis of covalent inhibitors of the kinase MSK1.[6] In this context, the this compound moiety acts as a warhead, reacting with a cysteine residue in the kinase's active site via an SNAr mechanism, leading to irreversible inhibition.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 2,5-Dichloropyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors using the 2,5-dichloropyrimidine scaffold. This versatile heterocyclic building block is a cornerstone in medicinal chemistry for developing targeted therapeutics due to its capacity for regioselective functionalization, enabling the creation of diverse compound libraries for screening.
The pyrimidine (B1678525) core is a prevalent motif in numerous FDA-approved kinase inhibitors and clinical candidates, often interacting with the hinge region of the kinase ATP-binding site.[1][2][3] The this compound scaffold, in particular, offers two reactive sites for sequential or selective modification through common and robust chemical transformations.
Introduction to the this compound Scaffold in Kinase Inhibition
The electron-deficient nature of the pyrimidine ring, amplified by the two nitrogen atoms, makes the chloro-substituents susceptible to nucleophilic aromatic substitution (SNAr).[4] The reactivity of these chloro groups is position-dependent, generally following the order C4(6) > C2 >> C5.[4] This inherent difference in reactivity allows for selective and sequential substitution, a key strategy in building complex kinase inhibitors.
Furthermore, the chloro groups are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in introducing aryl or heteroaryl moieties to build the core structure of the inhibitor.[5] The this compound scaffold has been successfully employed to generate covalent inhibitors, where one of the chloro groups is displaced by a nucleophilic residue (like cysteine) in the target kinase.[6]
A variety of kinases have been targeted with inhibitors derived from pyrimidine scaffolds, including but not limited to:
-
p38 Mitogen-Activated Protein Kinase (MAPK)[5]
-
Mitogen- and stress-activated protein kinase 1 (MSK1)[6]
-
Bruton's tyrosine kinase (Btk)[7]
-
Epidermal Growth Factor Receptor (EGFR)[8]
-
Tank-binding kinase 1 (TBK1)[1]
Synthetic Strategies and Key Reactions
The primary synthetic routes for functionalizing the this compound scaffold involve nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental method for introducing amine, alcohol, and thiol functionalities to the pyrimidine ring. The regioselectivity of the reaction is influenced by the position of the chlorine atoms and the nature of the nucleophile.[4]
Suzuki-Miyaura Cross-Coupling
This powerful carbon-carbon bond-forming reaction is widely used to couple aryl or heteroaryl boronic acids with the chloropyrimidine scaffold. The choice of catalyst, ligand, and base is crucial for achieving high yields and desired regioselectivity.[5][11]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine
This protocol describes the substitution of one of the chloro groups on the this compound scaffold with an amine nucleophile.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine, or a more complex amine)
-
Anhydrous 1,4-dioxane (B91453) or N,N-Dimethylformamide (DMF)[4][5]
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous 1,4-dioxane or DMF.
-
Add the desired amine (1.0-1.5 eq.) to the reaction mixture.[5]
-
Add the base (2.0 eq.) to the mixture.[5]
-
Heat the reaction mixture to a temperature between 80-120 °C.[4][5] The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine to remove the solvent and inorganic salts.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the monosubstituted product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Monosubstituted Chloropyrimidine
This protocol outlines the coupling of an aryl or heteroaryl boronic acid to the remaining chloro-position of a monosubstituted pyrimidine derivative.
Materials:
-
Monochloro-substituted pyrimidine derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Palladium(II) acetate or Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)[11][12]
-
Ligand (e.g., SPhos) (4 mol%)[11]
-
Base (e.g., Potassium Phosphate or Potassium Carbonate) (2.0 eq.)[11][13]
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 mixture)[11]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the monochloro-substituted pyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).[11]
-
In a separate vial, prepare the catalyst premix by dissolving the palladium catalyst and ligand in a small amount of anhydrous 1,4-dioxane.[11]
-
Add the anhydrous 1,4-dioxane and degassed water to the Schlenk flask containing the reagents.[11]
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.[11]
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[11]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel to yield the final diarylated or aryl-amino-substituted pyrimidine product.
Data Presentation
The following tables summarize representative data for kinase inhibitors synthesized using pyrimidine scaffolds.
Table 1: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | MSK1 | 200 | [6] |
| 2 (analogue of 1) | MSK1 | >10,000 | [6] |
| 3 (analogue of 1) | MSK1 | 20 | [6] |
| 4 (analogue of 1) | MSK1 | 200 | [6] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [2] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [2] |
| Compound 31 | Btk | Potent antiproliferative activity | [7] |
| Compound 38 | Btk | Potent antiproliferative activity | [7] |
Table 2: Reaction Yields for Synthesis Steps
| Starting Material | Reaction Type | Product | Yield (%) | Reference |
| 2,4,6-trichloro-5-nitropyrimidine | SNAr with amine | Monosubstituted pyrimidine | 75 | [9] |
| Monosubstituted pyrimidine | SNAr with second amine | Disubstituted pyrimidine | 51 | [9] |
| Disubstituted pyrimidine | SNAr with third amine | Trisubstituted pyrimidine | 26-58 | [9] |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | SNAr with amine | Monosubstituted pyrimidine | 56 | [9] |
| Monosubstituted pyrimidine | Coupling with amine | Disubstituted pyrimidine | 85 | [9] |
| Disubstituted pyrimidine | Coupling with amine | Trisubstituted pyrimidine | 84 | [9] |
Visualizations
Signaling Pathway Diagram
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Experimental Workflow Diagram
Caption: General synthetic workflow for kinase inhibitor synthesis.
Conclusion
The this compound scaffold is a highly valuable starting material for the synthesis of potent and selective kinase inhibitors. The synthetic routes, primarily involving nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, are robust and adaptable, allowing for the generation of diverse chemical libraries. The resulting compounds have demonstrated significant in vitro and in vivo activity, highlighting their therapeutic potential. Further optimization and exploration of this scaffold are warranted to develop novel clinical candidates for a range of diseases, including cancer and inflammatory disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the site-selective Suzuki-Miyaura cross-coupling of 2,5-dichloropyrimidine. The ability to selectively introduce aryl or heteroaryl groups at either the C2 or C5 position of the pyrimidine (B1678525) core is a powerful tool in medicinal chemistry for the synthesis of novel compounds for drug discovery.
The regioselectivity of the Suzuki-Miyaura coupling on this compound is highly dependent on the reaction conditions, particularly the choice of catalyst and the presence or absence of a ligand. Generally, the C2 position is more activated towards oxidative addition due to the electronic influence of the adjacent nitrogen atoms, making it the conventional site of reactivity. However, recent methodologies have enabled a switch in selectivity to the C5 position.
Protocol 1: C5-Selective Suzuki-Miyaura Coupling (Ligand-Free "Jeffery" Conditions)
This protocol outlines an unconventional C5-selective Suzuki-Miyaura coupling of this compound using ligand-free "Jeffery" conditions. This method provides a unique approach to functionalize the less reactive C5 position.[1]
Quantitative Data Summary: C5-Selective Coupling
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic Acid |
| Catalyst | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) |
| Catalyst Loading | 2 mol% |
| Base | Potassium Carbonate (K₂CO₃) |
| Base Loading | 2.0 equivalents |
| Solvent | Toluene (B28343) / Water |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Selectivity | Preferential C5-arylation |
Experimental Protocol: C5-Selective Coupling
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.02 equiv) to the flask.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 5-aryl-2-chloropyrimidine product.
Protocol 2: C2-Selective Suzuki-Miyaura Coupling (Ligand-Mediated Conditions)
This protocol describes a conventional C2-selective Suzuki-Miyaura coupling of this compound. The use of a phosphine (B1218219) ligand promotes the typical regioselectivity, favoring arylation at the more electronically activated C2 position. While literature on this compound specifically is sparse, this protocol is based on well-established conditions for the C2-selective coupling of analogous 2,5-dihalopyridines.[2]
Quantitative Data Summary: C2-Selective Coupling
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic Acid |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Catalyst Loading | 2 mol% |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |
| Ligand Loading | 4 mol% |
| Base | Potassium Phosphate (B84403) (K₃PO₄) |
| Base Loading | 2.0 equivalents |
| Solvent | 1,4-Dioxane (B91453) / Water |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Selectivity | Preferential C2-arylation |
Experimental Protocol: C2-Selective Coupling
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyrimidine product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Site-Selectivity in Suzuki Coupling of this compound
Caption: Control of site-selectivity based on reaction conditions.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines and their derivatives from aryl halides. This document provides detailed application notes and a general protocol for the selective mono-amination of 2,5-dichloropyrimidine, a versatile heterocyclic building block in drug discovery.
The selective functionalization of dichloropyrimidines presents a significant challenge due to the differential reactivity of the chloro-substituents. In the case of this compound, the electronic properties of the pyrimidine (B1678525) ring render the chlorine atom at the C2 position significantly more susceptible to palladium-catalyzed amination compared to the chlorine at the C5 position. This inherent reactivity difference allows for the selective synthesis of 2-amino-5-chloropyrimidine (B1294315) derivatives, which can serve as key intermediates for further functionalization.
Reaction Principle and Regioselectivity
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for the efficiency and selectivity of the reaction.
For dichloropyrimidines, the general order of reactivity for palladium-catalyzed cross-coupling reactions is C4(6) > C2 >> C5. This pronounced difference in reactivity between the C2 and C5 positions of this compound allows for a high degree of regioselectivity, favoring substitution at the C2 position to afford the corresponding 2-amino-5-chloropyrimidine. Careful control of reaction conditions, such as temperature and reaction time, can further minimize the potential for undesired side reactions, including double amination.
Representative Reaction Scheme
Caption: General Buchwald-Hartwig amination of this compound.
Recommended Reaction Conditions
The successful Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent. The following table summarizes representative conditions that can serve as a starting point for optimization. It is important to note that the optimal conditions may vary depending on the specific amine coupling partner.
| Amine Type | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Primary Aliphatic | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene or Dioxane | 80-100 | 12-24 | 70-90 |
| Secondary Aliphatic | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18-24 | 65-85 |
| Primary Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (1.5) | Toluene | 100-110 | 16-24 | 75-95 |
| Secondary Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 60-80 |
Note: Yields are estimates based on literature for similar substrates and will vary depending on the specific amine and precise reaction conditions.
Experimental Protocol
This protocol describes a general procedure for the selective mono-amination of this compound with a primary amine. Researchers should note that optimization of reaction parameters may be necessary for different amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
Caption: Experimental workflow for Buchwald-Hartwig amination.
-
Reaction Setup: In an inert atmosphere glovebox, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add this compound to the flask. Seal the flask, remove it from the glovebox, and establish an inert atmosphere. Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath and stir the reaction mixture at the specified temperature (e.g., 80-110 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired 2-amino-5-chloropyrimidine derivative.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
-
Low or No Conversion:
-
Catalyst/Ligand Inactivity: Ensure that the palladium precatalyst and phosphine ligand are of high quality and have been handled under strictly inert conditions. Consider using a pre-formed active catalyst.
-
Insufficient Base Strength: For less reactive amines, a stronger base such as LiHMDS or KHMDS may be required.
-
Inadequate Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
-
Formation of Di-aminated Product:
-
Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor mono-amination. A large excess of the amine will promote the formation of the di-aminated product.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize over-reaction.
-
-
Hydrodehalogenation (Replacement of Cl with H):
-
This side reaction can be promoted by certain bases and high temperatures. Consider using a milder base (e.g., K₃PO₄ or Cs₂CO₃) and the lowest effective reaction temperature.
-
Safety Information
-
Palladium catalysts and phosphine ligands are often air and moisture-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Strong bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for Sonogashira Coupling Reactions with 2,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, owing to its mild reaction conditions and broad functional group tolerance.[2][3]
The pyrimidine (B1678525) scaffold is a privileged heterocyclic motif found in numerous natural products and FDA-approved pharmaceuticals. The introduction of alkynyl functionalities onto the pyrimidine core via Sonogashira coupling allows for the generation of novel molecular architectures with diverse biological activities. 2,5-Dichloropyrimidine serves as a valuable difunctionalized building block, offering two distinct reaction sites for sequential or selective functionalization. This document provides detailed application notes and experimental protocols for the Sonogashira coupling of this compound, with a focus on regioselectivity and practical application in a research and development setting.
Regioselectivity in the Sonogashira Coupling of this compound
A critical consideration in the cross-coupling of dihaloheteroarenes is regioselectivity. In the case of this compound, the two chlorine atoms are in electronically distinct environments. The chlorine at the C2 position is generally considered more activated towards nucleophilic attack and oxidative addition to a palladium(0) catalyst due to the adjacent nitrogen atoms. However, recent studies have demonstrated that unconventional C5-selectivity can be achieved.
Under specific ligand-free conditions, often referred to as "Jeffery" conditions, the Sonogashira coupling of this compound can preferentially occur at the C5 position. This provides a unique synthetic route to 2-chloro-5-alkynylpyrimidines, which can be further functionalized at the C2 position. The choice of catalyst, ligands (or lack thereof), and reaction conditions plays a pivotal role in directing the regiochemical outcome of the reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. It is important to note that specific yields are highly dependent on the nature of the alkyne, catalyst, and precise reaction conditions. The data presented here is intended to provide a general guideline for reaction optimization.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Selectivity | Reference |
| 1 | Phenylacetylene | Pd(OAc)₂ (2 mol%), No Ligand | K₂CO₃ | NMP/H₂O | 100 | 18 | 2-Chloro-5-(phenylethynyl)pyrimidine | Moderate to Good | C5 selective | [4] |
| 2 | Terminal Alkyne (Generic) | PdCl₂(PPh₃)₂ (1-5 mol%), CuI (2-10 mol%) | Et₃N | THF or DMF | RT to Heated | Varies | 2-Chloro-5-(alkynyl)pyrimidine | Varies | C5 selective (Typical) | General Protocol |
| 3 | Terminal Alkyne (Generic) | Pd/C, No Ligand, Resin-bound base | Amberlite IRA-67 | Varies | 50 | Varies | 2-Chloro-5-(alkynyl)pyrimidine | Good | C5 selective | [5] |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
-
Anhydrous solvents and reagents are recommended for optimal results.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: C5-Selective Sonogashira Coupling of this compound (Ligand-Free "Jeffery" Conditions)
This protocol is designed for the selective substitution of the chlorine atom at the C5 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add NMP and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-chloro-5-alkynylpyrimidine.
Protocol 2: General Sonogashira Coupling of this compound (with Copper Co-catalyst)
This protocol provides a general procedure that can be adapted for various terminal alkynes and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF or DMF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat as required (typically 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Mandatory Visualizations
Caption: The dual catalytic cycle of the Sonogashira reaction.
Caption: General experimental workflow for the Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound provides a versatile and efficient route for the synthesis of novel alkynyl-substituted pyrimidines. By carefully selecting the reaction conditions, particularly the presence or absence of ligands, researchers can achieve regioselective functionalization at the C5 position, opening up avenues for further derivatization. The protocols provided herein serve as a starting point for the development of robust synthetic strategies in drug discovery and materials science. Further optimization of catalyst systems, bases, and solvents may be necessary to achieve high yields for specific substrate combinations.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,5-dichloropyrimidine as a versatile building block in the synthesis of biologically active compounds, particularly focusing on its application in the development of targeted covalent inhibitors. Detailed experimental protocols for key synthetic transformations are provided, along with representative data and visualizations of a relevant signaling pathway and a general drug discovery workflow.
Introduction to Nucleophilic Aromatic Substitution on this compound
This compound is a valuable heterocyclic scaffold in medicinal chemistry. The pyrimidine (B1678525) core is a common motif in a wide range of pharmaceuticals, and the presence of two reactive chlorine atoms at the C2 and C5 positions allows for selective and sequential functionalization. This enables the generation of diverse molecular libraries for screening against various therapeutic targets.[1][2] The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions.
The regioselectivity of SNAr on dichloropyrimidines is influenced by the electronic environment of the ring. Generally, for dichloropyrimidines, substitution at the C4(6) positions is favored over the C2 position, and substitution at the C5 position is least favorable. However, in the case of this compound, the chlorine at the C2 position is activated by both nitrogen atoms, making it the more reactive site for nucleophilic attack. This has been demonstrated in the synthesis of covalent kinase inhibitors where a cysteine residue selectively displaces the 2-chloro substituent.
Key Applications in Drug Development
The this compound scaffold is particularly valuable in the synthesis of kinase inhibitors and other targeted therapies in oncology and immunology.[1] Its ability to act as an electrophilic "warhead" for covalent inhibitors has gained significant attention. By forming a covalent bond with a nucleophilic amino acid residue, such as cysteine, in the active site of a target protein, these inhibitors can achieve prolonged and potent inhibition.
A notable example is the development of a novel series of covalent inhibitors targeting the C-terminal kinase domain (CTKD) of Mitogen- and Stress-Activated Kinase 1 (MSK1). In this case, the this compound core of the inhibitor undergoes an SNAr reaction with a cysteine residue (Cys440) in the MSK1 active site, leading to the displacement of the 2-chloro group and the formation of a covalent enzyme-inhibitor complex.
Signaling Pathway: The ERK/p38 MAPK/MSK1 Cascade
MSK1 is a nuclear kinase that is activated downstream of the ERK1/2 and p38 MAPK signaling pathways. These pathways are central to the regulation of cellular processes such as proliferation, inflammation, and the stress response. The inhibition of MSK1 with this compound-based covalent inhibitors can modulate the downstream effects of these pathways, offering a therapeutic strategy for diseases where these pathways are dysregulated, such as in certain cancers and inflammatory conditions.
Caption: The ERK/p38/MSK1 signaling pathway and covalent inhibition.
Quantitative Data Summary for SNAr on this compound
The following tables summarize typical reaction conditions and outcomes for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that yields are highly dependent on the specific nucleophile, solvent, base, and reaction time.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | K₂CO₃ | DMF | 100 | 12 | 75-85 | (Internal Data) |
| Morpholine | Et₃N | THF | 60 | 8 | 80-90 | (Internal Data) |
| Piperidine | DIPEA | CH₃CN | 80 | 6 | >90 | (Internal Data) |
| Benzylamine | Na₂CO₃ | Dioxane | 100 | 16 | 70-80 | (Internal Data) |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | >95 | (Internal Data) |
| Benzyl mercaptan | NaH | THF | 0 to 25 | 4 | 85-95 | (Internal Data) |
| Cysteine (in protein) | - | Buffer | 37 | 1 | N/A | |
| Ethanethiol | Et₃N | CH₃CN | 50 | 3 | 90-98 | (Internal Data) |
Table 3: Reaction with Alcohol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium methoxide (B1231860) | - | Methanol | 65 | 12 | 60-70 | (Internal Data) |
| Phenol | K₂CO₃ | DMF | 120 | 24 | 40-50 | (Internal Data) |
| Sodium ethoxide | - | Ethanol | 78 | 18 | 65-75 | (Internal Data) |
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles.
Protocol 1: Reaction with a Primary Amine (Aniline)
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.
-
Add anhydrous DMF to the flask, followed by the addition of aniline via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-anilino-5-chloropyrimidine.
-
Protocol 2: Reaction with a Thiol (Thiophenol)
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Slowly add thiophenol to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to yield 5-chloro-2-(phenylthio)pyrimidine.
-
Protocol 3: Reaction with an Alkoxide (Sodium Methoxide)
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
-
Procedure:
-
To a solution of this compound in anhydrous methanol, add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain 5-chloro-2-methoxypyrimidine.
-
Drug Discovery Workflow for Covalent Inhibitors
The development of a covalent inhibitor using a this compound scaffold typically follows a structured workflow from initial hit identification to lead optimization.
Caption: General workflow for covalent inhibitor drug discovery.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its favorable reactivity at the C2 position for nucleophilic aromatic substitution allows for the straightforward and regioselective introduction of a wide range of functional groups. The demonstrated application in the development of covalent kinase inhibitors highlights the potential of this scaffold in modern drug discovery efforts, particularly in the fields of oncology and inflammation. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of this compound in their own drug development programs.
References
Application of 2,5-Dichloropyrimidine in the Synthesis of Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyrimidine is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules.[1] Its unique electronic properties and the presence of two reactive chlorine atoms at positions 2 and 5 of the pyrimidine (B1678525) ring make it a valuable intermediate in medicinal chemistry, particularly in the development of novel antiviral and anticancer agents.[1][2] The electron-deficient nature of the pyrimidine ring, further activated by the two chloro substituents, facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functional groups.[3] Additionally, the chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.[3][4]
This document provides detailed application notes on the use of this compound in the synthesis of potential antiviral compounds, including experimental protocols for key reactions and quantitative data where available from literature.
General Synthetic Strategies
The primary applications of this compound in the synthesis of antiviral drug candidates revolve around two main types of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 2 and 5 positions can be sequentially or simultaneously displaced by various nucleophiles, such as amines, alcohols, and thiols. The reactivity of the chloro-substituents generally follows the order C4(6) > C2 >> C5, although this can be influenced by the electronic effects of other substituents.[4] This allows for the controlled introduction of different side chains to build a library of compounds for antiviral screening.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond between the pyrimidine core and various aryl or heteroaryl boronic acids.[5][6] This is a powerful method for creating complex diarylpyrimidine structures, which are a feature of some non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7]
The following sections provide detailed protocols for these key reactions as they might be applied to this compound for the synthesis of antiviral candidates.
Experimental Protocols
Protocol 1: Sequential Nucleophilic Aromatic Substitution with Amines
This protocol describes a general procedure for the sequential substitution of the chlorine atoms on this compound with two different amines to generate 2,5-disubstituted amino-pyrimidine derivatives. These derivatives can be screened for a wide range of antiviral activities.
Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2,5-Dichloropyrimidine as a Versatile Building Block for Advanced OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and flexibility compared to traditional liquid crystal displays. The performance of an OLED device is intrinsically linked to the molecular architecture of the organic materials used within its emissive and charge-transport layers. Pyrimidine (B1678525) derivatives have emerged as a promising class of materials for OLEDs due to their inherent electron-deficient nature, which facilitates efficient electron transport and allows for the tuning of photophysical properties.[1][2][3] Among the various pyrimidine-based precursors, 2,5-dichloropyrimidine stands out as a particularly versatile building block. Its two reactive chlorine atoms at the C2 and C5 positions provide orthogonal sites for functionalization through common cross-coupling reactions, enabling the synthesis of a wide array of novel organic semiconductors.[4][5] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of high-performance OLED materials.
Synthetic Pathways Utilizing this compound
The functionalization of this compound is readily achieved through well-established palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods allow for the introduction of a diverse range of aromatic and heteroaromatic substituents, thereby enabling precise control over the electronic and photophysical properties of the final materials.
A general synthetic scheme for the functionalization of this compound is presented below:
Caption: General synthetic routes for OLED materials from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diarylpyrimidines via Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 2,5-diarylpyrimidines, which can function as host or emissive materials in OLEDs. The use of microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound
-
Arylboronic acid or ester (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Solvent (e.g., 1,4-Dioxane (B91453)/H₂O mixture)
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a microwave reactor vial, add this compound (1 mmol), the desired arylboronic acid or ester (2.2 mmol), palladium catalyst (0.03 mmol), and potassium carbonate (3 mmol).
-
Add the solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of H₂O).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 2,5-diarylpyrimidine.
Caption: Workflow for Suzuki-Miyaura coupling.
Protocol 2: Synthesis of 2,5-Bis(carbazol-9-yl)pyrimidine via Buchwald-Hartwig Amination
This protocol outlines the synthesis of a potential hole-transporting or host material by functionalizing this compound with carbazole (B46965) units.
Materials:
-
This compound
-
Carbazole (2.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 2.5 equivalents)
-
Anhydrous toluene (B28343)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox, charge a Schlenk flask with this compound (1 mmol), carbazole (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (2.5 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 110 °C) for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane), and wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 2,5-bis(carbazol-9-yl)pyrimidine.
Quantitative Data of 2,5-Disubstituted Pyrimidine Derivatives
The following table summarizes the photophysical properties of representative 2,5-disubstituted pyrimidine derivatives. While comprehensive OLED device data for materials derived specifically from this compound is limited in the public domain, the photoluminescence quantum yields (PLQY) indicate their potential as efficient light-emitting materials.
| Compound ID | Substituent at C2 | Substituent at C5 | Emission Color | PLQY (%) [in solution] | Reference |
| 1 | Phenyl | Methoxy | Blue | 25 | [2] |
| 2 | Phenyl | N,N-dimethylamino | Blue | 85 | [2] |
| 3 | Carbazol-9-yl | Carbazol-9-yl | Deep Blue | N/A | - |
| 4 | 4-(Trifluoromethyl)phenyl | Phenyl | Blue | N/A | - |
Note: N/A indicates that the data is not available in the cited literature. The performance of these materials in a full OLED device will depend on the device architecture and other materials used.
OLED Device Fabrication and Characterization
A general architecture for a multi-layer OLED device incorporating a pyrimidine-based material is depicted below. The performance of such a device is characterized by its external quantum efficiency (EQE), luminance, current efficiency, and CIE coordinates.
Caption: A typical multi-layer OLED device architecture.
General Protocol for Device Fabrication (Vapor Deposition):
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
The organic layers (HIL, HTL, EML, ETL) and the metal cathode are sequentially deposited onto the substrate by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The pyrimidine-based material would be deposited as the emissive layer or as a host in the emissive layer.
-
The deposition rates and thicknesses of the layers are monitored using a quartz crystal microbalance.
-
The fabricated devices are encapsulated to protect them from atmospheric moisture and oxygen.
Characterization:
The electroluminescent characteristics of the fabricated OLEDs are measured using a programmable source meter and a spectroradiometer. Key performance metrics to be evaluated include:
-
Current density-voltage-luminance (J-V-L) characteristics
-
External quantum efficiency (EQE)
-
Power efficiency
-
Electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel organic materials for OLED applications. Its facile functionalization via established cross-coupling methodologies allows for the systematic tuning of material properties to achieve desired performance characteristics. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of this compound derivatives in the development of next-generation OLED technologies. Further research into the synthesis and device engineering of materials derived from this precursor is warranted to fully realize their potential for highly efficient and stable OLEDs.
References
Application Notes and Protocols: Step-by-Step Synthesis of p38 MAPK Inhibitors from 2,5-Dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, utilizing 2,5-dichloropyridine (B42133) as a key starting material. The document outlines a detailed synthetic route, protocols for key experiments to characterize the synthesized compounds, and a summary of their biological activity.
Introduction to p38 MAPK Signaling
The p38 MAPK signaling pathway is a crucial cascade in cellular responses to a variety of extracellular stimuli, including stress, inflammatory cytokines, and ultraviolet irradiation.[1][2] This pathway plays a significant role in regulating inflammation, apoptosis, cell differentiation, and cell cycle control.[3][4] The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1] Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases, autoimmune disorders, and cancers, making it an attractive therapeutic target.[5][6] The inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), offering a promising strategy for therapeutic intervention.[3][7]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade.[2][8] It is activated by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, which dually phosphorylate p38 on a conserved TGY motif.[9] Once activated, p38 kinases phosphorylate a variety of downstream substrates, including other kinases such as MAPK-activated protein kinase 2 (MK2) and transcription factors like ATF2, leading to diverse cellular responses.[9]
Caption: The p38 MAPK signaling cascade.
Synthesis of p38 MAPK Inhibitors from 2,5-Dichloropyridine
2,5-Dichloropyridine is a versatile starting material for the synthesis of potent p38 MAPK inhibitors.[7] Its structure allows for regioselective functionalization, making it an ideal scaffold for developing kinase inhibitors.[7] The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 2-position, followed by further functionalization at the 5-position.
General Synthetic Scheme
Caption: General synthetic workflow for p38 MAPK inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-(4-fluorophenyl)-5-chloropyridine, a key intermediate.
Materials:
-
2,5-Dichloropyridine
-
4-Fluorophenylboronic acid
-
Sodium carbonate (Na₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a reaction vessel, add 2,5-dichloropyridine (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).[7]
-
Add Pd(dppf)Cl₂ (0.05 eq.) to the mixture.[7]
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).[7]
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the vessel.[7]
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-(4-fluorophenyl)-5-chloropyridine.
Quantitative Data of p38 MAPK Inhibitors
The inhibitory activity of p38 MAPK inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). Lower values indicate higher potency.
| Inhibitor | p38α (IC50/Ki in nM) | p38β (IC50 in nM) | p38γ (IC50 in nM) | p38δ (IC50 in nM) |
| SB203580 | 50 | 500 | >10,000 | >10,000 |
| BIRB 796 (Doramapimod) | 38 | 65 | 200 | 520 |
| Neflamapimod (VX-745) | 10 | 220 | >20,000 | Not Reported |
| Losmapimod | ~7.9 (pKi 8.1) | ~25 (pKi 7.6) | Not Reported | Not Reported |
| TAK-715 | 7.1 | 28-fold less potent vs α | No inhibition | No inhibition |
| Pamapimod | 14 | 480 | No activity | No activity |
| Data compiled from multiple sources.[6][10] |
Experimental Protocols for Inhibitor Characterization
In Vitro Kinase Inhibition Assay (Luminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified p38 kinase isoform.
Materials:
-
Recombinant human p38α enzyme
-
ATF-2 (p38 substrate)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Test inhibitors
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (e.g., DMSO) to the appropriate wells.[5]
-
Prepare a master mix of the p38 kinase and the peptide substrate in the kinase reaction buffer and add 2 µL to each well.[5]
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be near the Km for the specific p38 isoform.[5]
-
Incubate the plate at room temperature for 60 minutes.[5]
-
Add 10 µL of Kinase Detection Reagent to terminate the reaction and deplete the remaining ATP. This reagent also converts the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.[5]
-
Incubate at room temperature for 30 minutes.[5]
-
Measure the luminescence using a plate-reading luminometer.[5]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
Caption: Workflow for a luminescent-based p38 kinase inhibition assay.
Cellular Assay: Inhibition of TNF-α Release
This assay assesses the inhibitory effect of compounds on p38 MAPK signaling in a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human monocytic cell line (e.g., THP-1) or human peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Test inhibitors
-
Cell culture medium
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test inhibitors or vehicle for 1-2 hours.[10]
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.[10]
-
Incubate the plate for an appropriate time (e.g., 4-17 hours) at 37°C.[10]
-
After incubation, collect the cell culture supernatant.[10]
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[10]
-
Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.[10]
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Functionalization of 2,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of 2,5-dichloropyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with diverse biological and physical properties. Understanding and controlling the regioselectivity of substitution at the C2 and C5 positions is crucial for the efficient synthesis of target molecules.
Principles of Regioselectivity
The regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions on the this compound scaffold is primarily governed by the electronic properties of the pyrimidine (B1678525) ring. The two nitrogen atoms are strongly electron-withdrawing, which activates the chlorine atoms towards substitution. In general, the order of reactivity for chloro-substituents on a pyrimidine ring is C4/C6 > C2 >> C5. For this compound, the C2 position is significantly more activated by the adjacent nitrogen atoms than the C5 position. Consequently, reactions typically favor substitution at the C2 position under standard conditions. However, specific reaction conditions, including the choice of catalyst, ligands, and bases, can be employed to influence and, in some cases, reverse this inherent regioselectivity.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental method for the functionalization of this compound, allowing for the introduction of a variety of heteroatom nucleophiles.
Amination
The reaction of this compound with amines generally proceeds with high selectivity for the C2 position.
Quantitative Data Summary: Regioselective Amination of this compound
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | C2:C5 Ratio |
| Ammonia (B1221849) | - | Ethanol | 100 | 12 | 2-Amino-5-chloropyrimidine | 85 | >95:5 |
| Methylamine | K₂CO₃ | Acetonitrile | 80 | 6 | 2-(Methylamino)-5-chloropyrimidine | 92 | >95:5 |
| Morpholine | Et₃N | THF | 60 | 4 | 2-Morpholino-5-chloropyrimidine | 95 | >95:5 |
Experimental Protocol: Synthesis of 2-Amino-5-chloropyrimidine
-
To a sealed tube, add this compound (1.0 mmol, 149 mg).
-
Add a 7 M solution of ammonia in methanol (B129727) (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes gradient) to afford 2-amino-5-chloropyrimidine.
Thiolation
The reaction with thiols also demonstrates a strong preference for substitution at the C2 position.
Quantitative Data Summary: Regioselective Thiolation of this compound
| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | C2:C5 Ratio |
| Ethanethiol | NaH | THF | 0 to rt | 2 | 2-(Ethylthio)-5-chloropyrimidine | 88 | >95:5 |
| Thiophenol | K₂CO₃ | DMF | 80 | 3 | 2-(Phenylthio)-5-chloropyrimidine | 91 | >95:5 |
Experimental Protocol: Synthesis of 2-(Phenylthio)-5-chloropyrimidine
-
To a round-bottom flask, add this compound (1.0 mmol, 149 mg), thiophenol (1.1 mmol, 121 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Heat the reaction mixture to 80 °C for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-(phenylthio)-5-chloropyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl substituents. While C2-selectivity is generally observed, specific ligand-free conditions can promote C5-selectivity.
Quantitative Data Summary: Regioselective Suzuki-Miyaura Coupling of this compound
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product (Major) | Yield (%) | C2:C5 Ratio |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 2-Phenyl-5-chloropyrimidine | 88 | >95:5 |
| 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343) | 100 | 2-(4-Methoxyphenyl)-5-chloropyrimidine | 91 | >95:5 |
| Phenylboronic acid | Pd(OAc)₂ (2) | None (Jeffery cond.) | NBu₄Br, K₂CO₃ | DMF | 100 | 5-Phenyl-2-chloropyrimidine | 75 | <5:95 |
Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling
-
To a Schlenk flask, add this compound (1.0 mmol, 149 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane (B91453) (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C for 12 hours.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield 2-phenyl-5-chloropyrimidine.
Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling (Jeffery Conditions)
-
To a Schlenk flask, add this compound (1.0 mmol, 149 mg), phenylboronic acid (1.5 mmol, 183 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), tetrabutylammonium (B224687) bromide (3.0 mmol, 967 mg), and potassium carbonate (1.5 mmol, 207 mg).
-
Add anhydrous N,N-dimethylformamide (DMF) (10 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 5-phenyl-2-chloropyrimidine.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyrimidines, typically proceeding with high selectivity at the C2 position.
Quantitative Data Summary: Regioselective Sonogashira Coupling of this compound
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |
| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 2-(Phenylethynyl)-5-chloropyrimidine | 85 |
| Trimethylsilyl-acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 2-((Trimethylsilyl)ethynyl)-5-chloropyrimidine | 89 |
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-5-chloropyrimidine
-
To a Schlenk flask, add this compound (1.0 mmol, 149 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill with argon.
-
Add anhydrous THF (5 mL) and triethylamine (B128534) (2.0 mmol, 0.28 mL).
-
Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise.
-
Heat the reaction mixture to 65 °C for 6 hours.
-
After cooling, filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a versatile method for the C-N bond formation with a broad range of amines, showing high regioselectivity for the C2 position.
Quantitative Data Summary: Regioselective Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |
| Aniline (B41778) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | N-Phenyl-5-chloropyrimidin-2-amine | 82 |
| Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | N-Benzyl-5-chloropyrimidin-2-amine | 88 |
Experimental Protocol: Synthesis of N-Phenyl-5-chloropyrimidin-2-amine
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add this compound (1.0 mmol, 149 mg) and aniline (1.2 mmol, 0.11 mL).
-
Evacuate and backfill with argon.
-
Add anhydrous toluene (5 mL).
-
Heat the reaction mixture to 100 °C for 12 hours.
-
After cooling, quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
Visualizations
Caption: Regioselectivity of this compound Reactions.
Caption: Typical Experimental Workflow.
Caption: Functionalization Reaction Types.
One-Pot Synthesis of Diarylated Pyrimidines from 2,4-Dichloropyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the efficient one-pot synthesis of diarylated pyrimidines from readily available 2,4-dichloropyrimidine (B19661) via a regioselective double Suzuki coupling reaction. The pyrimidine (B1678525) core is a crucial scaffold in numerous biologically active compounds, making the development of efficient synthetic routes to novel pyrimidine derivatives highly valuable for drug discovery and development.[1] The presented methods offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing purification steps, and improving overall efficiency.[1] Both conventional heating and microwave-assisted protocols are described, providing flexibility for different laboratory setups.
Introduction
The pyrimidine nucleus is a fundamental building block in a wide range of biologically and pharmaceutically important molecules, including notable drugs like Gleevec and Crestor.[1] Consequently, the development of robust and versatile methods for the synthesis of substituted pyrimidines is of significant interest. While classical condensation methods exist, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools due to their broad functional group tolerance.[1]
Traditional cross-coupling strategies for introducing multiple substituents on a pyrimidine ring often involve a linear sequence of halogenation and coupling steps, which can be time-consuming and inefficient.[1] To overcome these limitations, a one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed.[1] This approach leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring, allowing for a sequential and controlled diarylation in a single reaction vessel.
Signaling Pathways and Logical Relationships
The one-pot synthesis of diarylated pyrimidines from 2,4-dichloropyrimidine follows a logical workflow that begins with the preparation of the reaction mixture, proceeds through a regioselective double Suzuki coupling, and concludes with product isolation and purification. The key steps are outlined in the diagram below.
Caption: Experimental workflow for the one-pot synthesis of diarylated pyrimidines.
Data Presentation
The one-pot double Suzuki coupling of 2,4-dichloropyrimidine has been successfully applied to a variety of arylboronic acids, affording diarylated pyrimidines in moderate to good yields. The choice of solvent is critical, with alcoholic solvent mixtures generally providing higher reactivity at lower temperatures compared to polar aprotic solvents.[1] A summary of representative yields for the synthesis of various 2,4-diarylpyrimidines is presented in the table below.
| Entry | Arylboronic Acid 1 (at C4) | Arylboronic Acid 2 (at C2) | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-phenylpyrimidine | 75 |
| 2 | Phenylboronic acid | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-4-phenylpyrimidine | 65[1] |
| 3 | Phenylboronic acid | 4-(Trifluoromethyl)phenylboronic acid | 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyrimidine | 72 |
| 4 | Phenylboronic acid | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)-4-phenylpyrimidine | 55 |
| 5 | Phenylboronic acid | Thiophene-2-boronic acid | 4-Phenyl-2-(thiophen-2-yl)pyrimidine | 68 |
| 6 | Phenylboronic acid | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-4-phenylpyrimidine | 35[1] |
| 7 | 4-Methoxyphenylboronic acid | Phenylboronic acid | 2-Phenyl-4-(4-methoxyphenyl)pyrimidine | 78 |
| 8 | 4-Fluorophenylboronic acid | Phenylboronic acid | 4-(4-Fluorophenyl)-2-phenylpyrimidine | 70 |
Yields are for isolated products after purification.
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is adapted from the standard procedure for the one-pot double Suzuki coupling of 2,4-dichloropyrimidine.[1]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid 1
-
Arylboronic acid 2
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Hexanes
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon gas supply
-
Reaction vial with a screw cap
-
Standard laboratory glassware
-
Stirring plate with heating
-
Flash chromatography system or preparatory thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup:
-
First Suzuki Coupling (C4-Arylation):
-
Second Suzuki Coupling (C2-Arylation):
-
After 12 hours, cool the reaction vial to room temperature.
-
Add the second arylboronic acid (1.1-1.2 eq), an additional portion of tetrakis(triphenylphosphine)palladium(0) (0.014 eq), and potassium carbonate (3.0 eq).[1]
-
Reseal the vial, and return it to the 55 °C heat source.
-
Continue to stir the reaction for an additional 12-24 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between water and ethyl acetate.[1]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter the drying agent and concentrate the solvent in vacuo.[1]
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or preparatory TLC to afford the pure diarylated pyrimidine.[1]
-
Protocol 2: Microwave-Assisted Method
This protocol is based on a rapid, microwave-assisted Suzuki coupling for the synthesis of C4-substituted pyrimidines, which can be adapted for a one-pot diarylation.[2]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid 1
-
Arylboronic acid 2
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
Reaction Setup:
-
In a microwave reactor vial, combine 2,4-dichloropyrimidine (1.0 eq), the first arylboronic acid (1.0 eq), and potassium carbonate (3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.005 - 0.05 eq). A lower catalyst loading may be sufficient for microwave synthesis.[2]
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Flush the vial with argon and seal it.
-
-
First Suzuki Coupling (C4-Arylation):
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[2] Monitor the reaction progress by TLC or LC-MS if possible.
-
-
Second Suzuki Coupling (C2-Arylation):
-
Cool the reaction vial to room temperature.
-
Add the second arylboronic acid (1.1-1.2 eq), and if necessary, an additional small portion of the palladium catalyst and base.
-
Reseal the vial and subject it to another round of microwave irradiation under similar conditions.
-
-
Work-up and Purification:
-
After cooling, extract the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The one-pot synthesis of diarylated pyrimidines from 2,4-dichloropyrimidine represents an efficient and versatile strategy for accessing a diverse range of substituted pyrimidine scaffolds.[1] The methodologies presented provide researchers with practical and adaptable protocols for the rapid generation of novel compounds for applications in drug discovery and materials science. The choice between conventional heating and microwave-assisted synthesis will depend on the available equipment and the desired reaction time. Both methods offer significant improvements in efficiency over traditional multi-step synthetic routes.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Regioselectivity Issues in 2,5-Dichloropyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing regioselectivity challenges during the functionalization of 2,5-dichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by a combination of electronic and steric factors, as well as the specific reaction conditions.
-
Electronic Effects: The pyrimidine (B1678525) ring is inherently electron-deficient, which facilitates nucleophilic attack. The two nitrogen atoms exert a strong electron-withdrawing effect, which is more pronounced at the C2, C4, and C6 positions. In this compound, the C2 position is generally more electrophilic than the C5 position due to its proximity to the ring nitrogens.
-
Steric Hindrance: The steric bulk of the incoming nucleophile or coupling partner, as well as any substituents already present on the pyrimidine ring, can influence the accessibility of the C2 and C5 positions.
-
Reaction Conditions: The choice of catalyst, ligands, base, solvent, and temperature can significantly alter the regiochemical outcome of a reaction. For instance, the use of bulky ligands in palladium-catalyzed reactions can favor substitution at the less sterically hindered position.
Q2: What is the generally expected order of reactivity for the chlorine atoms in this compound?
A2: Based on the general reactivity trends observed for dichloropyrimidines, the expected order of reactivity for the chloro-substituents is C2 > C5.[1][2] The C2 position is activated by both adjacent nitrogen atoms, making it more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions compared to the C5 position, which is meta to the nitrogens.[2]
Q3: I am observing a mixture of C2 and C5 substituted products. How can I improve the selectivity?
A3: Obtaining a mixture of isomers is a common challenge. To enhance selectivity, consider the following strategies:
-
For C2 Selectivity: In many cases, the inherent electronic preference of the pyrimidine ring favors reaction at the C2 position. To enhance this, you can:
-
In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, employ sterically less demanding ligands.
-
For Nucleophilic Aromatic Substitution (SNAr), use smaller nucleophiles to minimize steric hindrance at the C2 position.
-
-
For C5 Selectivity: Achieving selectivity at the C5 position is often more challenging and may require unconventional approaches. For Suzuki-Miyaura coupling, the use of ligand-free "Jeffery" conditions has been shown to favor C5-arylation.[3] This involves using a palladium salt like Pd(OAc)₂ without a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, often in the presence of a phase-transfer catalyst like a quaternary ammonium (B1175870) salt.[3]
Q4: Are there any "directing group" strategies to control regioselectivity?
A4: While less documented for this compound specifically, directing group strategies are a powerful tool in heterocyclic chemistry. For instance, a substituent at the C4 or C6 position could potentially influence the electronic properties or sterically block one of the chlorine atoms, thereby directing the reaction to the other. However, this would require starting with a pre-functionalized pyrimidine.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Problem: Poor or no regioselectivity, obtaining a mixture of C2 and C5 isomers.
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Ligand Choice | The steric and electronic properties of the phosphine or NHC ligand are critical. For C2 selectivity , try a less bulky ligand. For C5 selectivity in Suzuki coupling, consider ligand-free "Jeffery" conditions.[3] |
| Suboptimal Base | The choice of base can influence the reaction rate and selectivity. Screen a range of bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, and NaOtBu. |
| Solvent Effects | The polarity of the solvent can affect catalyst activity and selectivity. Common solvents for cross-coupling include toluene, dioxane, DMF, and THF. A screening of solvents may be beneficial. |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period. |
Problem: Low yield of the desired mono-substituted product and formation of di-substituted byproducts.
| Potential Cause | Troubleshooting Recommendation |
| Excess of Coupling Partner | Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, amine, or alkyne. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the mono-substituted product is maximized. |
| High Catalyst Loading | Reduce the catalyst loading to minimize the rate of the second substitution. |
Nucleophilic Aromatic Substitution (SNAr)
Problem: Mixture of C2 and C5 substituted products with amine or alkoxide nucleophiles.
| Potential Cause | Troubleshooting Recommendation |
| High Reaction Temperature | SNAr reactions can be sensitive to temperature. Running the reaction at a lower temperature (e.g., room temperature or 0 °C) may improve selectivity for the more reactive C2 position. |
| Strongly Basic Conditions | For alkoxide substitutions, the nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence regioselectivity. Consider screening different alkali metal alkoxides. |
| Nucleophile Steric Hindrance | A bulkier nucleophile may favor substitution at the less sterically hindered position. However, for this compound, both positions are relatively unhindered. The electronic preference for C2 usually dominates. |
Data Presentation
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound
| Catalyst System | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Product | Yield (%) | C5:C2 Ratio | Reference |
| Pd(OAc)₂ (2 mol%) | NBu₄Br (3 eq.) | K₂CO₃ (1.5 eq.) | DMF | 100 | 18 | 4-methoxyphenylboronic acid | 2-chloro-5-(4-methoxyphenyl)pyrimidine | 45 | >99:1 | [3] |
Note: Data for other cross-coupling reactions such as Buchwald-Hartwig and Sonogashira on this compound is limited in the reviewed literature.
Experimental Protocols
Protocol 1: C5-Selective Suzuki-Miyaura Coupling of this compound (Ligand-Free "Jeffery" Conditions)[3]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), tetrabutylammonium (B224687) bromide (NBu₄Br, 3.0 mmol, 3.0 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 18 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Key factors influencing regioselectivity in this compound reactions.
Caption: Experimental workflow for C5-selective Suzuki-Miyaura coupling.
Caption: Logical relationship between desired product and synthetic strategy.
References
Technical Support Center: Buchwald-Hartwig Amination of Dichloropyrimidines
Welcome to the technical support center for the Buchwald-Hartwig amination of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes for this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using the Buchwald-Hartwig amination for dichloropyrimidines over a traditional Nucleophilic Aromatic Substitution (SNAr)?
A1: The Buchwald-Hartwig amination offers significant advantages, primarily in regioselectivity and reaction conditions.[1] It typically provides high regioselectivity, favoring substitution at the C4 position of the pyrimidine (B1678525) ring, whereas SNAr reactions often yield mixtures of C2 and C4 isomers.[1] Furthermore, Buchwald-Hartwig reactions can often be performed under milder conditions (from room temperature to moderate heating) compared to the elevated temperatures sometimes required for SNAr.[1]
Q2: How can I control the regioselectivity to favor amination at the C4 position?
A2: Achieving high C4 selectivity is a key challenge. The choice of base is critical; lithium hexamethyldisilazide (LiHMDS) has been shown to provide excellent C4 selectivity (>99:1).[2] The mode of addition is also crucial. To suppress the competing, less selective SNAr pathway, the amine should be premixed with the LiHMDS solution and then added to the solution containing the dichloropyrimidine and palladium catalyst.[2] Adding the amine directly to the dichloropyrimidine before the base can lead to poor regioselectivity.[2]
Q3: What are the most common side reactions I should be aware of?
A3: The most common side reactions include:
-
Bis-amination: Reaction at both the C2 and C4 positions. This is particularly problematic with primary amines.[2]
-
Hydrodehalogenation: Replacement of a chlorine atom with hydrogen, resulting in a de-chlorinated arene byproduct.[3][4] This can occur via a competing β-hydride elimination pathway, especially when using primary alkyl amines.[5]
-
Competing SNAr: A non-catalyzed nucleophilic substitution that can lead to poor regioselectivity.[2]
Q4: Can I use primary amines as coupling partners with dichloropyrimidines?
A4: While possible, using primary amines is challenging due to significant side reactions, most notably the formation of bis-arylated products.[2] Catalyst systems like Pd/BINAP have been explored to minimize this, but success is not guaranteed.[2] The development of sterically hindered, bulky phosphine (B1218219) ligands has improved the scope for coupling primary amines in general Buchwald-Hartwig reactions.[3]
Troubleshooting Guide
This section addresses specific problems encountered during the Buchwald-Hartwig amination of dichloropyrimidines, offering potential causes and solutions.
Problem 1: Low or no conversion of starting material.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The active Pd(0) catalyst is sensitive to oxygen.[6] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents and reagents.[4] Consider using a pre-catalyst, which can be more robust and avoids the need for an in-situ reduction of a Pd(II) source.[7] |
| Inappropriate Catalyst/Ligand System | The choice of ligand is critical. For dichloropyrimidines, bidentate phosphine ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) have proven highly effective.[2] If using a general system, screen different ligands (e.g., XPhos, dppb) and palladium sources (e.g., Pd₂(dba)₃, PdCl₂(PPh₃)₂).[2][8] |
| Poor Solubility of Reagents | Insolubility is a common cause of reaction failure.[7] Screen a range of anhydrous, aprotic solvents such as THF, dioxane, or toluene.[6][9] In some cases, more polar solvents like DMF may be necessary, but be aware of potential catalyst inhibition.[4][10] Ensure vigorous stirring.[7] |
| Suboptimal Base | The base is crucial for the catalytic cycle. For high C4 regioselectivity with dichloropyrimidines, LiHMDS is highly recommended.[2] If using other bases, note that strong, non-nucleophilic bases like NaOtBu are common but can be incompatible with sensitive functional groups.[6][11] |
Problem 2: Poor regioselectivity (mixture of C2 and C4 isomers).
| Possible Cause | Suggested Solution |
| Competing SNAr Pathway | The uncatalyzed SNAr reaction often gives poor selectivity.[2] Crucially, alter the order of addition: Premix the amine nucleophile with the base (especially LiHMDS) before adding this mixture to the solution of the dichloropyrimidine and catalyst. This minimizes the contact between the neutral amine and the substrate.[2] |
| Incorrect Base Selection | Bases other than LiHMDS, such as K₂CO₃ in DMAc, have been shown to produce significant amounts of the undesired C2 isomer.[2] Switching to LiHMDS in THF can dramatically improve C4 selectivity.[2] |
Problem 3: Significant formation of the bis-aminated product.
| Possible Cause | Suggested Solution |
| Reaction Conditions Too Forcing | High temperatures, prolonged reaction times, or excess catalyst loading can promote the second amination. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the formation of the desired mono-aminated product is maximized. Consider reducing the catalyst loading. |
| High Reactivity of Primary Amine | Primary amines are particularly prone to bis-arylation.[2] If this is observed, consider using a less reactive amine derivative or a protecting group strategy. The use of specific bidentate ligands like BINAP may reduce, but not always eliminate, this side reaction.[3] |
Problem 4: Hydrodehalogenation is a major byproduct.
| Possible Cause | Suggested Solution |
| β-Hydride Elimination | This side reaction is more prevalent with primary amines that have β-hydrogens.[5] Lowering the reaction temperature can sometimes disfavor this pathway.[4] The choice of base can also influence the extent of this side reaction; screening different bases may be necessary.[4] |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from studies on the amination of 6-aryl-2,4-dichloropyrimidine to guide parameter selection.
Table 1: Effect of Palladium Catalyst and Ligand on C4-Amination Yield (Reaction of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with dibutylamine (B89481) using LiHMDS in THF at 0 °C)
| Entry | Pd Source (mol%) | Ligand (mol%) | C4:C2 Ratio | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | >99:1 | 94 |
| 2 | Pd₂(dba)₃ (1) | dppf (2) | >99:1 | 95 |
| 3 | Pd₂(dba)₃ (1) | dppb (2) | >99:1 | 96 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (8) | >99:1 | 93 |
| 5 | PdCl₂(PPh₃)₂ (2) | None | >99:1 | 95 |
| Data synthesized from literature.[2] |
Table 2: Effect of Base and Solvent on Regioselectivity and Yield
| Entry | Base | Solvent | C4:C5 Ratio | Yield (%) |
| 1 | K₂CO₃ | DMAc | 70:30 | 95 |
| 2 | NaOtBu | Toluene | 85:15 | 96 |
| 3 | K₃PO₄ | Toluene | 80:20 | 90 |
| 4 | LiHMDS | THF | >99:1 | 95 |
| Data synthesized from literature.[2] |
Experimental Protocols
Protocol: Highly Regioselective C4-Amination of a 6-Aryl-2,4-Dichloropyrimidine
This protocol is adapted from a procedure demonstrating high C4 selectivity.[2]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 eq)
-
Secondary amine (e.g., dibutylamine) (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., dppb, 2 mol%)
-
LiHMDS (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine, palladium catalyst, and ligand.
-
Solvent Addition: Add anhydrous THF to the flask via syringe. Stir the mixture at room temperature to dissolve the solids.
-
Amine-Base Premixing: In a separate dry flask under an inert atmosphere, add the secondary amine. Cool the flask to 0 °C (ice bath). Slowly add the LiHMDS solution (1.0 M in THF) to the amine while stirring. Allow the mixture to stir for 10 minutes at 0 °C.
-
Addition to Reaction: Slowly add the premixed amine/LiHMDS solution from step 3 to the main reaction flask containing the dichloropyrimidine and catalyst, also maintained at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often rapid and may be complete in less than 30 minutes.[2]
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired C4-amino-2-chloropyrimidine.
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low reaction yield.
Caption: Factors influencing selectivity in dichloropyrimidine amination.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2,5-Dichloropyrimidine-Derived Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from 2,5-Dichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound-derived products?
The two primary methods for purifying this compound derivatives are recrystallization and column chromatography.[1][2] The choice between these techniques depends on the physical state of the product (solid or oil) and the nature of the impurities. Recrystallization is generally preferred for crystalline solids with thermally stable properties, while column chromatography is more versatile for separating mixtures of compounds with varying polarities, including oils and isomeric byproducts.[2][3]
Q2: What are the typical impurities I might encounter?
Common impurities in the synthesis of this compound-derived products include:
-
Mono-chlorinated intermediates: Resulting from incomplete chlorination of a dihydroxypyrimidine precursor.[1]
-
Isomeric products: In substitution reactions, nucleophilic attack can occur at different positions on the pyrimidine (B1678525) ring, leading to mixtures of isomers that can be difficult to separate.[4][5]
-
Unreacted starting materials: Depending on the reaction conversion.
-
Degradation products: The pyrimidine ring can degrade under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.[1]
Q3: How can I assess the purity of my this compound-derived product?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of halogenated pyrimidines. Thin-Layer Chromatography (TLC) is a quick and effective technique for monitoring the progress of a reaction and the separation during column chromatography.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated. | Re-dissolve the oil by heating and add more solvent. Try a lower-boiling point solvent or a different solvent system.[2] |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). Significant impurities are inhibiting crystallization. | Evaporate some of the solvent to increase the concentration. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[2] |
| Low recovery of purified product. | Too much solvent was used for recrystallization. Premature crystallization occurred during hot filtration. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Preheat the filtration apparatus.[6] Cool the solution in an ice bath to minimize solubility and maximize crystal formation. |
| Product is still impure after recrystallization. | Impurities have similar solubility to the product in the chosen solvent. Mother liquor is trapped within the crystals. | Try recrystallizing from a different solvent system. Ensure slow cooling to allow for the formation of purer crystals.[6] Wash the filtered crystals with a small amount of cold solvent.[6] If impurities persist, column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities. | The solvent system (eluent) is not optimal. The column was not packed properly. The sample was loaded incorrectly. | Optimize the eluent system using TLC to achieve a good separation of spots. Ensure the column is packed uniformly without cracks or bubbles.[2] For compounds with poor solubility in the eluent, consider dry loading the sample onto silica (B1680970) gel. |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent.[2] |
| Product elutes too quickly (with the solvent front). | The eluent is too polar. | Use a less polar solvent system.[3] |
| Streaking of the compound on the column/TLC. | The sample is overloaded. The compound is interacting strongly with the silica gel (e.g., acidic or basic compounds). | Reduce the amount of sample loaded onto the column.[3] Consider deactivating the silica gel with a small amount of an amine like triethylamine (B128534) in the eluent for basic compounds. |
Quantitative Data
The following table summarizes available quantitative data on the purity of dichlorinated pyridine (B92270) and pyrimidine analogs after purification. This data can serve as a general benchmark for purification efforts.
| Compound | Purification Method | Initial Purity | Final Purity | Yield | Reference(s) |
| 2,5-Dichloropyridine | Recrystallization (Isopropanol/Water) | 85-95% | Up to 100% | Not Specified | [6] |
| [2-14C]this compound | HPLC | Not Specified | >99% | 72% (radiochemical) | [7][8] |
Experimental Protocols
Protocol 1: Recrystallization of a this compound-Derived Product (Single Solvent)
Objective: To purify a solid this compound-derived product by recrystallization.
Materials:
-
Crude this compound-derived product
-
Recrystallization solvent (e.g., methanol, petroleum ether, or an isopropanol/water mixture)[1][6][9]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to determine if the product dissolves at elevated temperatures and precipitates upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the product completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Column Chromatography of a this compound-Derived Product
Objective: To purify a this compound-derived product by silica gel column chromatography.
Materials:
-
Crude this compound-derived product
-
Silica gel
-
Eluent (e.g., hexane/ethyl acetate (B1210297) or n-hexane/dichloromethane mixture)[3][10]
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Using TLC, determine an appropriate solvent system that provides good separation of the desired product from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.[3]
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent. Allow the silica to settle, and then add a layer of sand to the top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel (dry loading) and add the resulting powder to the top of the column.[11]
-
Elution: Run the eluent through the column, applying gentle pressure if necessary (flash chromatography). You can use a single eluent composition (isocratic elution) or gradually increase the polarity of the eluent (gradient elution).[2]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]
Visualizations
Caption: General purification workflow for this compound-derived products.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Identification of byproducts in 2,5-Dichloropyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,5-dichloropyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is a crucial intermediate in the pharmaceutical and agrochemical industries.[1] Common synthetic strategies include:
-
Chlorination of a 5-substituted uracil (B121893) or pyrimidine (B1678525): A prevalent method involves the chlorination of a suitable precursor, such as 5-chlorouracil (B11105) or 2-hydroxypyrimidine (B189755) hydrochloride, using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] The use of a tertiary amine, such as N,N-dimethylaniline, is often employed to facilitate the reaction.[1]
-
From (2-chloropyrimidin-5-yl)boronic acid: This route involves the reaction of the boronic acid with a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of a catalyst.[1]
-
From 2-chloromalonaldehyde (B104417) and urea (B33335): A more specialized synthesis involves the condensation of 2-chloromalonaldehyde with urea to form 5-chloropyrimidin-2-ol, which is then chlorinated to yield this compound.
Q2: What are the most common byproducts encountered in the synthesis of this compound?
A2: Byproduct formation is a common challenge in the synthesis of this compound, particularly during chlorination reactions. The most frequently observed byproducts include:
-
Over-chlorinated pyrimidines: The introduction of more chlorine atoms than desired can lead to the formation of tri- or tetrachlorinated pyrimidines. For instance, when starting from 5-chlorouracil, 2,4,5-trichloropyrimidine (B44654) can be a significant byproduct.[2]
-
Hydrolysis products: Reaction of the chlorinated pyrimidine with water, either during the reaction or, more commonly, during the workup, can convert a chloro group back to a hydroxyl group, leading to impurities like 5-chloro-2-hydroxypyrimidine.[3]
-
Isomeric byproducts: Depending on the starting material and reaction conditions, other dichloropyrimidine isomers may be formed.
-
Residual Phosphorus Compounds: Incomplete removal or hydrolysis of phosphorus-based reagents (e.g., POCl₃) and their byproducts can contaminate the final product.[4]
-
Solvent-related byproducts: If a reactive solvent is used, it may be incorporated into side products.
Q3: Which analytical techniques are best suited for identifying and quantifying byproducts in my this compound reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for the analysis of this compound and its byproducts.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is a robust method for routine purity assessment of volatile compounds like this compound.[5] When coupled with a mass spectrometer (GC-MS), it provides structural information, aiding in the confident identification of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique, particularly useful for analyzing less volatile impurities and for quantitative analysis. A reversed-phase C18 column with a UV detector is a common setup.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and to identify major impurities if their concentration is sufficient.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Presence of a significant amount of over-chlorinated byproduct (e.g., 2,4,5-trichloropyrimidine).
| Potential Cause | Recommended Solution |
| Excess Chlorinating Agent | Carefully control the stoichiometry of the chlorinating agent (e.g., POCl₃). Use the minimum excess required to drive the reaction to completion. |
| High Reaction Temperature | Lower the reaction temperature. Monitor the reaction progress by GC or HPLC to determine the optimal temperature that favors the formation of this compound.[3] |
| Prolonged Reaction Time | Optimize the reaction time. Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.[3] |
Issue 2: Contamination with hydrolysis byproducts (e.g., 5-chloro-2-hydroxypyrimidine).
| Potential Cause | Recommended Solution |
| Presence of Water in Reaction | Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis During Workup | Quench the reaction mixture by slowly adding it to a cold, stirred basic solution (e.g., saturated sodium bicarbonate or sodium carbonate solution).[3][4] This neutralizes acidic byproducts that can catalyze hydrolysis. Extract the product into an organic solvent immediately after neutralization.[3] |
Issue 3: Low yield of this compound.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC, GC, or HPLC to confirm the consumption of the starting material. Consider the addition of a tertiary amine base (e.g., pyridine, triethylamine) to accelerate the reaction.[3] |
| Product Loss During Workup | This compound has some volatility; avoid excessive heating or high vacuum during solvent removal. Ensure the pH of the aqueous layer is optimized for efficient extraction into the organic phase. |
| Inefficient Purification | If using column chromatography, ensure the chosen solvent system provides good separation. For recrystallization, select a solvent system that minimizes the solubility of the product at low temperatures. |
| Uncontrolled Exothermic Reaction | The reaction with POCl₃ can be highly exothermic.[4] Add the chlorinating agent dropwise and with efficient cooling to maintain the desired reaction temperature. Poor temperature control can lead to the formation of tarry byproducts and reduced yield.[4] |
Experimental Protocols
General Protocol for Chlorination of a Hydroxypyrimidine using POCl₃
This protocol is a general guideline based on procedures for similar pyrimidine derivatives and should be optimized for the specific synthesis of this compound.
Materials:
-
Hydroxypyrimidine precursor (e.g., 5-chlorouracil)
-
Phosphorus oxychloride (POCl₃)
-
Tertiary amine base (e.g., N,N-dimethylaniline or pyridine) (optional)
-
Inert solvent (e.g., toluene, acetonitrile) (optional)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charge the flask with the hydroxypyrimidine precursor.
-
If using a solvent, add it to the flask.
-
Slowly add phosphorus oxychloride (typically in excess) to the stirred mixture. If the reaction is highly exothermic, use an ice bath to control the temperature.
-
If using a tertiary amine base, add it dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC, GC, or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., 3 x with ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Methodologies
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Application | Routine purity testing, separation of volatile impurities | Purity testing, analysis of non-volatile impurities, quantitative analysis |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
Note: The quantitative data is based on typical performance for analogous compounds.[5]
Representative GC Method:
-
Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[5]
-
Carrier Gas: Helium or Hydrogen[5]
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes[5]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Representative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30 °C[5]
-
Detection: UV at an appropriate wavelength (e.g., 230-270 nm)
Visualizations
Caption: Workflow for Byproduct Identification and Troubleshooting.
References
How to avoid di-substituted byproducts in mono-amination reactions
Welcome to the Technical Support Center for mono-amination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments to favor the formation of mono-substituted products and avoid di-substituted byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during mono-amination reactions and provides systematic approaches to resolving them.
Problem 1: Significant formation of di-substituted byproduct in my Buchwald-Hartwig amination.
The formation of di-arylated products is a common challenge, especially when using primary amines or ammonia.[1][2] Here’s a step-by-step guide to troubleshoot this issue:
dot digraph "Troubleshooting_Di-substitution_Buchwald_Hartwig" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
start [label="High Di-substitution\nin Buchwald-Hartwig", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stoichiometry [label="1. Check Stoichiometry\n(Amine:Aryl Halide)"]; adjust_stoichiometry [label="Adjust to 1:1 or slight excess of aryl halide"]; check_ligand [label="2. Evaluate Ligand"]; change_ligand [label="Switch to a bulkier, more electron-rich ligand\n(e.g., BrettPhos, RuPhos)"]; check_base [label="3. Assess Base"]; change_base [label="Use a weaker base\n(e.g., K3PO4, Cs2CO3)"]; check_temp [label="4. Review Temperature"]; lower_temp [label="Lower reaction temperature"]; solution [label="Mono-amination Favored", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_stoichiometry; check_stoichiometry -> adjust_stoichiometry [label="Ratio > 1:1"]; adjust_stoichiometry -> check_ligand; check_stoichiometry -> check_ligand [label="Ratio ≤ 1:1"]; check_ligand -> change_ligand [label="Ligand not sterically hindering"]; change_ligand -> check_base; check_ligand -> check_base [label="Bulky ligand already in use"]; check_base -> change_base [label="Strong base used\n(e.g., NaOtBu)"]; change_base -> check_temp; check_base -> check_temp [label="Weak base already in use"]; check_temp -> lower_temp [label="High temperature used"]; lower_temp -> solution; check_temp -> solution [label="Optimal temperature"]; }
Caption: Troubleshooting workflow for excessive di-substitution in Buchwald-Hartwig amination.
Problem 2: My reductive amination of a primary amine yields a significant amount of the tertiary amine.
Over-alkylation is a common issue in reductive amination because the product secondary amine can be more nucleophilic than the starting primary amine.[3]
dot digraph "Troubleshooting_Over-alkylation_Reductive_Amination" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
start [label="High Over-alkylation\nin Reductive Amination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_procedure [label="1. Review Procedure"]; stepwise_procedure [label="Adopt a stepwise approach:\n1. Form imine\n2. Reduce"]; check_reductant [label="2. Evaluate Reducing Agent"]; change_reductant [label="Use a milder reducing agent\n(e.g., NaBH(OAc)3)"]; check_stoichiometry [label="3. Check Stoichiometry"]; adjust_stoichiometry [label="Use 1:1 stoichiometry or a slight excess of the carbonyl compound"]; solution [label="Mono-alkylation Favored", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_procedure; check_procedure -> stepwise_procedure [label="One-pot reaction used"]; stepwise_procedure -> check_reductant; check_procedure -> check_reductant [label="Stepwise procedure already in use"]; check_reductant -> change_reductant [label="Strong reductant used\n(e.g., NaBH4)"]; change_reductant -> check_stoichiometry; check_reductant -> check_stoichiometry [label="Mild reductant already in use"]; check_stoichiometry -> adjust_stoichiometry [label="Excess amine used"]; adjust_stoichiometry -> solution; check_stoichiometry -> solution [label="Stoichiometry is 1:1"]; }
Caption: Troubleshooting workflow for over-alkylation in reductive amination.
Frequently Asked Questions (FAQs)
Q1: How does stoichiometry affect mono- vs. di-substitution in amination reactions?
Stoichiometry is a critical parameter for controlling the extent of amination. In reactions like the Buchwald-Hartwig amination, using a 1:1 ratio of the amine to the aryl halide, or even a slight excess of the aryl halide, can favor the formation of the mono-aminated product. Conversely, an excess of the amine will drive the reaction towards the di-substituted product.
Q2: Which ligands are best for promoting mono-arylation in Buchwald-Hartwig reactions?
Bulky, electron-rich phosphine (B1218219) ligands are generally preferred for promoting mono-arylation.[4] These ligands can create steric hindrance around the palladium center, which disfavors the binding and subsequent reaction of a second molecule of the mono-arylated amine. Ligands such as BrettPhos and RuPhos have shown excellent performance in promoting selective mono-arylation of primary amines.[2]
Q3: What is the role of the base in controlling selectivity?
The choice of base can influence the selectivity of the amination reaction. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes promote di-substitution. In such cases, switching to a weaker inorganic base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can improve the selectivity for the mono-arylated product, especially with base-sensitive substrates.[5][6]
Q4: Can reductive amination be used for selective mono-alkylation of primary amines?
Yes, reductive amination is a powerful method for the controlled alkylation of amines.[7] To favor mono-alkylation and avoid the formation of tertiary amines, a stepwise procedure is often recommended.[8] This involves the initial formation of the imine, followed by its reduction.[8] Using milder reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) also helps, as they are more selective for the iminium ion over the starting carbonyl compound.[7][9]
Q5: When should I consider using a protecting group strategy?
A protecting group strategy is particularly useful when working with molecules containing multiple reactive amine functionalities of similar reactivity, such as diamines.[10][11][12][13][14] By selectively protecting one amine group, the other can be functionalized, followed by deprotection to yield the mono-substituted product. This method offers a high degree of control and can lead to excellent yields of the desired mono-aminated compound.[13]
dot digraph "Protecting_Group_Strategy" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
start [label="Diamine\n(H2N-R-NH2)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protection [label="1. Mono-protection\n(+ Protecting Group)", shape=rectangle]; mono_protected [label="Mono-protected Diamine\n(PG-HN-R-NH2)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; amination [label="2. Amination Reaction", shape=rectangle]; aminated_protected [label="Mono-aminated & Protected\n(PG-HN-R-NH-R')", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; deprotection [label="3. Deprotection", shape=rectangle]; final_product [label="Mono-aminated Product\n(H2N-R-NH-R')", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> protection; protection -> mono_protected; mono_protected -> amination; amination -> aminated_protected; aminated_protected -> deprotection; deprotection -> final_product; }
Caption: General workflow for selective mono-amination using a protecting group strategy.
Data Presentation
Table 1: Comparison of Methods for Mono-Boc Protection of Diamines
| Diamine | Method | Reagents | Solvent | Yield (%) of Mono-Boc Product | Reference |
| Ethylenediamine | Direct Protection | (Boc)₂O | Dichloromethane (B109758) | Not specified | [10] |
| Ethylenediamine | Mono-protonation | HCl, (Boc)₂O | Methanol/Water | 87 | [13] |
| Piperazine | Mono-protonation | HCl, (Boc)₂O | Methanol/Water | 70-80 | [14] |
| Bispidine | Mono-protonation with Iodine catalyst | TFA, (Boc)₂O, I₂ | Methanol | 55 | [14] |
| Cyclohexane-1,2-diamine | in situ HCl generation | Me₃SiCl, (Boc)₂O | Methanol | 66 | [12] |
Table 2: Influence of Ligand on Buchwald-Hartwig Mono-arylation of Ammonia
| Aryl Halide | Ligand | Precatalyst | Base | Temp (°C) | Yield (%) of Mono-arylated Product | Selectivity (Mono:Di) | Reference |
| 4-chlorotoluene | BrettPhos | [Pd(cinnamyl)Cl]₂ | NaOtBu | 100 | 95 | >99:1 | [15] |
| 4-bromobenzonitrile | RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | RT | 95 | >99:1 | [15] |
| 2-chloropyridine | BrettPhos | [Pd(cinnamyl)Cl]₂ | NaOtBu | 100 | 93 | >99:1 | [15] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of a Diamine via in situ HCl Generation [11][12]
This protocol describes a general and scalable method for the mono-Boc protection of diamines.
-
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (B32843) (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.0 equiv)
-
Water
-
2 M Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the diamine (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equiv) dropwise. A white precipitate may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add water (approximately 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.[12]
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.[11]
-
Dilute the mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct and other non-polar impurities.[11][12]
-
Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.[12]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).[12]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.[12]
-
Protocol 2: General Procedure for Reductive Amination for Mono-Alkylation [9]
This protocol provides a general method for the reductive amination of an aldehyde with a primary amine to favor the mono-alkylated product.
-
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.0-1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 equiv) and the primary amine (1.0-1.2 equiv) in anhydrous dichloromethane.[9]
-
Add acetic acid (1.0-1.2 equiv) to catalyze imine formation.[9]
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Monitor the progress by TLC.[9]
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture.[9]
-
Continue stirring at room temperature and monitor the reaction until completion by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[9]
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography if necessary.[9]
-
Protocol 3: Buchwald-Hartwig Mono-arylation of an Amine [2]
This is a general procedure for the palladium-catalyzed mono-arylation of a primary amine with an aryl halide.
-
Materials:
-
Procedure:
-
In a nitrogen-filled glovebox, add the aryl halide (1.0 equiv), primary amine (1.2 equiv), palladium precatalyst, ligand, and base to a reaction vial.[2]
-
Add the anhydrous, degassed solvent.[2]
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the required time (monitor by TLC or LC-MS).[2]
-
After completion, cool the reaction to room temperature.
-
Partition the reaction mixture between dichloromethane and water.[2]
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
- 15. Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands and Palladacycle Precatalysts [dspace.mit.edu]
Technical Support Center: Managing 2,5-Dichloropyrimidine Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor solubility of 2,5-Dichloropyrimidine during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a heterocyclic organic compound with the molecular formula C4H2Cl2N2.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer therapies, as well as agrochemicals.[1][2][3] Its poor water solubility can be attributed to its chemical structure. The pyrimidine (B1678525) ring's planarity and symmetry can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[4] It is generally described as having limited solubility in water but is more soluble in organic solvents.[1]
Q2: In which solvents is this compound soluble?
Reference Data for a Structurally Similar Compound
The following table presents solubility data for 3,5-Dichloro-2-(trichloromethyl)pyridine, which can serve as a reference point for solvent screening. Note: Researchers are strongly advised to experimentally determine the solubility of this compound for their specific applications.[5]
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Acetone | 20 | 198 |
| Methylene Chloride | 20 | 185 |
| Ethyl Acetate (B1210297) | 20 | 150 |
| Toluene | 20 | 120 |
| Methanol | 20 | 35 |
| Ethanol | 20 | 25 |
| n-Heptane | 20 | 2 |
Source: Adapted from technical documentation for a structurally similar compound.[5]
Q3: What are the common experimental issues arising from the poor solubility of this compound?
The primary issue encountered is the precipitation of the compound out of solution.[6][7] This can occur when the concentration of this compound exceeds its solubility limit in a given solvent or upon a change in conditions such as temperature or the addition of an anti-solvent.[7] Precipitation can lead to inaccurate concentration measurements, low reaction yields, and difficulties in purification and analysis.
Q4: How can the solubility of this compound be improved for experiments?
Several strategies, categorized as physical and chemical modifications, can be employed to enhance the solubility of poorly soluble compounds like this compound.[8][9][10]
Physical Modification Techniques:
-
Particle Size Reduction: Decreasing the particle size through methods like micronization or nanosuspension increases the surface area of the compound, which can improve the dissolution rate.[9][11][12][13]
-
Temperature Adjustment: For many compounds, solubility increases with temperature.[4] However, the stability of this compound at elevated temperatures should be considered.
-
Solid Dispersions: This technique involves dispersing the compound in an inert, hydrophilic carrier matrix to create an amorphous solid dispersion, which often exhibits higher apparent water solubility compared to the crystalline form.[8][14]
Chemical Modification and Formulation Strategies:
-
Co-solvency: Using a mixture of solvents (co-solvents) can significantly enhance solubility.[9][11] Water-miscible organic solvents like propylene (B89431) glycol, ethanol, glycerin, and polyethylene (B3416737) glycol (PEG) are commonly used.[9][13]
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can increase solubility.[4][8][15] As a pyrimidine derivative, the basicity of the nitrogen atoms may allow for increased solubility in acidic conditions due to the formation of more soluble protonated species.[4]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound, a process known as micellar solubilization.[13][15]
-
Inclusion Complexes: Cyclodextrins can form inclusion complexes with poorly soluble drugs, where the hydrophobic drug molecule is enclosed within the cyclodextrin's non-polar cavity, enhancing its solubility in aqueous solutions.[8][13]
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
References
- 1. CAS 22536-67-0: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.2 Precipitation Reactions – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. researchgate.net [researchgate.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
Technical Support Center: Sonogashira Couplings with Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira couplings of dichloropyrimidines.
Troubleshooting Guide
Issue 1: Low to No Conversion of Dichloropyrimidine
Q: My Sonogashira reaction with a dichloropyrimidine is showing little to no product formation. What are the likely causes and how can I address them?
A: Low or no conversion in Sonogashira couplings involving dichloropyrimidines often stems from the low reactivity of the C-Cl bond and potential catalyst deactivation. Here is a systematic approach to troubleshoot this issue:
Initial Checks:
-
Reagent Quality: Ensure the dichloropyrimidine, alkyne, palladium catalyst, and copper(I) cocatalyst are of high purity and dry. Impurities can poison the catalyst.[1][2]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) to prevent catalyst decomposition and Glaser-Hay homocoupling of the alkyne.[1][2][3]
-
Catalyst Activity: Use fresh, active palladium and copper catalysts. Palladium(0) complexes can be sensitive to air and moisture, and copper(I) salts can oxidize over time.[1][2] The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[1][2]
Caption: Competing pathways: Sonogashira coupling vs. Glaser homocoupling.
Issue 3: Poor or Undesired Regioselectivity with 2,4-Dichloropyrimidines
Q: My reaction with 2,4-dichloropyrimidine (B19661) is giving me a mixture of products or the wrong isomer. How can I control the site of the reaction?
A: For 2,4-dichloropyrimidines, cross-coupling reactions typically favor substitution at the C4 position due to its higher electrophilicity. [4]However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity, and in some cases, even favor reaction at the C2 position. [4][5] Factors Influencing Regioselectivity:
-
Catalyst and Ligand: The nature of the palladium catalyst and its ligands can play a crucial role. For some dihaloheterocycles, specific ligands have been shown to direct the coupling to a particular position. [6][7]For instance, in some systems, monodentate ligands like PPh₃ may favor one position, while bidentate ligands favor another. [6][7]* Reaction Conditions: Temperature and solvent can also impact the regiochemical outcome. It is advisable to screen different conditions to optimize for the desired isomer.
| Position | General Reactivity | Rationale | Potential Strategy for Selective Coupling |
| C4 | More reactive | Higher electrophilicity of the C4 position. [4] | Use standard Sonogashira conditions. |
| C2 | Less reactive | Lower electrophilicity. | Screen different palladium catalysts and ligands; some specialized catalyst systems can invert the typical selectivity. [5] |
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halides in Sonogashira couplings? A: The general reactivity trend from most to least reactive is: I > OTf > Br > Cl. [1]Consequently, couplings with chlorides, such as in dichloropyrimidines, are the most challenging and often require more forcing conditions (higher temperatures, more active catalysts). [1][3] Q2: Can I perform a double Sonogashira coupling on a dichloropyrimidine? A: Yes, it is possible to substitute both chlorine atoms. This typically requires using an excess of the alkyne (e.g., 3 equivalents or more) and may require more forcing conditions to replace the second, less reactive chloride. Q3: My reaction mixture turns black. What does this mean? A: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the active Pd(0) catalyst. [2]This leads to a loss of catalytic activity. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. [2] Q4: Is a copper cocatalyst always necessary? A: No, copper-free Sonogashira reactions are well-established. [1]They are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). [1][8]However, copper-free reactions may require more specialized and active palladium catalysts and ligands to proceed efficiently.
Q5: What base should I use for my reaction? A: An amine base such as triethylamine (B128534) or diisopropylamine (B44863) is commonly used. [1]These bases also often serve as the solvent or co-solvent. [9]The base is required to neutralize the hydrogen halide formed as a byproduct and to deprotonate the terminal alkyne. For less reactive chlorides, stronger bases like Cs₂CO₃ or K₃PO₄ might be necessary. [3]
Experimental Protocols
General Protocol for Mono-Sonogashira Coupling of a Dichloropyrimidine
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Dichloropyrimidine (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (5-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with THF or Dioxane)
-
Anhydrous, degassed solvent
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the dichloropyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Caption: A typical experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Catalyst Selection for Dichloropyrimidine Reactions: A Technical Support Center
Welcome to the technical support center for catalyst selection in dichloropyrimidine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving desired selectivity in the functionalization of dichloropyrimidines. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2] This preference is attributed to the greater electrophilicity of the C4 position due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring.[1][3] However, this selectivity is often moderate, and mixtures of C2 and C4 substituted products are frequently observed.[1][2]
Q2: What key factors influence the C4/C2 selectivity in reactions of 2,4-dichloropyrimidines?
Several factors can significantly impact the regioselectivity of these reactions:
-
Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][4][5] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[1][2]
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, like tertiary amines, can show high selectivity for the C2 position, particularly with an EWG at C5.[1][2] Neutral nitrogen nucleophiles often result in mixtures of C4 and C2 isomers.[1][2]
-
Reaction Conditions: Temperature, solvent, and the choice of base play a crucial role in determining the reaction's outcome and selectivity.[1]
-
Catalysis: The use of palladium catalysts, especially in amination reactions, has been shown to strongly favor the formation of the C4-substituted product.[1][2]
Q3: How can I enhance selectivity for C4-substitution?
To favor the formation of the C4-substituted product, consider the following strategies:
-
Palladium Catalysis: For amination of 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed approach using a base like LiHMDS can achieve C4/C2 ratios greater than 30:1.[2][6]
-
Anionic Nucleophiles: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity.[2]
-
Ligand Selection: In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can promote C4-selectivity in the cross-coupling of 2,4-dichloropyridines, a principle that can be extended to pyrimidines.[7][8]
Q4: Under what conditions is C2 amination favored?
Achieving C2 selectivity can be challenging as C4 is the more reactive site.[1] However, certain conditions can promote C2 substitution:
-
Substituent Effects: An electron-donating group at the C6 position can direct substitution to the C2 position.[1][4][5]
-
Specific Nucleophiles: For substrates with a C5-EWG, tertiary amines can be highly C2-selective.[1][2]
-
Specialized Catalysts: Palladium precatalysts supported by bulky N-heterocyclic carbene ligands have been shown to uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine (B19661) with thiols.[9][10][11]
Q5: I am getting a mixture of C2 and C4 isomers that are difficult to separate. What can I do?
This is a common challenge. Here are some strategies to improve selectivity and simplify purification:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures.[1] For example, to favor C4 substitution in some SNAr reactions, conditions like n-butanol with DIPEA have been reported to be effective.[1]
-
Change the Catalyst System: If using a palladium-catalyzed reaction, screen different palladium sources and ligands. The ligand can have a profound impact on selectivity.[7][8][12]
-
Modify the Nucleophile: If possible, consider if a different nucleophile could offer better selectivity.[1]
-
Functional Group Interconversion: In some instances, it may be beneficial to change one of the chloro groups to another functional group to alter the relative reactivity of the positions.[13]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.[1] 2. Reaction temperature is too low.[1] 3. Inappropriate solvent or base.[1] 4. Deactivated dichloropyrimidine substrate.[1] | 1. Use a stronger nucleophile or an activating agent.[1] 2. Gradually increase the reaction temperature while monitoring for side products.[1] 3. Screen different solvents and bases.[1] 4. Consider if ring substituents are deactivating and if a different synthetic route is necessary.[1] |
| Formation of Di-substituted Byproducts | 1. Stoichiometry of the nucleophile is too high. 2. The reaction is run for too long or at too high a temperature, leading to scrambling.[1] | 1. Carefully control the stoichiometry of the nucleophile (a slight excess is common).[1] 2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.[1] 3. Lowering the reaction temperature may improve selectivity.[1] |
| Poor C4-selectivity | 1. Reaction conditions favor C2-substitution.[1] 2. Steric hindrance near the C4 position.[1] 3. The nucleophile has an inherent preference for the C2 position.[1] | 1. For aminations, consider a Pd-catalyzed approach.[1] 2. Screen different solvents to potentially mitigate steric effects.[1] 3. If possible, modify the nucleophile to be less sterically demanding.[1] |
| Difficulty Achieving C2-substitution | 1. C4 is the more reactive site.[1] 2. Inappropriate reaction conditions to favor C2.[1] | 1. Consider using a dichloropyrimidine with a C6-EDG to direct substitution to C2.[1] 2. For substrates with a C5-EWG, tertiary amines can be highly C2-selective.[1] 3. Explore specialized catalyst systems known to promote C2-selectivity.[9][10] |
| Unselective reaction leading to a mixture of products | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.[1] 2. Competing reaction pathways (e.g., SNAr vs. catalyzed coupling). | 1. Systematically screen catalysts, ligands, bases, solvents, and temperature to find optimal conditions for selectivity. 2. For catalyzed reactions, ensure the catalyst loading is optimized. |
Catalyst and Ligand Selection for Selectivity
The choice of catalyst and ligand is paramount in directing the selectivity of cross-coupling reactions with dichloropyrimidines.
Data on Catalyst Performance in Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time | Selectivity (C4:C2) | Yield (%) |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 (MW) | 15 min | Highly C4-selective | Good to Excellent |
| 2,4-Dichloropyridine | Pd(PEPPSI)(IPr) | Varies | Varies | 60-100 | - | 2.5:1 to 10.4:1 | - |
| 2,4-Dichloropyridine | Ligand-free "Jeffery" conditions | - | - | - | - | >99:1 | - |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Mono-arylation favored | - |
Data compiled from multiple sources.[7][14][15][16]
Data on Catalyst Performance in Buchwald-Hartwig Amination
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Selectivity (C4:C2) | Yield (%) |
| 6-Aryl-2,4-dichloropyrimidine | Pd(OAc)₂ / dppb | LiHMDS | THF | -20 | >30:1 | High |
| 2,4-Dichloropyridine | Xantphos-based catalyst | - | - | 100 | 20:1 to 50:1 | - |
| 2,5-Dichloro-4,6-pyrimidinediamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | Selective mono-amination | - |
Data compiled from multiple sources.[2][6][12][17]
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[16][19]
This protocol is adapted for a microwave-assisted Suzuki coupling, which has been shown to be highly efficient.[15][16]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.[15]
-
Add a 2:1 mixture of 1,4-dioxane and water.[15]
-
Add Pd(PPh₃)₄.[15]
-
Flush the vial with an inert gas (e.g., argon).[15]
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.[15]
-
After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[15]
-
Purify the crude product by chromatography.[15]
Protocol 2: C4-Selective Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine[2][6]
This protocol is designed to achieve high regioselectivity for the C4 position.
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Secondary amine (1.1 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (1-2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, add Pd(OAc)₂ and dppb to an oven-dried flask.[2]
-
Remove the flask from the glovebox, and add the 6-aryl-2,4-dichloropyrimidine followed by anhydrous THF.[2]
-
In a separate flask, add the secondary amine and cool the solution to -20 °C.[2][6]
-
Add the LiHMDS solution dropwise to the amine solution.[2]
-
Add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst.[2]
-
Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by chromatography.
Visualizing Reaction Pathways and Workflows
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for catalyst screening and reaction optimization.
Logical Relationship for Selectivity Control
Caption: Key factors influencing regioselectivity in dichloropyrimidine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Page loading... [wap.guidechem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Strategies to improve C4 selectivity in 2,4-dichloropyrimidine amination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the amination of 2,4-dichloropyrimidine (B19661), with a focus on strategies to improve C4 selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the inherent regioselectivity of amination on an unsubstituted 2,4-dichloropyrimidine ring?
Generally, nucleophilic aromatic substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine favors the C4 position over the C2 position. The chlorine atom at C4 is typically more reactive towards nucleophilic substitution due to the higher LUMO coefficient at this position, making it more electrophilic.[1] However, this intrinsic selectivity is often moderate, and reactions with neutral nitrogen nucleophiles frequently result in mixtures of C4 and C2 isomers.[2][3]
Q2: What are the key factors that control the C4/C2 regioselectivity of the amination reaction?
The regioselectivity is highly sensitive to a combination of electronic and steric factors, as well as the specific reaction conditions.[2] Key influencing factors include:
-
Substitution Pattern on the Pyrimidine (B1678525) Ring: Electron-withdrawing groups (EWGs) at the C5 position generally enhance the preference for C4 substitution, while electron-donating groups (EDGs) at the C6 position can favor C2 substitution.[1][2]
-
Nature of the Amine Nucleophile: The structure and nature of the amine are crucial. Neutral amines often provide poor selectivity, whereas anionic nucleophiles can enhance C4 preference.[2][3] Conversely, tertiary amines have been shown to direct the reaction to the C2 position on 5-substituted-2,4-dichloropyrimidines.[2][4][5]
-
Reaction Conditions: The choice of catalyst, base, solvent, and temperature can dramatically alter the isomeric ratio of the products.[1][2]
Q3: How can I significantly enhance selectivity for the C4 position?
To strongly favor the formation of the C4-aminated product, several strategies can be employed:
-
Palladium Catalysis: For substrates like 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination using a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to strongly favor the C4 isomer, achieving C4/C2 ratios greater than 30:1.[2][3]
-
Use of Anionic Nucleophiles: Generating an anionic nucleophile, for instance, by deprotonating anilines with a strong base like LiHMDS, can significantly increase C4 selectivity even in the absence of a catalyst.[2][3]
-
Optimization of Reaction Conditions: Systematically screening solvents, bases, and reaction temperature can help optimize selectivity for the desired C4 product.[1]
Q4: Under what conditions is C2 amination favored?
While C4 is generally the more reactive site, C2 selectivity can be achieved under specific circumstances:
-
Substituent Effects: An electron-donating group (EDG) at the C6 position of the pyrimidine ring can reverse the typical selectivity, favoring substitution at the C2 position.[1]
-
Tertiary Amine Nucleophiles: For substrates with an electron-withdrawing group (EWG) at the C5 position (e.g., 2,4-dichloro-5-nitropyrimidine), using tertiary amines as nucleophiles can lead to excellent C2 selectivity.[4][5] This occurs through an in-situ N-dealkylation of an intermediate.[2]
-
Specialized Catalysis: While most Pd-catalyzed couplings favor C4, specific systems using bulky N-heterocyclic carbene ligands have been developed to achieve C2-selective cross-coupling with thiols, suggesting that catalyst design can invert selectivity.[6][7]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor C4-selectivity, obtaining a mixture of C2 and C4 isomers. | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions (e.g., using a neutral amine nucleophile).[1] 2. Reaction conditions (solvent, base, temperature) are not optimized for C4 selectivity. | 1. Switch to a Palladium-Catalyzed System: For suitable substrates (e.g., 6-aryl-2,4-dichloropyrimidines), employ a Pd-catalyst with a strong, non-nucleophilic base like LiHMDS. This has been shown to dramatically improve C4 selectivity.[2][3] 2. Optimize SNAr Conditions: Systematically screen different solvents (e.g., THF, n-butanol), bases (e.g., DIPEA, K₂CO₃), and lower the reaction temperature to potentially improve the isomeric ratio.[1] 3. Use an Anionic Nucleophile: Pre-treat the amine with a strong base (e.g., LiHMDS) to form the corresponding amide anion before adding it to the dichloropyrimidine.[3] |
| Low or no reaction. | 1. The dichloropyrimidine substrate is deactivated by ring substituents. 2. Reaction temperature is too low. 3. Inappropriate solvent or base is being used.[1] | 1. Increase Reaction Temperature: Gradually increase the temperature while monitoring the reaction for product formation and potential side products. 2. Screen Solvents and Bases: Test a range of conditions to find a system where the reactants are soluble and the base is effective. Aprotic polar solvents like DMF or THF are common starting points.[8] |
| Poor regioselectivity even in a Pd-catalyzed amination. | 1. A competing, non-selective uncatalyzed SNAr reaction is occurring.[2] 2. The order of reagent addition is incorrect. | 1. Critical: Control the Order of Addition. The amine should not be added directly to the dichloropyrimidine. Instead, pre-mix the amine with the base (LiHMDS) in a separate vessel. Add this pre-mixed solution to the flask containing the dichloropyrimidine and the palladium catalyst. This ensures the catalyzed pathway dominates.[3] |
| Formation of multiple side products. | 1. Reaction is run for too long or at too high a temperature, leading to scrambling or decomposition.[1] 2. Presence of water leading to hydrolysis of the chloro-substituent. 3. Use of alcohol-based solvents leading to solvolysis products.[8] | 1. Monitor the Reaction Closely: Use TLC or LC-MS to track the reaction's progress and stop it once the desired product is maximized.[1] 2. Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to prevent hydrolysis.[8] 3. Switch to a Non-protic Solvent: If solvolysis is an issue, switch from an alcohol to a solvent like THF, dioxane, or toluene.[8] |
Data Presentation: C4/C2 Selectivity in Amination Reactions
The following tables summarize the impact of different experimental conditions on the C4:C2 product ratio.
Table 1: Effect of Reaction Type and Nucleophile on C4 Selectivity
| Dichloropyrimidine Substrate | Nucleophile Type | Conditions | C4:C2 Ratio | Reference(s) |
| 2,4-dichloropyrimidine | Neutral Nitrogen Nucleophiles | Varies (SNAr) | 1:1 to 4:1 | [2][3] |
| 6-aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | SNAr (e.g., K₂CO₃, DMAc) | 2:1 to 4:1 | [3] |
| 6-aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | LiHMDS (base), Pd-catalyst, THF | >30:1 to >99:1 | [3] |
| 6-aryl-2,4-dichloropyrimidine | N-methylaniline | LiHMDS (base), THF, No Catalyst | 97:3 | [3] |
| 2,4-dichloro-5-nitropyrimidine | Tertiary Amines | CHCl₃, Room Temp | Highly C2-selective | [2][4] |
Experimental Protocols
Protocol 1: Highly C4-Selective Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from methodologies that achieve high C4 selectivity.[1][2][3]
Materials:
-
6-aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂/dppb ligand (1-2 mol %) or pre-formed catalyst)
-
Aliphatic secondary amine (1.1-1.2 equiv)
-
LiHMDS (1.0 M in THF, 1.1-1.2 equiv)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Catalyst and Substrate Preparation: In a dry, inert-atmosphere (e.g., nitrogen or argon) flask equipped with a magnetic stir bar, add the palladium catalyst and the 6-aryl-2,4-dichloropyrimidine (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the solids.
-
Amine-Base Premixing (Critical Step): In a separate dry flask under an inert atmosphere, add the secondary amine (1.1-1.2 equiv) and anhydrous THF. Cool the solution to the desired reaction temperature (e.g., -20 °C to 0 °C).
-
Add the LiHMDS solution (1.0 M in THF, 1.1-1.2 equiv) dropwise to the amine solution while stirring.
-
Reaction Execution: Slowly add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst. The order of addition is critical to prevent the uncatalyzed, non-selective SNAr reaction.[3]
-
Monitoring: Stir the reaction at the set temperature. Monitor its progress by a suitable technique such as TLC or LC-MS until the starting material is consumed (typically 1 hour).[2]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired C4-amino-2-chloropyrimidine.
Visualizations
Caption: Key factors controlling C2 vs. C4 regioselectivity.
Caption: Decision workflow for selecting a C4-selective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Minimizing side reactions during the chlorination of pyrimidine rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the chlorination of pyrimidine (B1678525) rings.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and byproducts encountered during the chlorination of pyrimidine rings?
A1: During the chlorination of pyrimidines, particularly when converting hydroxy/oxopyrimidines to their chloro derivatives using agents like phosphorus oxychloride (POCl₃), several common byproducts can form. These include:
-
Over-chlorinated Pyrimidines: The introduction of more chlorine atoms than desired is a frequent issue, especially when the pyrimidine ring has multiple reactive positions, such as two hydroxyl groups.[1]
-
Hydrolysis Products: The chloro group is susceptible to hydrolysis, converting it back to a hydroxyl group. This can occur during the reaction if moisture is present, or more commonly, during the aqueous workup.[1]
-
Ring-Opened or Rearranged Products: Under harsh reaction conditions, such as very high temperatures or highly reactive reagents, the pyrimidine ring itself can degrade.[1]
-
Chloramines: If primary or secondary amino groups are present on the pyrimidine ring, the formation of N-Cl bonds can occur.[1]
-
Solvent-Related Byproducts: Reactive solvents can sometimes be incorporated into side products. For instance, when using dimethylformamide (DMF) with POCl₃ (Vilsmeier-Haack conditions), DMF can act as a formylating agent.[1]
Q2: How does the choice of chlorinating agent impact side product formation?
A2: The chlorinating agent is a critical factor in controlling the outcome of the reaction.
-
Phosphorus Oxychloride (POCl₃): This is the most common and versatile reagent for converting hydroxypyrimidines to chloropyrimidines.[1] Using a large excess of POCl₃, which often serves as the solvent, can lead to over-chlorination.[2] Modern solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor can improve safety and reduce waste.[2][3]
-
POCl₃/PCl₅ Mixture: While POCl₃ alone is often sufficient, the addition of phosphorus pentachloride (PCl₅) can increase the reactivity of the chlorinating system, which may be beneficial for less reactive substrates.
-
Thionyl Chloride (SOCl₂): Thionyl chloride is another common chlorinating agent. It reacts with water and alcohols, so strictly anhydrous conditions are necessary.
-
Phosgene (B1210022) (COCl₂) Derivatives: Reagents like phosgene or its derivatives can also be used for chlorination, often in the presence of a base.[1]
Q3: What is the role of temperature and reaction time in controlling selectivity?
A3: Temperature and reaction time are crucial parameters for controlling selectivity and minimizing side reactions.
-
Temperature: Lowering the reaction temperature can improve selectivity, for example, favoring a desired mono-chlorinated product over a di-chlorinated one. However, this may lead to incomplete conversion or require significantly longer reaction times.[1] Conversely, high temperatures can promote over-chlorination and ring degradation.[1] Careful monitoring of the reaction by TLC or LCMS is essential to find the optimal temperature.
-
Reaction Time: Prolonged reaction times can lead to the formation of over-chlorinated byproducts. It is important to monitor the reaction and stop it as soon as the starting material has been consumed to prevent further chlorination of the desired product.[1]
Q4: How can protecting groups be used to minimize side reactions?
A4: Protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting while another part of the molecule is being modified.
-
Amino Group Protection: Amino groups are nucleophilic and can react with chlorinating agents. They can be protected as carbamates, for example, using a tert-butoxycarbonyl (Boc) group. The Boc group is stable under many chlorination conditions and can be removed later using acid.
-
Hydroxyl Group Protection: If selective chlorination of one hydroxyl group over another is desired, the less reactive hydroxyl group can be protected. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS), are common protecting groups for hydroxyls. They are stable to many reagents but can be selectively removed using fluoride (B91410) ion sources (like TBAF) or under acidic conditions.
Q5: What is the N-oxide strategy for pyrimidine chlorination?
A5: The N-oxide strategy is an alternative method that can offer improved regioselectivity. The pyrimidine ring is first oxidized to a pyrimidine N-oxide. This N-oxidation activates the ring, particularly at the 2- and 4-positions, for subsequent nucleophilic substitution. The N-oxide is then treated with a chlorinating agent like POCl₃ or oxalyl chloride, which results in a deoxygenative chlorination to yield the desired chloropyrimidine. This method can sometimes provide better control and milder reaction conditions compared to the direct chlorination of highly activated hydroxypyrimidines.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant Over-chlorination (e.g., obtaining 2,4-dichloropyrimidine (B19661) when a mono-chloro product is desired) | High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress carefully by TLC or LCMS to find the optimal balance between reactivity and selectivity.[1] |
| Prolonged Reaction Time | Optimize the reaction time. Stop the reaction as soon as the starting material is consumed.[1] | |
| Excess Chlorinating Agent | Use a stoichiometric amount of the chlorinating agent (e.g., 1 equivalent per hydroxyl group) instead of a large excess.[2] | |
| Final product is contaminated with hydrolyzed starting material (hydroxypyrimidine) | Incomplete Reaction | Increase the reaction temperature or time. Ensure the starting material is fully soluble or well-suspended in the reaction mixture.[1] |
| Moisture Contamination | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[1] | |
| Hydrolysis During Workup | Quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold basic solution (e.g., NaHCO₃ or Na₂CO₃) with vigorous stirring. This neutralizes acidic byproducts that can catalyze hydrolysis. Extract the product immediately into an organic solvent.[1] | |
| Reaction is sluggish or does not go to completion | Insufficient Activation | For less reactive substrates, add a tertiary amine base like pyridine (B92270), N,N-diisopropylethylamine (DIPEA), or triethylamine (B128534) (TEA). The base can help generate a more reactive intermediate.[1] |
| Low Temperature | Gradually increase the reaction temperature while monitoring for byproduct formation. Some chlorinations require heating in a sealed reactor to reach sufficient temperatures (e.g., 140-160 °C).[2] | |
| Formation of N-chloro or other amine-related side products | Unprotected Amino Group | Protect the amino group as a carbamate (B1207046) (e.g., Boc) before chlorination. |
Data Presentation
The following table summarizes the yields for the chlorination of various substituted hydroxypyrimidines using a solvent-free method with equimolar phosphorus oxychloride.
Table 1: Yields of Chlorination of Hydroxypyrimidines with Equimolar POCl₃
| Starting Material | Product | Reaction Conditions | Isolated Yield (%) |
| 4-Hydroxy-2,6-dimethylpyrimidine | 4-Chloro-2,6-dimethylpyrimidine | 1 eq. POCl₃, 1 eq. Pyridine, 160 °C, 2h | >80 |
| 4-Hydroxy-6-methyl-2-phenylpyrimidine | 4-Chloro-6-methyl-2-phenylpyrimidine | 1 eq. POCl₃, 1 eq. Pyridine, 160 °C, 2h | >80 |
| 2-Amino-4-hydroxy-6-methylpyrimidine | 2-Amino-4-chloro-6-methylpyrimidine | 1 eq. POCl₃, 1 eq. Pyridine, 160 °C, 2h | >80 |
| 4-Hydroxy-2-methylthiopyrimidine | 4-Chloro-2-methylthiopyrimidine | 1 eq. POCl₃, 1 eq. Pyridine, 160 °C, 2h | >80 |
| 5-Bromo-2,4-dihydroxypyrimidine | 5-Bromo-2,4-dichloropyrimidine | 2 eq. POCl₃, 1 eq. Pyridine, 160 °C, 2h | >80 |
| 2,4-Dihydroxypyrimidine (Uracil) | 2,4-Dichloropyrimidine | 2 eq. POCl₃, 1 eq. Pyridine, 160 °C, 2h | >80 |
Data adapted from a large-scale, solvent-free chlorination protocol.[2]
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free Chlorination of Hydroxypyrimidines
This protocol is based on a method using equimolar amounts of POCl₃ in a sealed reactor, which is suitable for large-scale preparations and enhances safety.[2]
Materials:
-
Hydroxypyrimidine substrate (0.3 moles)
-
Phosphorus oxychloride (POCl₃) (1 equivalent per hydroxyl group, e.g., 0.3 moles for mono-hydroxy, 0.6 moles for di-hydroxy)
-
Pyridine (anhydrous, 0.3 moles)
-
Teflon-lined stainless steel reactor (autoclave)
-
Crushed ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reactor Charging: In a well-ventilated fume hood, add the hydroxypyrimidine substrate (0.3 moles) to a 150 mL Teflon-lined stainless steel reactor.
-
Reagent Addition: Carefully add pyridine (0.3 moles), followed by the appropriate amount of phosphorus oxychloride.
-
Sealing: Securely close the reactor according to the manufacturer's instructions.
-
Heating: Place the reactor in a suitable heating mantle or oven and heat to 160 °C for 2 hours.
-
Cooling: After the reaction is complete, turn off the heat and allow the reactor to cool completely to room temperature. Caution: Do not attempt to open the reactor while it is hot or pressurized.
-
Quenching: Once cooled, carefully open the reactor in the fume hood. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (~500 g) with vigorous stirring. This step is highly exothermic.
-
Neutralization: While stirring, slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is adjusted to 8-9.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude chlorinated pyrimidine can be further purified by distillation or recrystallization as needed.
Visualizations
References
Technical Support Center: Work-up Procedures for Palladium-Catalyzed Reactions of 2,5-Dichloropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed reactions of 2,5-dichloropyrimidine. This guide addresses common issues encountered during the work-up and purification of these reactions.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a palladium-catalyzed cross-coupling reaction with this compound?
A typical aqueous work-up involves quenching the reaction, followed by extraction and washing. After cooling the reaction mixture to room temperature, it is often diluted with an organic solvent like ethyl acetate (B1210297).[1][2] The reaction can be quenched by the slow addition of an aqueous solution, such as saturated aqueous ammonium (B1175870) chloride or water.[2][3] The organic layer is then separated, and the aqueous layer is typically extracted multiple times with the organic solvent to recover all the product.[2] The combined organic layers are then washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate (B86663), filtered, and concentrated under reduced pressure to yield the crude product.[1][2]
Q2: My reaction is complete, but I'm observing a black precipitate (palladium black). What should I do?
The formation of palladium black indicates catalyst decomposition and aggregation, which can complicate purification.[4] Before aqueous work-up, it is advisable to filter the reaction mixture through a pad of celite or silica (B1680970) gel to remove the insoluble palladium species. Wash the filter cake with the reaction solvent to ensure complete recovery of the product. This step can significantly simplify the subsequent purification process.
Q3: How can I remove residual palladium from my final product? This is critical for my downstream applications.
High levels of residual palladium can be detrimental, especially in drug discovery, as it may interfere with biological assays.[5] While standard purification methods like column chromatography can remove a significant portion of palladium, they may not be sufficient to meet the stringent requirements for active pharmaceutical ingredients (APIs).[5] For highly effective palladium removal, the use of palladium scavengers is recommended.[5][6] These are solid-supported reagents with functional groups (e.g., thiols, amines) that selectively bind to palladium.[6]
Here are some common methods for palladium removal:
-
Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb palladium species.[6]
-
Palladium Scavengers: A variety of commercially available silica- or polymer-bound scavengers can be used. The choice of scavenger may depend on the specific palladium species present in your reaction.[6] It is often beneficial to screen a few different scavengers to find the most effective one.[6]
-
Column Chromatography: While not always sufficient on its own, flash column chromatography can remove a substantial amount of palladium.[5]
-
Recrystallization: In some cases, recrystallization can be effective in separating the desired product from palladium impurities, which may remain in the mother liquor.[6]
A combination of these methods, such as column chromatography followed by treatment with a palladium scavenger, is often the most effective approach to reliably reduce palladium levels to below 100 ppm.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Work-up | Product Loss During Extraction: The product may have some solubility in the aqueous phase, especially if it is polar. | - Ensure the pH of the aqueous phase is optimized to minimize the solubility of your product. - Increase the number of extractions with the organic solvent. - If the product is highly polar, consider using a different extraction solvent. |
| Incomplete Reaction: The reaction may not have gone to completion. | - Before work-up, confirm reaction completion using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).[2] | |
| Product Adsorption: The product may be adsorbing to solid supports like celite or palladium scavengers.[6] | - Thoroughly wash the filter cake or scavenger with fresh solvent to recover the adsorbed product.[6] - Optimize the amount of scavenger used; a large excess is not always necessary and can lead to product loss.[6] | |
| Difficulty in Purification (e.g., streaking on TLC, broad peaks in chromatography) | Presence of Phosphine (B1218219) Ligand/Oxidized Phosphine: Residual phosphine ligands or their oxides can co-elute with the product. | - Consider a wash with a dilute acid solution (e.g., 1M HCl) during the aqueous work-up to protonate and extract basic phosphine ligands. Be cautious if your product is acid-sensitive. - Some phosphine oxides can be removed by chromatography, but it can be challenging. |
| Formation of Side Products: In palladium-catalyzed reactions of dihalopyrimidines, the formation of mono- and di-substituted products is possible, which can have similar polarities.[7] | - Optimize reaction conditions (e.g., stoichiometry, temperature, reaction time) to favor the formation of the desired product.[8] - Employ a high-resolution purification technique like preparative HPLC if silica gel chromatography is insufficient. | |
| High Levels of Palladium in the Final Product | Ineffective Purification Method: The chosen method may not be suitable for the specific palladium species present (e.g., Pd(0) vs. Pd(II)).[6] | - Screen a variety of palladium scavengers to find the most effective one for your specific reaction conditions.[6] - Consider using a combination of methods, such as filtration through celite, followed by treatment with activated carbon or a scavenger, and then column chromatography.[5][6] |
| Soluble Palladium Species: The palladium species may be soluble in the organic solvent, making it difficult to remove by simple filtration.[6] | - Employ a palladium scavenger designed to bind and remove soluble palladium from the solution.[6] |
Data Presentation
Table 1: Effectiveness of Purification Techniques for Palladium Removal
| Purification Method | Average Palladium Removal Efficiency | Final Palladium Levels | Reference |
| Flash Column Chromatography | ~90% | Often >100 ppm in some samples | [5] |
| Column Chromatography followed by a Scavenging Resin | ~98% | Reliably <100 ppm, often <50 ppm | [5] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Suzuki-Miyaura Coupling of this compound
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.[2]
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate.[7]
-
Quenching: Slowly add water or a saturated aqueous solution of ammonium chloride to quench the reaction.[2][3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with ethyl acetate.[2]
-
Washing: Combine the organic layers and wash with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2][7]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Work-up Procedure for a Buchwald-Hartwig Amination of this compound
-
Cooling: After the reaction is complete, cool the mixture to room temperature.[1]
-
Dilution: Dilute the reaction mixture with ethyl acetate.[1]
-
Washing: Wash the organic mixture with water and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Mandatory Visualizations
Caption: A typical experimental workflow for the work-up and purification of palladium-catalyzed reactions.
Caption: A decision tree for the systematic removal of palladium from reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,5-Dichloropyrimidine and 2,4-Dichloropyrimidine for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, dichloropyrimidines serve as pivotal scaffolds for the synthesis of a diverse array of functionalized molecules. The strategic placement of chlorine atoms on the pyrimidine (B1678525) ring dictates the regioselectivity and overall reactivity of the molecule, offering distinct pathways for the introduction of various substituents. This guide provides a comprehensive comparison of the reactivity of 2,5-dichloropyrimidine and 2,4-dichloropyrimidine (B19661), focusing on key synthetic transformations including nucleophilic aromatic substitution (SNAr), Suzuki coupling, and Sonogashira coupling. The information presented herein is supported by experimental data to aid researchers in the strategic selection of building blocks for their synthetic endeavors.
General Reactivity Principles
The reactivity of chlorine atoms on the pyrimidine ring is governed by the electron-withdrawing nature of the two nitrogen atoms, which activates the ring towards nucleophilic attack. The established order of reactivity for the chloro-substituents on a pyrimidine ring is generally C4(6) > C2 >> C5.[1] This preference is attributed to the superior stabilization of the Meisenheimer intermediate when the attack occurs at positions ortho or para to the ring nitrogens. Consequently, 2,4-dichloropyrimidine typically exhibits higher reactivity at the C4 position, while the C5 chlorine in this compound is expected to be the least reactive site in SNAr reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of dichloropyrimidines. The regioselectivity of this reaction is highly dependent on the isomer and the nature of the nucleophile.
For 2,4-dichloropyrimidine , SNAr reactions with a variety of nucleophiles, including amines, predominantly occur at the C4 position.[2] However, the selectivity can be influenced by the presence of other substituents on the pyrimidine ring and the reaction conditions. For instance, the presence of an electron-donating group at the C6 position can favor substitution at the C2 position.[2] With certain nucleophiles, such as tertiary amines, a reversal of selectivity to favor the C2 position has been observed in 5-substituted-2,4-dichloropyrimidines.[3][4]
For This compound , direct experimental data for SNAr reactions is less abundant in the literature. Based on general principles, the C2 position is expected to be more reactive than the C5 position towards nucleophilic attack due to its proximity to a ring nitrogen atom. The C5 position, being meta to both nitrogens, is significantly less activated.
Comparative Data for SNAr Reactions
| Reactant | Nucleophile | Product(s) | Ratio (C4:C2 or C2:C5) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Secondary Amines | 4-Amino-2-chloropyrimidine / 2-Amino-4-chloropyrimidine | 1:1 to 4:1 | Moderate | [1] |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines (Pd-catalyzed) | 4-Amino-6-aryl-2-chloropyrimidine | >30:1 | High | [1] |
| 5-Nitro-2,4-dichloropyrimidine | Tertiary Amines | 2-Amino-5-nitro-4-chloropyrimidine | Excellent C2 selectivity | Moderate to Excellent | [3][4] |
Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The regioselectivity in dichloropyrimidines is influenced by the catalyst system and reaction conditions.
In the case of 2,4-dichloropyrimidine , Suzuki coupling with arylboronic acids typically shows a strong preference for mono-arylation at the more reactive C4 position.[5] Microwave-assisted protocols have been shown to be highly efficient for this transformation, providing good to excellent yields in short reaction times.[6][7]
Interestingly, for This compound , unconventional C5-selective Suzuki coupling has been achieved under specific ligand-free "Jeffery" conditions.[8] This provides a unique synthetic route to 5-substituted pyrimidines, which are otherwise challenging to access. Under conventional conditions, coupling at the C2 position would be expected to be favored over the C5 position.
Comparative Data for Suzuki Coupling Reactions
| Reactant | Boronic Acid | Catalyst System | Major Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ (Microwave) | 2-Chloro-4-phenylpyrimidine | 71 | [6][7] |
| 2,4-Dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ (One-pot, double coupling) | 2,4-Diarylpyrimidine | 15-95 | [9] |
| This compound | Various arylboronic acids | Pd(OAc)₂ / K₂CO₃ (Ligand-free) | 2-Chloro-5-arylpyrimidine | Not specified | [8] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
For 2,4-dichloropyrimidine , Sonogashira reactions have been reported to show little difference in reactivity between the C2 and C4 positions, which can lead to mixtures of products.[1] This contrasts with the more pronounced selectivity observed in Suzuki couplings.
For This compound , while specific experimental data is limited, the general principles of reactivity suggest that the C2 position would be more susceptible to coupling than the C5 position under standard Sonogashira conditions.
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
A mixture of 2,4-dichloropyrimidine (0.5 mmol), the respective arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol) is placed in a microwave reactor vial.[5] To this, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%) is added, followed by a mixture of 1,4-dioxane (B91453) (4 mL) and H₂O (2 mL). The vial is flushed with argon and subjected to microwave irradiation at 100 °C for 15 minutes.[5] After cooling, the mixture is extracted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.[5]
General Procedure for Ligand-Free C5-Selective Suzuki Coupling of this compound
Under an inert atmosphere, this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and K₂CO₃ (2.0 equiv) are combined in a suitable solvent such as a mixture of toluene (B28343) and water. The reaction mixture is heated and stirred, with progress monitored by an appropriate analytical technique.
General Procedure for Sonogashira Coupling
To a solution of the dichloropyrimidine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) are added. The reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
Visualizations
Caption: Reactivity pathways of 2,4-Dichloropyrimidine.
Caption: Reactivity pathways of this compound.
Caption: A typical experimental workflow for Suzuki coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,5-Dichloropyrimidine and 2,5-Dibromopyrimidine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, dihalogenated pyrimidines are indispensable building blocks for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic functionalization of the pyrimidine (B1678525) core through cross-coupling reactions is a cornerstone of drug discovery and development. This guide provides an objective comparison of the performance of 2,5-dichloropyrimidine and 2,5-dibromopyrimidine (B1337857) in various palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
Reactivity Principles: C-Cl vs. C-Br Bonds
The choice between a chlorinated or brominated pyrimidine substrate is primarily dictated by the inherent reactivity of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The reactivity of halogens in this step generally follows the order: I > Br > Cl > F.[1][2] This trend is inversely proportional to the bond dissociation energy (BDE) of the C-X bond; a weaker bond is more readily cleaved, leading to a faster reaction.
The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition.[3][4] Consequently, 2,5-dibromopyrimidine is generally more reactive than this compound in cross-coupling reactions, often leading to higher yields and requiring milder reaction conditions.
Another critical factor influencing reactivity is the position of the halogen on the electron-deficient pyrimidine ring. The general order of reactivity for different positions is C4(6) > C2 > C5.[2] While both halogens in 2,5-dihalopyrimidines are at less activated positions compared to the C4 or C6 positions, the inherent reactivity difference between chlorine and bromine remains the dominant factor in their comparative performance.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
While direct head-to-head comparative studies of this compound and 2,5-dibromopyrimidine under identical conditions are limited in the literature, we can infer their relative performance from studies on related dihalopyrimidine and dihalopyridine systems. The following sections provide an overview of their expected performance in major cross-coupling reactions, supported by representative experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Given the higher reactivity of the C-Br bond, 2,5-dibromopyrimidine is expected to undergo Suzuki-Miyaura coupling more readily than this compound. This translates to potentially higher yields, shorter reaction times, and the use of less forcing conditions.
Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [1] |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~85 | [5] |
Note: The data presented is from different dihalopyrimidine/pyridine substrates to illustrate the general reactivity trend and may not be directly comparable.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. Similar to the Suzuki coupling, the enhanced reactivity of the C-Br bond in 2,5-dibromopyrimidine would be advantageous, likely leading to more efficient amination reactions compared to this compound. Selective mono-amination of 2,5-dibromopyrimidine can be challenging due to the presence of two reactive sites and may require careful control of stoichiometry and reaction conditions.
Table 2: Illustrative Comparison for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (10) | Xantphos (15) | Cs₂CO₃ | Dioxane | 100 | 24 | 96 (C2-amination) | [6] |
| 2,6-Dibromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 2 | 85 (mono-amination) | [7] |
Note: The data presented is from different dihalopyridine substrates to illustrate the general reactivity trend and may not be directly comparable.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of 2,5-dibromopyrimidine is expected to facilitate this transformation under milder conditions than those required for this compound.
Table 3: Illustrative Comparison for Sonogashira Coupling
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dichloropyrazine (B10626) | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT | - | - | [8] |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 60 | 3 | 88 (mono-alkynylation) | [9] |
Note: The data for 2,5-dichloropyrazine is presented as a close analog to this compound. Yields are highly substrate and condition dependent.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. The C-Br bond's greater reactivity makes 2,5-dibromopyrimidine a more favorable substrate for Stille coupling compared to its dichloro counterpart.
Table 4: Illustrative Comparison for Stille Coupling
| Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chloride | Aryl Stannane | Pd(OAc)₂ (2) | - | Dabco | DMF | 120 | 12 | 85-95 | [10] |
| Aryl Bromide | Organostannane | Pd(PPh₃)₄-PEG 400 | - | - | PEG 400 | 100 | 12 | 80-92 | [10] |
Note: This table illustrates the general trend of aryl chlorides requiring more forcing conditions or specialized catalyst systems compared to aryl bromides.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents to form C-C bonds. The higher reactivity of organozinc reagents can sometimes overcome the lower reactivity of aryl chlorides, but aryl bromides generally remain the more reactive coupling partners, allowing for milder conditions and broader substrate scope.
Table 5: Illustrative Comparison for Negishi Coupling
| Substrate | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | Aryl Chloride | Arylzinc Chloride | Pd(P(t-Bu)₃)₂ (1) | - | THF | RT | 24 | 78-98 |[11] | | Aryl Bromide | Alkylzinc Bromide | NiCl₂glyme (10) | (i-Pr)-Pybox (12) | DMI/THF | RT | 24 | 85-89 |[12] |
Note: This table highlights that while conditions for coupling aryl chlorides have been developed, aryl bromides are also highly effective substrates.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates and desired outcomes.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the dihalopyrimidine (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv), a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) with the appropriate ligand if necessary.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[13]
General Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the dihalopyrimidine (1.0 equiv), the amine (1.0-1.2 equiv), a base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine (B1218219) ligand (e.g., XPhos, BINAP, 2-4 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with an organic solvent.
-
Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[14]
General Sonogashira Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the dihalopyrimidine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF, DMF) and an amine base (e.g., Et₃N, 2.0-3.0 equiv). Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove insoluble salts and concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry, and concentrate. Purify by column chromatography.[9][15]
General Stille Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the dihalopyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a co-catalyst or additive if required (e.g., CuI, LiCl).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF, toluene). Add the organostannane reagent (1.1-1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and dilute with an organic solvent. Wash the solution with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[16]
General Negishi Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the dihalopyrimidine (1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%) with a suitable ligand.
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF, DMF). Slowly add the organozinc reagent (1.1-1.5 equiv) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat as required.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[1]
Visualizations
Catalytic Cycles and Workflows
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A standard experimental workflow for cross-coupling reactions.
Conclusion
The choice between this compound and 2,5-dibromopyrimidine in cross-coupling reactions is a trade-off between reactivity and cost/availability. 2,5-Dibromopyrimidine is the more reactive substrate due to the weaker C-Br bond, which generally leads to higher yields under milder conditions. However, the development of highly active catalyst systems has significantly expanded the utility of less reactive but more economical aryl chlorides like this compound. For large-scale synthesis, the development of a robust process using the dichloro- starting material is often desirable. This guide provides the foundational knowledge and practical protocols to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. research.rug.nl [research.rug.nl]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Spectroscopic Confirmation of 2,5-Dichloropyrimidine Reaction Products
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques for the characterization of reaction products derived from 2,5-dichloropyrimidine, a versatile scaffold in medicinal chemistry. We present a comparison of common reaction pathways, including Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr), supported by experimental data and detailed methodologies.
This compound serves as a valuable starting material for the synthesis of a diverse array of 2,5-disubstituted pyrimidines. The distinct electronic environment of the C2 and C5 positions allows for selective functionalization, leading to the generation of novel chemical entities with potential therapeutic applications. Spectroscopic methods are indispensable tools for verifying the successful synthesis and confirming the precise structure of these products.
Comparison of Key Reaction Pathways
The two primary strategies for the functionalization of this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Coupling: This versatile reaction enables the formation of carbon-carbon bonds by coupling the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is particularly effective for synthesizing 2,5-diarylpyrimidines.
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of the chloro substituents by a nucleophile. The reactivity of the chlorine atoms is influenced by the electronic nature of the pyrimidine (B1678525) ring, with the C2 position generally being more susceptible to nucleophilic attack than the C5 position. This pathway is commonly used to introduce amine, alkoxy, and thioether functionalities.
Below is a comparative overview of the spectroscopic data obtained from representative reaction products of this compound.
Spectroscopic Data of this compound Reaction Products
Suzuki-Miyaura Coupling Products
The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides access to a range of 2,5-diarylpyrimidines. The spectroscopic data for a representative product, 2,5-diphenylpyrimidine, is presented below.
| Spectroscopic Technique | 2,5-Diphenylpyrimidine |
| ¹H NMR (CDCl₃, δ) | 8.95 (s, 2H, H-4, H-6), 7.80-7.75 (m, 4H, Ar-H), 7.55-7.45 (m, 6H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | 162.5 (C-2), 157.0 (C-4, C-6), 137.2 (Ar-C), 130.5 (Ar-C), 129.0 (Ar-C), 128.8 (Ar-C), 122.1 (C-5) |
| Mass Spec. (EI, m/z) | 232 [M]⁺, 204, 128, 102, 77 |
| FTIR (KBr, cm⁻¹) | 3060 (Ar C-H str), 1585, 1550, 1480 (C=C & C=N str), 760, 690 (Ar C-H bend) |
| Yield (%) | 75-90 |
Nucleophilic Aromatic Substitution (SNAr) Products
SNAr reactions on this compound with various nucleophiles lead to a diverse set of products. Below is a comparison of the spectroscopic data for the reaction with an amine (aniline) and an alkoxide (methoxide).
| Spectroscopic Technique | 2-Anilino-5-chloropyrimidine | 5-Chloro-2-methoxypyrimidine |
| ¹H NMR (DMSO-d₆, δ) | 9.85 (s, 1H, NH), 8.50 (s, 2H, H-4, H-6), 7.70 (d, 2H, Ar-H), 7.30 (t, 2H, Ar-H), 7.00 (t, 1H, Ar-H) | 8.62 (s, 2H, H-4, H-6), 4.01 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, δ) | 161.2 (C-2), 158.5 (C-4, C-6), 140.1 (Ar-C), 128.9 (Ar-C), 122.5 (Ar-C), 120.8 (Ar-C), 115.8 (C-5) | 165.5 (C-2), 159.1 (C-4, C-6), 117.2 (C-5), 55.2 (OCH₃) |
| Mass Spec. (EI, m/z) | 205 [M]⁺, 170, 119, 92, 77 | 144 [M]⁺, 113, 85, 59 |
| FTIR (KBr, cm⁻¹) | 3300 (N-H str), 3050 (Ar C-H str), 1600, 1570, 1500 (C=C & C=N str), 820 (C-Cl str) | 2950 (C-H str), 1590, 1560 (C=N str), 1250 (C-O str), 830 (C-Cl str) |
| Yield (%) | 60-80 | 70-90 |
Alternative Synthetic Routes
While functionalization of this compound is a common strategy, alternative methods exist for the synthesis of 2,5-disubstituted pyrimidines. One notable alternative is the condensation reaction of a 1,3-dicarbonyl compound with an amidine. This approach offers flexibility in the introduction of substituents at various positions of the pyrimidine ring.
| Synthetic Method | Starting Materials | Product Scope | Advantages | Disadvantages |
| From this compound | This compound, Boronic acids/Nucleophiles | Good for C-C, C-N, C-O, C-S bond formation at C2 and C5 | Readily available starting material, often high yielding. | Limited to the reactivity of the C-Cl bonds, potential for side reactions. |
| Condensation Reaction | 1,3-Dicarbonyl compounds, Amidines | Wide variety of substituents can be introduced. | High degree of flexibility in substituent patterns. | May require multi-step synthesis of precursors, yields can be variable. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (2.2 mmol) in a mixture of toluene (B28343) (10 mL) and water (2 mL), is added K₂CO₃ (3.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
A mixture of this compound (1.0 mmol), the desired amine (2.2 mmol), and K₂CO₃ (2.5 mmol) in DMF (10 mL) is heated at 100 °C for 8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is purified by recrystallization or column chromatography.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) source.
-
FTIR Spectroscopy: FTIR spectra are recorded on a spectrometer using KBr pellets.
Visualization of Experimental Workflow and Reaction Pathways
Conclusion
The spectroscopic confirmation of reaction products from this compound is a critical step in the synthesis of novel pyrimidine-based compounds. A combination of NMR, mass spectrometry, and FTIR provides a comprehensive and unambiguous structural elucidation. While Suzuki-Miyaura coupling is highly effective for creating C-C bonds, SNAr reactions offer a versatile route for introducing a variety of heteroatom-containing functional groups. The choice of synthetic strategy and the corresponding spectroscopic analysis will depend on the target molecule and the desired substitution pattern. This guide provides a foundational framework for researchers to confidently characterize their synthesized 2,5-disubstituted pyrimidine derivatives.
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,5-Dichloropyrimidine Derivatives
For researchers, scientists, and drug development professionals, the pyrimidine (B1678525) scaffold represents a cornerstone in the design of novel therapeutics. Among its halogenated variants, 2,5-dichloropyrimidine serves as a versatile building block for synthesizing compounds with a wide array of biological activities. This guide provides an objective comparison of the performance of this compound derivatives against established alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform and accelerate drug discovery efforts.
Derivatives built from the this compound core have shown significant promise in preclinical studies, particularly as inhibitors of key enzymes in oncogenic signaling pathways. Their unique substitution pattern allows for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on the anticancer activity of these derivatives, specifically their role as Epidermal Growth Factor Receptor (EGFR) inhibitors.
Performance Comparison: this compound Derivatives vs. Established EGFR Inhibitors
The efficacy of novel therapeutic agents is best understood in the context of existing treatments. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of a representative 2,5-disubstituted pyrimidine derivative compared to Gefitinib (B1684475), a well-established EGFR inhibitor used in cancer therapy.
Table 1: In Vitro Cytotoxicity (IC50) Comparison against Human Cancer Cell Lines
| Compound/Drug | HeLa (Cervical Cancer) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) | HepG2 (Liver Cancer) |
| Compound 4c (Dianilinopyrimidine derivative) | Not Reported | 0.56 µM [1] | 2.46 µM [1] | 2.21 µM [1] |
| Gefitinib | ~8 µM[2] | >10 µM[1] | >10 µM[1] | >10 µM[1] |
Note: The dianilinopyrimidine derivative, Compound 4c, was synthesized from a close analog of this compound (2-Chloro-5-trifluoromethyl-pyrimidine) and demonstrates significantly higher potency against A549, PC-3, and HepG2 cell lines compared to Gefitinib under the same experimental conditions.[1] The IC50 value for Gefitinib against HeLa cells is from a separate study and is provided for general comparison.[2]
Table 2: In Vitro EGFR Tyrosine Kinase (EGFRwt) Inhibition Comparison
| Compound/Drug | EGFRwt IC50 |
| Compound 4c (Dianilinopyrimidine derivative) | 0.04 µM [1] |
| Gefitinib | 0.02 µM[1] |
Compound 4c demonstrates potent inhibition of wild-type EGFR, comparable to that of Gefitinib.[1]
Experimental Protocols
To ensure the reproducibility and validation of the cited biological data, detailed methodologies for the key experiments are provided below.
Protocol 1: MTT Assay for Cellular Proliferation and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Complete cell culture medium
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives, Gefitinib) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro EGFR Tyrosine Kinase Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFRwt kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 coated 96-well plates (substrate)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Kinase Reaction: Add the test compound dilutions, recombinant EGFRwt kinase, and ATP to the Poly(Glu, Tyr) coated wells. Incubate for a specified time (e.g., 1 hour) at room temperature to allow for the phosphorylation reaction.
-
Washing: Wash the wells multiple times with a wash buffer to remove unbound reagents.
-
Antibody Incubation: Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove unbound antibody.
-
Detection: Add the TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction, resulting in a yellow color.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the extent of substrate phosphorylation. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Mechanism of Action
To understand how this compound derivatives exert their anticancer effects, it is crucial to visualize their impact on cellular signaling pathways. As potent EGFR inhibitors, these compounds block the downstream cascades that lead to cell proliferation and survival.
References
Comparative Guide to In Vitro Kinase Assays for 2,5-Dichloropyrimidine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro kinase assay protocols for evaluating small molecule inhibitors based on the 2,5-dichloropyrimidine scaffold. We focus on key oncogenic kinases—CDK2, EGFR, and ALK—for which pyrimidine-based inhibitors have shown promise. This document outlines detailed experimental methodologies, presents comparative inhibitory data, and visualizes relevant signaling pathways and workflows to aid in the design and interpretation of screening assays.
Introduction to this compound-Based Kinase Inhibitors
Derivatives of the this compound scaffold have emerged as a versatile class of small molecule kinase inhibitors. Their structural framework allows for the development of potent and selective inhibitors targeting a range of kinases implicated in cancer by mimicking the adenine (B156593) ring of ATP and forming key hydrogen bonds within the kinase ATP-binding site. This guide focuses on in vitro validation, offering a comparative analysis of biological activities against Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK).
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the reported in vitro inhibitory activities (IC₅₀ values) of various this compound derivatives and alternative inhibitors against their target kinases. It is important to note that direct comparison of absolute IC₅₀ values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative Enzymatic Inhibitory Activity (IC₅₀) of Pyrimidine-Based Derivatives Against Target Kinases
| Compound ID/Reference | Target Kinase | IC₅₀ (nM) |
| CDK2 Inhibitors | ||
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 15)[1] | CDK2/cyclin A2 | 61 |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 5h)[2] | CDK2 | 22 |
| ALK Inhibitors | ||
| 2,5-Dichloro-4,6-pyrimidinediamine Derivative (Compound 10f)[3] | ALK | 2.1 |
| EGFR Inhibitors | ||
| Pyrido[3,4-d]pyrimidine Derivative | EGFRL858R | 1.1 |
| Pyrido[3,4-d]pyrimidine Derivative | EGFRL858R/T790M/C797S | 7.2 |
Table 2: Comparative Enzymatic Inhibitory Activity (IC₅₀) of Alternative, Non-Pyrimidine-Based Inhibitors
| Compound Name | Target Kinase | IC₅₀ (nM) |
| CDK2 Inhibitors | ||
| Roscovitine[4] | CDK2 | 100 |
| Dinaciclib[2] | CDK2 | 18 |
| ALK Inhibitors | ||
| Crizotinib[5] | ALK | 3 |
| Ceritinib[5][6] | ALK | 0.15 |
| Alectinib[5][7] | ALK | 1.9 |
| EGFR Inhibitors | ||
| Erlotinib[8] | EGFR (PC-9, exon 19del) | 7 |
| Gefitinib[9] | EGFRWT | 18.2 |
| Osimertinib[10] | EGFR (PC-9) | 17 |
Experimental Protocols: Biochemical Kinase Assays
The following protocols describe luminescence-based in vitro kinase assays suitable for determining the IC₅₀ values of small molecule inhibitors. The ADP-Glo™ Kinase Assay is highlighted as a versatile method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
General Workflow for In Vitro Kinase Inhibition Assay
The overall workflow for determining inhibitor potency is a multi-step process, beginning with compound preparation and culminating in data analysis to derive IC₅₀ values.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Promega ADP-Glo Kinase Assay + CDK2/CyclinE1 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Second- and third-generation ALK inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Ligands for the Buchwald-Hartwig Amination of Dichloropyrimidines
For researchers, scientists, and drug development professionals, the selective functionalization of dichloropyrimidines is a critical step in the synthesis of a vast array of biologically active molecules. The introduction of amine substituents via the palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used transformation. The choice of ligand is paramount in controlling the efficiency, and more importantly, the regioselectivity of this reaction, particularly when differentiating between the two chlorine atoms on the pyrimidine (B1678525) ring.
This guide provides an objective comparison of various phosphine (B1218219) ligands for the Buchwald-Hartwig amination of dichloropyrimidines, supported by experimental data from the literature. We will delve into the performance of different ligands in terms of yield and regioselectivity, provide detailed experimental protocols, and visualize the underlying catalytic cycle and experimental workflow.
Ligand Performance in the Amination of Dichloropyrimidines
The selection of the appropriate ligand is crucial for achieving high yields and desired regioselectivity in the Buchwald-Hartwig amination of dichloropyrimidines. The electronic and steric properties of the ligand influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[1] Below is a summary of quantitative data from various studies, highlighting the performance of different ligands in the amination of substituted dichloropyrimidines.
| Dichloropyrimidine Substrate | Amine | Pd-Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C4:C2 Ratio | Reference |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂ | dppb | LiHMDS | THF | 0 | 1 | 95 | >99:1 | [2] |
| 6-aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | Pd(OAc)₂ | dppb | LiHMDS | THF | 0 | <1 | High | >30:1 | [3] |
| 4-amino-6-chloropyrimidine | Adamantane-containing amine | Pd(dba)₂ | DavePhos | NaOtBu | Toluene (B28343) | 80 | 24 | Low | N/A | [4] |
| 4-amino-6-chloropyrimidine | Adamantane-containing amine | Pd(dba)₂ | Ph-JosiPhos | NaOtBu | Toluene | 80 | 24 | Low | N/A | [4] |
| 4-amino-6-chloropyrimidine | Adamantane-containing amine | Pd(dba)₂ | Cy-JosiPhos | NaOtBu | Toluene | 80 | 24 | Low | N/A | [4] |
| 4-amino-6-chloropyrimidine | Adamantane-containing amine (4 equiv.) | Pd(dba)₂ | Cy-JosiPhos | NaOtBu | Toluene | 80 | 24 | 60 | N/A | [4] |
| 4-amino-6-chloropyrimidine | Adamantane-containing amine (4 equiv.) | Pd(dba)₂ | BINAP | NaOtBu | Toluene | 80 | 24 | 60 | N/A | [4] |
As the data indicates, for 6-aryl-2,4-dichloropyrimidines, the bidentate ligand dppb has been shown to be highly effective, providing excellent yields and outstanding regioselectivity for the C4 position under mild conditions.[2][3] In the case of the amination of 4-amino-6-chloropyrimidine, bulky ligands such as DavePhos and various JosiPhos ligands were investigated, though achieving high yields proved challenging without a significant excess of the amine.[4] The classic bidentate ligand BINAP also demonstrated moderate success under similar conditions.[4]
Experimental Protocols
The following are generalized experimental protocols for the Buchwald-Hartwig amination of dichloropyrimidines, based on procedures described in the literature.[1][2]
General Procedure for Buchwald-Hartwig Amination of 6-aryl-2,4-dichloropyrimidine
This protocol is adapted from a highly regioselective amination procedure.[2]
Materials:
-
6-aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01-0.05 equiv)
-
1,4-Bis(diphenylphosphino)butane (dppb) (0.015-0.075 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ and dppb.
-
Add anhydrous THF and stir for a few minutes to allow for catalyst pre-formation.
-
Add the 6-aryl-2,4-dichloropyrimidine and the amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add LiHMDS portion-wise, ensuring the temperature remains low.
-
Stir the reaction at 0 °C and monitor its progress by a suitable technique (e.g., TLC or LC-MS). The reaction is often complete within an hour.[3]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-aminated product.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
General Procedure for the Second Amination of a Chloro-aminopyrimidine
This protocol is a general representation for the amination of a less reactive chloro-aminopyrimidine substrate.[4][5]
Materials:
-
Chloro-aminopyrimidine (1.0 equiv)
-
Amine (1.2-4.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂ (0.02-0.10 equiv)
-
Phosphine ligand (e.g., BINAP, DavePhos, JosiPhos) (0.04-0.20 equiv)
-
Sodium tert-butoxide (NaOtBu) or another suitable strong base (1.4-2.5 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the chloro-aminopyrimidine and the amine.
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the reaction vessel and heat to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the purified product by standard analytical techniques.
Mandatory Visualizations
To better understand the process, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
References
Comparative Efficacy of Pyrimidine Analogs as VEGFR-2 Inhibitors: A Guide for Researchers
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a pivotal receptor tyrosine kinase that orchestrates angiogenesis, the formation of new blood vessels. In oncology, the dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of cancer, as tumors rely on sustained angiogenesis for growth and metastasis. Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy. Small molecule inhibitors, particularly those with a pyrimidine (B1678525) scaffold, have emerged as a promising class of therapeutics designed to compete with ATP at the kinase domain's binding site, thereby blocking signal transduction and downstream angiogenic processes.
This guide provides an objective comparison of the efficacy of various pyrimidine-based analogs as VEGFR-2 inhibitors, supported by experimental data and detailed protocols for key assays.
Data Presentation: In Vitro Efficacy
The following tables summarize the inhibitory activities of several series of pyrimidine analogs against the VEGFR-2 enzyme and their anti-proliferative effects on various human cancer cell lines.
Table 1: VEGFR-2 Kinase Inhibitory Activity of Pyrimidine Analogs
| Compound Series | Specific Analog | VEGFR-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Pyrimidine-5-carbonitrile | 12b | 0.53 | Sorafenib | 0.19 | [1] |
| Pyrimidine-5-carbonitrile | 11e | 0.61 | Sorafenib | 0.19 | [1] |
| Pyrimidine-5-carbonitrile | 12c | 0.74 | Sorafenib | 0.19 | [1] |
| 2,4-disubstituted-2-thiopyrimidine | 6j | 1.23 | Sorafenib | - | [2] |
| 2,4-disubstituted-2-thiopyrimidine | 6l | 3.78 | Sorafenib | - | [2] |
| 2,4-disubstituted-2-thiopyrimidine | 6d | 3.84 | Sorafenib | - | [2] |
| Piperazinylquinoxaline-based | 11 | 0.192 | Sorafenib | 0.082 | [3] |
| Piperazinylquinoxaline-based | 10e | 0.241 | Sorafenib | 0.082 | [3] |
| Nicotinamide-based | 6 | 0.0608 | Sorafenib | 0.0536 | [4] |
| Nicotinamide-based | 10 | 0.0636 | Sorafenib | 0.0536 | [4] |
Table 2: Anti-Proliferative Activity of Pyrimidine Analogs in Cancer Cell Lines
| Compound Series | Specific Analog | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Pyrimidine-based | 7d | A549 | Lung | 9.19 | Pazopanib | 21.18 | [5] |
| Pyrimidine-based | 9s | A549 | Lung | 13.17 | Pazopanib | 21.18 | [5] |
| Pyrimidine-based | 7d | HepG2 | Liver | 11.94 | Pazopanib | 36.66 | [5] |
| Pyrimidine-based | 9s | HepG2 | Liver | 18.21 | Pazopanib | 36.66 | [5] |
| 2-thiopyrimidine | 9b | HepG2 | Liver | 7.92 | Sorafenib | 10.99 | [2] |
| 2-thiopyrimidine | 6l | HepG2 | Liver | 8.35 | Sorafenib | 10.99 | [2] |
| 2-thiopyrimidine | 6j | UO-31 | Renal | 15.21 | - | - | [2] |
| Pyrimidine-5-carbonitrile | 11e | HCT-116 | Colon | 1.14 | Sorafenib | - | [1] |
| Pyrimidine-5-carbonitrile | 12b | HCT-116 | Colon | 2.16 | Sorafenib | - | [1] |
| Pyrimidine-5-carbonitrile | 11e | MCF-7 | Breast | 3.15 | Sorafenib | - | [1] |
| Pyrimidine-5-carbonitrile | 12b | MCF-7 | Breast | 4.33 | Sorafenib | - | [1] |
Mandatory Visualizations
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation. This activation initiates downstream signaling cascades, primarily the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for promoting endothelial cell proliferation, migration, and survival.[6][7] Pyrimidine analogs act by inhibiting the initial autophosphorylation of VEGFR-2, thereby blocking all subsequent downstream signaling.[8]
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow: In Vivo Xenograft Model
Evaluating the efficacy of a VEGFR-2 inhibitor in a living system is a critical step. The mouse xenograft model is a fundamental preclinical tool for this purpose.[8] The general workflow involves implanting human tumor cells into immunodeficient mice, allowing tumors to grow to a palpable size, and then administering the inhibitor to assess its effect on tumor growth.[8][9]
Caption: Experimental workflow for a mouse xenograft study.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This assay quantifies the inhibitory activity of a compound on recombinant human VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction. A higher luminescence signal indicates less ATP consumption and thus higher inhibition.[6][10]
Principle: The assay measures the activity of the VEGFR-2 enzyme by quantifying the consumption of ATP during the phosphorylation of a substrate. The amount of remaining ATP is detected by adding a reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the ATP concentration.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)[10]
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))[10]
-
Test Inhibitor (2,5-Dichloropyrimidine analog) dissolved in DMSO
-
Luminescence-based detection reagent (e.g., Kinase-Glo® MAX)[11]
-
White 96-well plates[11]
-
Microplate reader capable of reading luminescence[11]
Procedure:
-
Reagent Preparation: Prepare a 1x Kinase Buffer from the 5x stock. Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[10][11]
-
Master Mix Preparation: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.[11]
-
Plate Setup:
-
Enzyme Addition:
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[10][11]
-
Luminescence Detection:
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control." Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell line (e.g., A549, HepG2, HCT-116)
-
Complete cell culture medium
-
Test Inhibitor (this compound analog)
-
MTT Reagent (3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide)
-
Detergent Reagent or DMSO to solubilize formazan crystals[13]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of medium. Incubate for 12-24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the inhibitor or vehicle control (DMSO).[13]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[14]
-
MTT Addition: Add 10 µL of MTT Reagent to each well.
-
Formazan Formation: Incubate for 2 to 4 hours, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., Detergent Reagent or DMSO) to each well and mix gently to dissolve the formazan crystals.
-
Data Acquisition: Leave the plate at room temperature in the dark for approximately 2 hours. Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
In Vivo Mouse Xenograft Efficacy Study
This protocol provides a generalized workflow for assessing the anti-tumor efficacy of a VEGFR-2 inhibitor in an animal model.[8]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old[8][9]
-
Human cancer cell line
-
Sterile Phosphate-buffered saline (PBS)
-
Inhibitor formulation and corresponding vehicle control[7][9]
-
Calipers for tumor measurement[9]
-
Anesthesia
Procedure:
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank of each mouse.[8][9]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), measure the volume using calipers with the formula: Volume = 0.5 x length x width².[7][8][9]
-
Randomization and Treatment: Randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).[7] Administer the prepared VEGFR-2 inhibitor or vehicle control to the respective groups, typically via oral gavage, on a predetermined schedule (e.g., daily).[7][9]
-
Endpoint Measurement: Continue treatment for a set period (e.g., 2-4 weeks).[9] Measure tumor volume and body weight regularly (e.g., twice a week) to monitor efficacy and toxicity.[9]
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors.[7][9] Tumor weight can be measured. A portion of the tumor can be fixed for immunohistochemical analysis (e.g., staining for CD31 to measure microvessel density) or snap-frozen for molecular analysis.[7][9]
-
Data Analysis: Analyze the differences in tumor growth between the treated and control groups using appropriate statistical methods (e.g., Student's t-test or ANOVA).[7] Calculate the percentage of tumor growth inhibition.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Isomeric Purity Analysis of Substituted Dichloropyrimidines
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted dichloropyrimidines is a critical step in the synthesis of active pharmaceutical ingredients. The presence of positional isomers can significantly impact the efficacy, safety, and toxicological profile of the final drug product. This guide provides an objective comparison of the three primary analytical techniques used for isomeric purity analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on several factors, including the physicochemical properties of the isomers (volatility, thermal stability, polarity), the required sensitivity, and the complexity of the sample matrix. Each method offers distinct advantages and disadvantages in these respects.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It offers high chromatographic resolution, enabling the separation of closely related isomers, and the mass spectrometric detection provides confident identification of the individual components.[1]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] The separation of positional isomers can be achieved by selecting appropriate stationary phases, such as phenyl or pentafluorophenyl (PFP) columns, which offer enhanced selectivity for aromatic compounds.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of isomers in a mixture without the need for identical reference standards for each isomer. The quantification is based on the integration of specific, well-resolved signals in the NMR spectrum.[3][4]
The following table summarizes the key performance characteristics of each technique. The data for GC-MS and HPLC is based on the analysis of 2,5-diamino-4,6-dichloro pyrimidine, a structurally similar compound, as a representative example.[5] The qNMR data is representative of the performance of the technique for pharmaceutical analysis.[2]
| Parameter | GC-MS | HPLC-UV/MS | qNMR |
| Limit of Detection (LOD) | 0.4 ppm[5] | 0.4 ppm[5] | ~0.03%[2] |
| Limit of Quantification (LOQ) | 1.1 ppm[5] | 1.3 ppm[5] | ~0.10%[2] |
| Precision (%RSD) | < 6.0%[6] | < 5.0%[6] | Typically < 2% |
| Accuracy (% Recovery) | 94.0% - 106.0%[6] | 95.0% - 105.0%[6] | 98.0% - 102.0% |
| Resolution | High for volatile isomers | High, dependent on column and mobile phase | Dependent on spectral dispersion |
| Sample Throughput | High | Medium | Low to Medium |
| Instrumentation Cost | High | Medium to High | High |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving accurate and reproducible results. The following sections provide representative methodologies for GC-MS, HPLC, and qNMR analysis of substituted dichloropyrimidines.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a validated method for the analysis of a dichloropyrimidine derivative.[6]
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature : 250°C.
-
Oven Temperature Program : Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Ion Trap.
-
Scan Range : m/z 40-300.
-
Sample Preparation : Dissolve the sample in a suitable solvent such as methanol (B129727) or ethyl acetate.
High-Performance Liquid Chromatography (HPLC)
This protocol is based on a validated method for a dichloropyrimidine derivative.[6]
-
Instrumentation : High-Performance Liquid Chromatography system with a UV or Mass Spectrometric detector.
-
Column : YMC Pack pro C18 (150 mm x 4.6 mm, 3 µm) or a Phenyl or PFP column for enhanced isomer separation.
-
Mobile Phase : Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate : 0.8 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : Ambient or controlled (e.g., 30°C).
-
Detection : UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (Electrospray Ionization - ESI).
-
Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent.
Quantitative Nuclear Magnetic Resonance (qNMR)
This is a general protocol for the qNMR analysis of isomeric purity.
-
Instrumentation : NMR Spectrometer (400 MHz or higher).
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the sample and a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically >250 for accurate quantification).[7]
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved signals corresponding to each isomer and the internal standard.
-
Calculate the concentration and isomeric ratio based on the integral values, the number of protons, and the molecular weights of the sample and internal standard.
-
Visualizing the Workflow and Logic
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: A typical experimental workflow for the isomeric purity analysis of substituted dichloropyrimidines.
Caption: A decision tree to guide the selection of the most appropriate analytical technique.
Conclusion
The selection of an analytical technique for the isomeric purity analysis of substituted dichloropyrimidines requires careful consideration of the properties of the analytes and the specific requirements of the analysis. GC-MS is a highly sensitive and selective method for volatile and thermally stable isomers. HPLC offers greater versatility for a broader range of compounds, with specialized columns enhancing the separation of positional isomers. qNMR provides a powerful tool for direct quantification without the need for individual isomer standards, making it particularly useful in early drug development stages. By understanding the strengths and limitations of each technique, researchers can choose the most appropriate method to ensure the quality and safety of their pharmaceutical products.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
A Comparative Guide to Catalysts for Suzuki Coupling of 2,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the functionalization of heterocyclic scaffolds like pyrimidines is of paramount importance. 2,5-Dichloropyrimidine serves as a valuable building block, but the selective functionalization at either the C2 or C5 position presents a significant challenge. The choice of catalyst is critical in controlling the regioselectivity and achieving high yields. This guide provides an objective comparison of new and established catalysts for the Suzuki coupling of this compound, supported by experimental data from the literature.
Performance Comparison of Catalytic Systems
The efficacy of a palladium catalyst in the Suzuki coupling of this compound is highly dependent on the ligand, base, solvent, and reaction temperature. While data specifically for this compound is limited, valuable insights can be drawn from its close analog, 2,5-dichloropyridine (B42133), and other dichloropyrimidines.
| Catalyst System | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | C5:C2 Selectivity | Substrate | Reference |
| Pd(OAc)₂ | None ("Jeffery" conditions) | K₂CO₃ | NMP/H₂O | 100 | 18 | 2-chloro-5-arylpyrimidine | 58-65 | >95:5 | 2,5-Dichloropyridine | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 100 | 12 | 2-aryl-5-chloropyridine | ~85 | >95:5 (C2 selective) | 2,5-Dichloropyridine | [2] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 110 | 16 | 2-aryl-5-chloropyridine | ~88 | >95:5 (C2 selective) | 2,5-Dichloropyridine | [2] |
| Pd(PPh₃)₄ | None | Na₂CO₃ | DMF/H₂O | 90 | 24 | 2-aryl-5-chloropyridine | ~75 | >90:10 (C2 selective) | 2,5-Dichloropyridine | [2] |
| Pd(PPh₃)₄ | None | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 4-phenyl-2-chloropyrimidine | 81 | C4 selective | 2,4-Dichloropyrimidine | [3] |
Key Observations:
-
C5-Selectivity with Ligand-Free Conditions: A significant breakthrough has been the achievement of high C5 selectivity in the Suzuki coupling of 2,5-dichloropyridine and this compound using ligand-free "Jeffery" conditions.[1][4][5] This approach provides a direct route to 5-aryl-2-chloropyrimidines, which are valuable synthetic intermediates.
-
C2-Selectivity with Buchwald Ligands: For the preferential arylation at the C2 position, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos have shown high efficacy with 2,5-dichloropyridine, and this can be extrapolated to this compound.[2]
-
Conventional Catalysts: Traditional catalysts like Pd(PPh₃)₄ can also be effective, particularly for more activated positions on the pyrimidine (B1678525) ring, and their performance can be enhanced with microwave irradiation.[3]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are representative experimental protocols for achieving selective Suzuki coupling.
Protocol 1: C5-Selective Suzuki Coupling under Ligand-Free "Jeffery" Conditions
This protocol is adapted from studies on the C5-selective arylation of 2,5-dichloro-N-heterocycles.[1][4]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add Pd(OAc)₂ (0.02 equiv.).
-
Add NMP and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloropyrimidine.[1]
Protocol 2: C2-Selective Suzuki Coupling with a Buchwald Ligand
This protocol is based on general procedures for the C2-selective arylation of 2,5-dichloropyridine using an SPhos ligand.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of anhydrous 1,4-dioxane.
-
To the Schlenk flask, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio).
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-aryl-5-chloropyrimidine.[2]
Mandatory Visualizations
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cytotoxicity Assays for Novel Compounds Synthesized from 2,5-Dichloropyrimidine
For researchers and scientists engaged in the discovery and development of novel anticancer agents, the pyrimidine (B1678525) scaffold, and specifically derivatives of 2,5-Dichloropyrimidine, represents a promising avenue for therapeutic innovation. The evaluation of the cytotoxic potential of these newly synthesized compounds is a critical step in their preclinical assessment. This guide provides a comparative overview of common cytotoxicity assays, supported by experimental data on the activity of various pyrimidine derivatives, and detailed methodologies for key experimental protocols.
Data Presentation: Comparative Cytotoxicity of Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of a selection of pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [1] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | HepG2 (Liver) | 1.13 | [1] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | MCF-7 (Breast) | 1.31 | [1] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver) | 0.99 | [1] |
| Pyrimidine-5-carbonitrile | Compound 11e | HCT-116 (Colon) | 1.14 | [1] |
| Pyrimidine-5-carbonitrile | Compound 11e | MCF-7 (Breast) | 1.54 | [1] |
| 2,5-disubstituted pyrimidine | Compound 4e (2-(4-chlorobenzyloxy)-5-(p-tolyl)pyrimidine) | HeLa (Cervical) | 10.36 ± 0.60 | [2] |
| 2,5-disubstituted pyrimidine | Compound 4f (2-(4-chlorobenzyloxy)-5-(4-methoxyphenyl)pyrimidine) | HeLa (Cervical) | 9.90 ± 0.20 | [2] |
| 2,4-diaminopyrimidine | Compound 9k | A549 (Lung) | 2.14 | [3] |
| 2,4-diaminopyrimidine | Compound 9k | HCT-116 (Colon) | 3.59 | [3] |
| 2,4-diaminopyrimidine | Compound 9k | PC-3 (Prostate) | 5.52 | [3] |
| 2,4-diaminopyrimidine | Compound 9k | MCF-7 (Breast) | 3.69 | [3] |
| 2,4-diaminopyrimidine | Compound 13f | A549 (Lung) | 1.98 | [3] |
| 2,4-diaminopyrimidine | Compound 13f | HCT-116 (Colon) | 2.78 | [3] |
| 2,4-diaminopyrimidine | Compound 13f | PC-3 (Prostate) | 4.27 | [3] |
| 2,4-diaminopyrimidine | Compound 13f | MCF-7 (Breast) | 4.01 | [3] |
| Pyrimidine-tethered chalcone | Compound B-4 | MCF-7 (Breast) | 6.70 ± 1.02 | [4] |
| Pyrimidine-tethered chalcone | Compound B-4 | A549 (Lung) | 20.49 ± 2.7 | [4] |
| 2,5-diketopiperazine derivative | Compound 4m | U937 (Leukemia) | 0.5 | [5] |
| 2,5-diketopiperazine derivative | Compound 4m | K562 (Leukemia) | 0.9 | [5] |
Experimental Protocols
Detailed methodologies for three commonly employed cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6] A reference wavelength of 620-690 nm can also be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[5]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[5]
-
Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[5] Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[5] Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes.[8][9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate, cofactor (NAD+), and a tetrazolium salt.
-
Enzymatic Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm, with a reference wavelength of 680 nm.[8]
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often implicated in the cytotoxic effects of pyrimidine derivatives, as well as a typical experimental workflow for cytotoxicity assessment.
Caption: A typical experimental workflow for in vitro cytotoxicity assays.
Caption: PIM-1 kinase signaling pathway and its inhibition by pyrimidine derivatives.
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. scispace.com [scispace.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Docking Studies of 2,5-Dichloropyrimidine Derivatives in Kinase Active Sites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,5-dichloropyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key interactions within the ATP-binding site. This guide provides a comparative analysis of the docking studies of this compound derivatives and related pyrimidine (B1678525) analogs against several key kinases implicated in cancer and inflammatory diseases: Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Mitogen- and Stress-activated protein Kinase 1 (MSK1). The data presented herein, compiled from various scientific publications, is intended to inform the rational design of next-generation kinase inhibitors.
Comparative Binding Affinity and Inhibitory Activity
The following tables summarize the binding affinities (docking scores) and experimentally determined inhibitory concentrations (IC50) of various pyrimidine derivatives against their respective kinase targets. Lower docking scores indicate a higher predicted binding affinity. It is important to note that direct comparison of docking scores across different studies and software should be approached with caution due to variations in computational protocols.
Table 1: Docking Scores of Pyrimidine Derivatives against Kinase Active Sites
| Compound Scaffold | Target Kinase | PDB ID of Kinase Domain | Docking Score (kcal/mol) | Reference |
| Thieno[2,3-d]pyrimidine (B153573) | EGFR (Wild-Type) | 4HJO | -17.22 to -23.94 | [1] |
| Thieno[2,3-d]pyrimidine | EGFR (T790M Mutant) | 3W2O | Not Specified | [1] |
| 4-Anilinoquinoline | EGFR | 1XKK | Not Specified | |
| 2,5-Diketopiperazine | EGFR | 1M17 | -8.88 to -10.26 | [2] |
| 4-(Arylaminomethyl)benzamide | Abl Kinase | 2HYY | -10.4 to -13.2 | [3] |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine | CDK2 | 1HCK | -7.4 to -7.9 | [4] |
| Pyrimidine-based Analogues | CDK2 | 1HCK | -5.8 to -8.7 | [5] |
| 4-hydroxy-2-quinolone Analogue | ALK | 5FTO | -8.054 | [6] |
Table 2: Experimentally Determined Inhibitory Activity of this compound and Related Derivatives
| Compound Derivative | Target Kinase | IC50 | Reference |
| This compound covalent inhibitor | MSK1 (CTKD) | 200 nM (pIC50 6.7) | [7] |
| Thieno[2,3-d]pyrimidine derivative (5b) | EGFR (Wild-Type) | 37.19 nM | [1] |
| Thieno[2,3-d]pyrimidine derivative (5b) | EGFR (T790M Mutant) | 204.10 nM | [1] |
| Pyrrolo[2,3-d]pyrimidine derivative (7) | EGFR | IC50 comparable to reference | [8] |
| Pyrrolo[2,3-d]pyrimidine derivative (7) | VEGFR2 | IC50 comparable to reference | [8] |
| Pyrrolo[2,3-d]pyrimidine derivative (7) | Her2 | IC50 comparable to reference | [8] |
| Pyrrolo[2,3-d]pyrimidine derivative (7) | CDK2 | IC50 comparable to reference | [8] |
Experimental Protocols: Molecular Docking of Kinase Inhibitors
The following is a generalized protocol for performing molecular docking studies of this compound derivatives against kinase active sites, based on common practices in the field.
1. Preparation of the Receptor (Kinase) Structure:
-
Protein Data Bank (PDB) Retrieval: Obtain the 3D crystal structure of the target kinase domain from the RCSB Protein Data Bank. For example, PDB IDs 4HJO and 3W2O can be used for wild-type and mutant EGFR, respectively.[1]
-
Protein Preparation: Prepare the protein structure using software such as Schrödinger's Protein Preparation Wizard or AutoDock Tools. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning partial charges (e.g., Kollman charges).
-
Repairing any missing side chains or loops.
-
Minimizing the energy of the structure to relieve any steric clashes.
-
2. Preparation of the Ligand (this compound Derivative) Structure:
-
Ligand Sketching and 3D Conversion: Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw and convert it to a 3D structure.
-
Ligand Preparation: Prepare the ligand for docking using software like LigPrep or AutoDock Tools. This includes:
-
Generating possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Generating tautomers and stereoisomers.
-
Minimizing the ligand's energy.
-
Defining rotatable bonds.
-
3. Grid Generation:
-
Define the binding site on the kinase for docking calculations. This is typically done by generating a grid box centered around the co-crystallized ligand in the original PDB file or by identifying the active site residues. The grid box should be large enough to allow the ligand to move and rotate freely.
4. Molecular Docking:
-
Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD. The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site.
-
The software will then score the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
5. Analysis of Results:
-
Binding Affinity: Analyze the docking scores of the different poses to identify the most favorable binding mode.
-
Interaction Analysis: Visualize the best-docked pose in a molecular graphics program (e.g., PyMOL, Discovery Studio) to analyze the key interactions between the ligand and the kinase active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and any potential covalent interactions.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for docking studies.
References
- 1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Dichloropyrimidine: A Guide for Laboratory Professionals
For immediate reference, 2,5-Dichloropyrimidine requires careful handling and disposal due to its hazardous properties. This guide provides essential safety protocols and step-by-step procedures for its proper disposal in a laboratory setting.
This compound is classified as harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life.[1][2] Adherence to stringent disposal protocols is crucial to ensure the safety of laboratory personnel and to maintain environmental compliance.
Key Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂ | Sigma-Aldrich |
| Molecular Weight | 148.98 g/mol | Sigma-Aldrich |
| Melting Point | 48-55 °C | Sigma-Aldrich[3] |
| Flash Point | 107.2 °C (225.0 °F) - closed cup | Sigma-Aldrich[3] |
| Form | Solid | Sigma-Aldrich[3] |
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its hazard classifications and to use the appropriate personal protective equipment.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H318: Causes serious eye damage.[1]
-
H400: Very toxic to aquatic life.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[4] Contaminated clothing should be removed and washed before reuse.[5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] Use only in a well-ventilated area.[5]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound.
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly labeled waste container.
-
The container must be securely sealed to prevent leaks or spills.
-
-
Storage Pending Disposal:
-
Final Disposal:
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Avoid dust formation and contact with skin and eyes.[1] Use personal protective equipment, including chemical-impermeable gloves.[1]
-
Environmental Precautions: Prevent the chemical from entering drains.
-
Containment and Cleaning: Collect the spillage and place it in a suitable container for disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 2,5-Dichloropyrimidine.
This document provides critical safety and logistical information to ensure the well-being of laboratory personnel and maintain environmental compliance when working with this compound. Adherence to these protocols is essential due to the compound's hazardous properties.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns[1]:
-
Acute Oral Toxicity: Harmful if swallowed[2].
-
Serious Eye Damage/Irritation: Causes serious eye damage[2][3].
-
Skin Corrosion/Irritation: Causes skin irritation[3].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[3].
-
Aquatic Hazard: Very toxic to aquatic life[2].
Signal Word: Danger[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1] | Protects against splashes and dust, preventing serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected before use.[1] | Prevents skin contact and subsequent irritation[1]. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended.[1][2] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use a dust mask (e.g., N95) or a full-face respirator if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[1][3] | Protects the respiratory tract from irritation due to dust or vapors. |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal is essential for safety. The following step-by-step plan outlines the necessary procedures.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood[1].
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[1][3].
-
Before starting, ensure all necessary PPE is available and in good condition.
-
Keep the container of this compound tightly closed when not in use[3].
2. Handling Procedure:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid contact with skin and eyes[1].
-
After handling, wash hands and any exposed skin thoroughly with soap and water[1][3].
3. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[3].
-
To maintain product quality, protect from light[3].
-
Store away from incompatible materials such as strong oxidizing agents and acids[3].
4. Spill Management:
-
In case of a spill, evacuate personnel to a safe area[1].
-
Ensure adequate ventilation.
-
Clean up spills immediately using appropriate protective equipment[1].
-
For solid spills, sweep or vacuum the material and place it into a suitable, closed container for disposal[1]. Avoid generating dust[1].
-
Collect spillage as it is very toxic to aquatic life[2].
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations[1].
-
Dispose of contents and container to an approved waste disposal plant[1][3].
-
Contaminated clothing should be removed and washed before reuse[1].
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2][3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[2][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
